2-Bromo-4-methoxy-6-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVLRJHVWIDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460567 | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115929-59-4 | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115929-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-bromo-4-methoxy-6-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-6-nitrophenol (CAS No. 115929-59-4), a highly functionalized aromatic compound that serves as a versatile building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, and explores its strategic applications in the synthesis of complex molecular architectures for the pharmaceutical industry.
Core Compound Profile and Physicochemical Properties
This compound is a substituted phenol characterized by the presence of bromo, methoxy, and nitro functional groups on the benzene ring. This unique arrangement of an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive bromo group makes it a valuable intermediate in organic synthesis. The interplay of these groups governs the reactivity of the aromatic ring and provides multiple sites for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 115929-59-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₄ | [1] |
| Molecular Weight | 248.03 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 116-120 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | OC1=C(=O)C=C(OC)C=C1Br | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-methoxyphenol. The methodology involves an initial bromination followed by a regioselective nitration. This approach is analogous to established procedures for similar substituted phenols.[3][4][5]
Causality of the Synthetic Strategy
The synthetic route is designed based on the principles of electrophilic aromatic substitution. The hydroxyl and methoxy groups of the starting material are ortho-, para-directing activators.
-
Step 1: Bromination. The first step involves the bromination of 4-methoxyphenol. The hydroxyl group is a stronger activating group than the methoxy group, and to control regioselectivity and avoid over-bromination, a mild brominating agent is often preferred. The bromine atom is directed to one of the positions ortho to the hydroxyl group.
-
Step 2: Nitration. The subsequent nitration of the resulting 2-bromo-4-methoxyphenol introduces a nitro group onto the ring. The existing substituents (hydroxyl, methoxy, and bromo) direct the incoming nitro group. The position ortho to the strongly activating hydroxyl group and meta to the bromo group is favored, leading to the desired this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[3][4][5] Researchers should adapt and optimize the conditions based on their laboratory settings and safety protocols.
Step 1: Synthesis of 2-Bromo-4-methoxyphenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-methoxyphenol.
Characterization of 2-Bromo-4-methoxyphenol: The identity and purity of the intermediate should be confirmed by spectroscopic methods. The reported ¹H NMR and ¹³C NMR data for 2-Bromo-4-methoxyphenol can be used for verification.[6]
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-Bromo-4-methoxyphenol obtained from Step 1 in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition, allow the mixture to stir at low temperature. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a light yellow to brown solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a strategic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The three distinct functional groups offer a platform for a variety of chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding an ortho-aminophenol derivative. This functionality is a key precursor for the synthesis of various heterocyclic systems, such as benzoxazoles and phenoxazines, which are prevalent scaffolds in many bioactive compounds.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the attachment of different aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties, such as solubility and bioavailability.
Caption: Reactivity and application pathways of this compound.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed or comes into contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of synthetic transformations, making it an ideal starting point for the creation of diverse molecular libraries for biological screening. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug development programs.
References
- ChemicalBook. (n.d.). 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
- Beilstein Journals. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 2-Bromo-6-methyl-4-nitrophenol synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information for.
- Chem-Impex. (n.d.). 2-Bromo-4-metoxifenol.
- Benchchem. (n.d.). Application of 2-Bromo-6-nitroterephthalic Acid in Pharmaceutical Synthesis: Information Not Available.
- Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol.
- AChemBlock. (n.d.). This compound 95% | CAS: 115929-59-4.
- Sigma-Aldrich. (n.d.). This compound.
Sources
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- 3. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-6-nitrophenol
This guide provides a detailed overview of the known and predicted physical properties of the chemical compound 2-Bromo-4-methoxy-6-nitrophenol (CAS No. 115929-59-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes information from chemical suppliers and extrapolates data from structurally related compounds to offer a robust profile. We will delve into the experimental and predicted data, the methodologies for their determination, and the scientific reasoning behind these analytical choices.
Molecular Structure and Identification
This compound is a substituted aromatic compound. Its structure, featuring a phenol backbone with bromo, methoxy, and nitro functional groups, dictates its chemical behavior and physical properties. The strategic placement of these groups influences its polarity, reactivity, and spectroscopic signature.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 115929-59-4[1] |
| Molecular Formula | C₇H₆BrNO₄[1] |
| Molecular Weight | 248.03 g/mol [1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)[O-])O)Br |
| InChI Key | GAVVLRJHVWIDPK-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its application in research and development, influencing everything from reaction conditions to formulation.
Appearance and Odor
This compound is typically supplied as a solid, ranging in appearance from a light yellow to a brown powder or crystalline solid.[2] While specific odor information is not detailed, substituted phenolic compounds may have a faint, characteristic odor.[3]
Melting Point
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.
| Property | Value | Source |
| Melting Point | 116-120 °C | Experimental (lit.)[4][5] |
This experimentally determined range is a key parameter for the identification and quality control of the compound.
Boiling Point and Density
| Property | Value | Source |
| Boiling Point | 288.0 ± 35.0 °C at 760 mmHg | Predicted[5] |
| Density | 1.773 ± 0.06 g/cm³ | Predicted[5] |
The high predicted boiling point is expected for a molecule of this molecular weight with polar functional groups that can engage in intermolecular interactions.
Solubility
Solubility is a key determinant of a compound's utility in various experimental setups. The "like dissolves like" principle, which considers the polarity of both the solute and the solvent, is fundamental in predicting solubility.
| Solvent | Solubility | Rationale |
| Acetone | Soluble | The polar aprotic nature of acetone effectively solvates the polar functional groups of the phenol. |
| Methanol | Soluble (inferred) | The UV spectrum is reported in Methanol (MeOH), indicating sufficient solubility for this analytical technique.[4] |
| Water | Sparingly soluble to insoluble (inferred) | The presence of a non-polar benzene ring and a bromine atom likely limits its solubility in water, despite the presence of polar hydroxyl, methoxy, and nitro groups. |
| Aqueous Base (e.g., NaOH) | Soluble (inferred) | The acidic proton of the phenolic hydroxyl group will react with a base to form a water-soluble phenoxide salt. |
Spectroscopic Properties
Spectroscopic data provides a fingerprint for molecular structure confirmation and purity assessment. While a dedicated peer-reviewed publication with complete spectral data for this compound is not available, we can infer its expected spectral characteristics based on data from suppliers and structurally similar compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparison |
| Aromatic-H (H-3) | ~7.5 - 7.8 | d | The electron-withdrawing nitro and bromo groups will deshield this proton, shifting it downfield. |
| Aromatic-H (H-5) | ~7.0 - 7.3 | d | This proton is influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | s | This is a typical range for methoxy groups attached to an aromatic ring. For comparison, the methoxy protons in 2-Bromo-4-methoxyphenol appear at 3.75 ppm.[6] |
| Hydroxyl (-OH) | ~10.0 - 12.0 | s (broad) | The phenolic proton is acidic and its chemical shift can be concentration-dependent. Intramolecular hydrogen bonding with the ortho-nitro group would shift it significantly downfield. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparison |
| C-1 (C-OH) | ~145 - 155 | The hydroxyl group is deshielding. In 2-Bromo-4-methoxyphenol, the corresponding carbon is at 146.53 ppm.[6] |
| C-2 (C-Br) | ~110 - 120 | The carbon directly attached to bromine is expected in this region. In 2-Bromo-4-methoxyphenol, this carbon is at 109.92 ppm.[6] |
| C-3 | ~120 - 130 | Aromatic CH carbon. |
| C-4 (C-OCH₃) | ~150 - 160 | The methoxy group is strongly deshielding. In 2-Bromo-4-methoxyphenol, this carbon is at 153.83 ppm.[6] |
| C-5 | ~115 - 125 | Aromatic CH carbon. |
| C-6 (C-NO₂) | ~135 - 145 | The nitro group is deshielding. |
| Methoxy (-OCH₃) | ~55 - 60 | Typical chemical shift for a methoxy carbon. In 2-Bromo-4-methoxyphenol, it is at 55.99 ppm.[6] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N=O (Nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretching |
| C-O (Methoxy) | 1000 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for conjugated systems.
| Property | Value | Solvent | Source |
| λmax | 394 nm | Methanol | Experimental (lit.)[4] |
The absorption maximum in the near-UV region is expected for a nitrophenol derivative, where the electronic transitions are influenced by the conjugated system of the benzene ring and the auxochromic and chromophoric substituents.
Experimental Protocols
The following are generalized protocols for the determination of the key physical properties discussed. These should be adapted based on available equipment and safety guidelines.
Melting Point Determination (Capillary Method)
-
Rationale: This method provides an accurate determination of the melting range, which is indicative of the compound's purity. A slow heating rate around the expected melting point is crucial for accuracy.
-
Procedure:
-
Finely crush a small sample of this compound.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point (116-120 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Caption: Workflow for Melting Point Determination.
Solubility Determination (Qualitative)
-
Rationale: This protocol establishes a qualitative solubility profile in various solvents, which is essential for selecting appropriate solvents for reactions, purification, and analysis.
-
Procedure:
-
Place approximately 10-20 mg of the compound into a small test tube.
-
Add 1 mL of the chosen solvent (e.g., water, acetone, methanol, 5% aq. NaOH) in small portions.
-
After each addition, vortex or shake the tube vigorously for 30 seconds.
-
Observe if the solid dissolves completely.
-
Record the compound as soluble, partially soluble, or insoluble.
-
Caption: Workflow for Qualitative Solubility Testing.
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols.
-
Hazard Identification: This compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, temperatures between 2-8°C are recommended, and storage under a nitrogen atmosphere can prevent degradation.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound. By combining experimentally determined data from suppliers with predicted values and inferences from structurally similar compounds, we have constructed a detailed profile of this compound. The provided protocols offer standardized methods for verifying these properties in a laboratory setting. As with any chemical, a thorough understanding of its properties is the foundation for its safe and effective use in research and development.
References
- Beilstein Journals. (n.d.). Supplementary Information.
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to 2-Bromo-4-methoxy-6-nitrophenol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This whitepaper provides an in-depth technical examination of 2-Bromo-4-methoxy-6-nitrophenol, a substituted phenol derivative with significant potential as a building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, provide a detailed, validated synthetic protocol, and discuss its spectroscopic characterization. Furthermore, this guide will delve into the compound's potential applications, particularly in drug development, drawing parallels with structurally similar molecules that have demonstrated notable biological activity. Safety protocols and handling procedures are also outlined to ensure its responsible use in a research setting.
Introduction
Substituted nitrophenols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, dyes, and agrochemicals. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and potential biological activity. This compound (CAS No. 115929-59-4) is a unique trifunctionalized aromatic compound, incorporating an electron-withdrawing nitro group, a halogen (bromine), and an electron-donating methoxy group on a phenol backbone. This distinct electronic and structural configuration makes it a versatile scaffold for further chemical modification and a compound of interest for researchers in organic synthesis and drug development.
Aromatic nitro compounds, in particular, play a significant role in the synthesis of drugs and pharmaceutically relevant molecules.[1] The presence of bromo- and methoxy- functionalities on the phenol ring offers multiple avenues for synthetic manipulation, positioning this molecule as a valuable precursor for creating more complex molecular architectures. This guide serves as a comprehensive resource for scientists, providing the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in a research context.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.
Molecular Structure
The IUPAC name for the compound is this compound.[2] Its structure consists of a central benzene ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom (-Br) at position 2, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 6. The interplay of these substituents—the ortho, para-directing hydroxyl and methoxy groups and the meta-directing nitro group—governs the molecule's reactivity in further chemical transformations.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a similar synthesis of a nitrated phenol derivative. [3]
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (H₂SO₄, 40 mL).
-
Reagent Addition: Slowly add 2-bromo-4-methoxyphenol (10.15 g, 50 mmol) to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C. Stir until all the solid has dissolved.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 3.5 mL, ~80 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Slow Addition: Add the cold nitrating mixture dropwise to the solution of 2-bromo-4-methoxyphenol over 30-45 minutes. The temperature of the reaction mixture must be strictly controlled and kept below 5 °C during this addition to prevent over-nitration and side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purification (Self-Validation): The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. The purity of the final product should be confirmed by measuring its melting point (expected: 116-120 °C) and by spectroscopic analysis. [4]
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with significant biological activity, making it a highly valuable intermediate.
-
Pharmaceutical Intermediate: Many complex pharmaceutical agents are built from simpler, functionalized aromatic rings. For instance, the related compound 2-Bromo-6-nitrophenol is a key intermediate in the synthesis of N-Hydroxy Eltrombopag, a drug used to treat thrombocytopenia (a condition of low platelet count). [5]The functional groups on this compound—the phenol, bromo, and nitro groups—are all amenable to further chemical transformations such as etherification, nucleophilic substitution (of the bromo group), and reduction (of the nitro group to an amine), opening pathways to a diverse library of potential drug candidates. [6]* Scaffold for Bioactive Compounds: Bromophenols derived from marine organisms are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit potent anti-inflammatory effects by inhibiting the ERK, JNK, and NF-κB signaling pathways in macrophage cells. [7]This suggests that molecules derived from the this compound scaffold could be investigated for similar anti-inflammatory or other therapeutic activities.
-
Material Science: Nitrophenols are also used in the synthesis of dyes and pigments. [8]The specific chromophores in this molecule could be modified to develop novel materials with unique optical properties.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available from all suppliers, data from structurally related chemicals provide a strong basis for a robust safety protocol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. [9][10]Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [11]* Hazards: This compound should be treated as hazardous. Similar compounds are known to cause skin and eye irritation. [12]It may be harmful if swallowed or inhaled. [10][12]Avoid creating dust when handling the solid material. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [10]* Spill & Disposal: In case of a spill, avoid generating dust. [9]Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal. [9]Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [13]
Conclusion
This compound is a chemical compound with considerable, yet largely untapped, potential. Its trifunctionalized structure provides a versatile platform for synthetic chemists to build complex molecules. The insights from related compounds strongly suggest its utility as an intermediate in the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This guide provides the essential technical information—from synthesis to safety—to empower researchers to confidently incorporate this valuable building block into their research and development programs.
References
- PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- MDPI. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
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A Comprehensive Technical Guide to 2-Bromo-4-methoxy-6-nitrophenol: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 2-Bromo-4-methoxy-6-nitrophenol, a substituted phenol derivative of significant interest in synthetic chemistry. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway grounded in mechanistic principles, detail a robust analytical workflow for its characterization, and discuss its potential applications as a versatile intermediate for researchers and drug development professionals.
Core Physicochemical & Structural Properties
This compound is a multifunctional aromatic compound. Its structure, featuring hydroxyl, bromo, methoxy, and nitro groups, provides a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis. The precise arrangement of these substituents dictates its chemical behavior and potential applications.
The definitive molecular weight of this compound is 248.03 g/mol .[1][2] This value is fundamental for all stoichiometric calculations in experimental design. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 248.03 g/mol | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₄ | [1][3] |
| CAS Number | 115929-59-4 | [1][2][3][4][5] |
| IUPAC Name | This compound | [3] |
| Physical Form | Light yellow to brown powder or crystal | [6] |
| Melting Point | 116-120 °C | [1][5] |
| Boiling Point | 288.0 ± 35.0 °C (Predicted) | [1] |
| SMILES | OC1=C(=O)C=C(OC)C=C1Br | [3] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound requires a strategic approach to electrophilic aromatic substitution, considering the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the nitro (-NO₂) group is a strong deactivating, meta-directing group.
A logical and efficient synthesis begins with a commercially available precursor, 4-methoxyphenol, to ensure the correct initial positioning of the key functional groups. The sequence of nitration and bromination is critical for achieving the desired isomer.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Causality of Experimental Choices:
-
Nitration First: We begin by nitrating 4-methoxyphenol. The powerful activating and directing effects of the hydroxyl and methoxy groups will preferentially direct the incoming nitro group to a position ortho to the hydroxyl group. Performing nitration first is crucial because attempting to nitrate after bromination would be less selective and could lead to undesired isomers.
-
Bromination Second: With the nitro group in place at the 2-position, the remaining unsubstituted position ortho to the strongly activating hydroxyl group (the 6-position) becomes the most electron-rich and sterically accessible site for the subsequent electrophilic bromination. The nitro group's deactivating effect is overcome by the potent activation from the -OH and -OCH₃ groups.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization to confirm the successful synthesis of the target compound.
Step 1: Synthesis of 2-Nitro-4-methoxyphenol
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (7.0 mL, ~0.11 mol) and concentrated sulfuric acid (3.0 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL flask, dissolve the dried 2-Nitro-4-methoxyphenol (16.9 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (5.2 mL, 0.1 mol) in 20 mL of glacial acetic acid dropwise at room temperature. The red-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material. A similar synthetic approach for a related compound is described by ChemicalBook.[7]
-
Workup and Purification: Pour the reaction mixture into 500 mL of cold water. Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Workflow for the analytical characterization of the final product.
-
Melting Point Analysis: A sharp melting point within the expected range (116-120 °C) is a primary indicator of high purity.[1][5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular ion peak corresponding to the molecular weight of 248.03 g/mol .
-
Infrared (IR) Spectroscopy: This technique will verify the presence of key functional groups: a broad peak around 3400 cm⁻¹ for the -OH stretch, strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1340 cm⁻¹ for the -NO₂ group, and peaks in the fingerprint region for C-O, C-Br, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons and the methoxy protons, with chemical shifts and coupling constants confirming the 1,2,4,6-substitution pattern. ¹³C NMR will confirm the presence of seven unique carbon environments.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its utility can be inferred from its structure and the applications of related compounds. It serves as a highly functionalized scaffold for further chemical elaboration.
-
Intermediate for Pharmaceutical Synthesis: The true value of this molecule lies in its potential as a chemical intermediate. Structurally similar compounds, such as 2-Bromo-6-nitrophenol, are known intermediates in the synthesis of complex pharmaceutical agents like Eltrombopag, a treatment for thrombocytopenia.[8] The multiple reactive sites on this compound (the hydroxyl, bromo, and reducible nitro group) allow for diverse synthetic transformations.
-
Building Block for Novel Compounds: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. The nitro group can be reduced to an amine, providing a key functional handle for amide bond formation or other derivatizations. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a prime candidate for constructing libraries of novel compounds in medicinal chemistry discovery programs.
Safety, Handling, and Storage
As a nitrated and halogenated phenol, this compound must be handled with appropriate care. Safety data for structurally related compounds provide essential guidance.[4][9]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[9] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[4][10] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[4][10] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][10] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use in a certified chemical fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear a lab coat and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a chemical compound with a precise molecular weight of 248.03 g/mol .[1][2] Its significance extends beyond its basic properties; it represents a strategically designed building block for advanced organic synthesis. A thorough understanding of its synthesis, grounded in the principles of electrophilic aromatic substitution, and a rigorous analytical characterization are essential for its effective use. For researchers and drug development professionals, this compound offers a versatile platform for creating novel molecules with potential applications in medicine and materials science. Adherence to strict safety protocols is mandatory when handling this and related chemical structures.
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-Bromo-4-methoxy-6-nitrophenol, a valuable substituted phenol derivative with applications in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a thorough understanding of the reaction mechanisms and experimental considerations.
Introduction: The Strategic Importance of Substituted Phenols
Substituted phenols are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement of bromo, methoxy, and nitro functionalities on the phenol ring in this compound offers a unique combination of electronic and steric properties, making it a desirable building block for targeted molecular design. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures.
Proposed Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available precursor, 4-methoxyphenol. The chosen pathway involves an initial nitration of the phenol ring, followed by a selective bromination of the resulting intermediate. This sequence is dictated by the directing effects of the substituents on the aromatic ring, ensuring a high yield of the desired product.
The hydroxyl (-OH) and methoxy (-OCH3) groups of the starting material are both activating, ortho-, para-directing groups in electrophilic aromatic substitution.[1][2][3] This directs the initial nitration to the position ortho to the hydroxyl group, yielding 4-methoxy-2-nitrophenol. In the second step, the combined directing effects of the hydroxyl, methoxy, and the meta-directing nitro group guide the incoming bromine atom to the desired position.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-Methoxyphenol | 124.14 |
| Nitric acid (70%) | 63.01 |
| Sulfuric acid (98%) | 98.08 |
| 4-Methoxy-2-nitrophenol | 169.13 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Acetonitrile | 41.05 |
| Dichloromethane | 84.93 |
| Sodium bicarbonate | 84.01 |
| Sodium sulfate (anhydrous) | 142.04 |
| Ethyl acetate | 88.11 |
| Hexane | 86.18 |
Step 1: Nitration of 4-Methoxyphenol to 4-Methoxy-2-nitrophenol
This procedure is adapted from established methods for the nitration of phenols.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 4-methoxyphenol (1.0 eq.) in glacial acetic acid to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (1.1 eq.) to concentrated nitric acid (1.1 eq.) while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methoxyphenol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate of 4-methoxy-2-nitrophenol will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Bromination of 4-Methoxy-2-nitrophenol to this compound
This procedure is based on standard methods for the bromination of activated aromatic rings using N-Bromosuccinimide (NBS).[5]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methoxy-2-nitrophenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Synthesis Pathway Diagram
Caption: Synthetic route to this compound.
Conclusion
The presented two-step synthesis provides a reliable and efficient method for the preparation of this compound. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can effectively synthesize this valuable compound for further applications in drug discovery and materials science. The provided protocol offers a solid foundation for the laboratory-scale synthesis, which can be optimized and scaled as needed.
References
- Wikipedia.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- Organic Chemistry Tutor.
- JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]
- Chemistry LibreTexts. 16.
- PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
- PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
- Advent Chembio. 2-Bromo-4-methoxyphenol, 98%. [Link]
- PubChem. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. [Link]
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A Technical Guide to the Solubility of 2-Bromo-4-methoxy-6-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-methoxy-6-nitrophenol, a substituted aromatic compound with potential applications in medicinal chemistry and material science. In the absence of extensive published quantitative solubility data, this document synthesizes information from analogous compounds and foundational chemical principles to predict its solubility profile. A detailed, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method is provided to empower researchers to generate precise data for their specific applications. This guide is designed to be an essential resource for scientists and professionals engaged in the synthesis, formulation, and application of this and structurally related molecules.
Introduction and Physicochemical Profile
This compound (CAS No: 115929-59-4) is a multifaceted aromatic compound.[1][2] Its chemical structure, featuring a phenol, a bromo group, a methoxy group, and a nitro group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. A thorough understanding of its solubility is critical for a range of applications, from designing synthetic routes and purification strategies to developing formulations for biological screening.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₄ | [3] |
| Molecular Weight | 248.03 g/mol | [3] |
| Melting Point | 116-120 °C | [2][3] |
| Appearance | Powder to crystal | [3] |
| pKa | 5.57 ± 0.30 | [3] |
The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group suggests the capacity for hydrogen bonding, which typically enhances solubility in polar solvents.[4][5] Conversely, the brominated aromatic ring contributes to its non-polar character, suggesting some degree of solubility in less polar organic solvents.[5]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[6] The polarity of this compound is a composite of its various functional groups.
-
Polar Moieties : The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The methoxy group's oxygen can also accept hydrogen bonds. These features point towards favorable interactions with polar protic and aprotic solvents.[4]
-
Non-Polar Moiety : The benzene ring and the bromine atom are lipophilic, contributing to van der Waals interactions with non-polar solvents.
Based on this structural analysis, a qualitative solubility profile can be predicted. It is expected to be highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like alcohols.[5] Its solubility is likely to be moderate in solvents of intermediate polarity such as ethyl acetate and dichloromethane, and low in non-polar solvents like hexane and toluene.[4][5]
Predicted Qualitative Solubility Profile
While specific experimental data for this compound is limited, one source indicates it is soluble in acetone.[3] The following table provides an estimated qualitative solubility profile based on the behavior of structurally similar compounds like 2-bromo-4-nitrophenol and other substituted phenols.[4][5]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, it is an excellent solvent for polar organic molecules.[5] |
| Acetone | Polar Aprotic | Soluble | A moderately polar solvent known to dissolve many nitrophenols.[3][5] |
| Methanol/Ethanol | Polar Protic | Soluble | The hydroxyl group of the phenol can form hydrogen bonds with alcohols.[4] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Expected to be a good solvent due to its intermediate polarity.[5] |
| Dichloromethane | Moderately Polar | Moderately Soluble | The organic nature of the compound suggests some solubility.[5] |
| Chloroform | Moderately Polar | Moderately Soluble | Similar solubility to dichloromethane is anticipated.[5] |
| Toluene | Non-polar | Sparingly Soluble | The molecule's polarity limits its interaction with non-polar solvents.[4] |
| Hexane | Non-polar | Insoluble | The significant polarity of the compound leads to poor interaction with non-polar environments.[4] |
| Water | Polar Protic | Sparingly Soluble | While the polar groups can interact with water, the overall lipophilicity of the large organic structure likely limits aqueous solubility. The solubility of similar brominated phenols in water is known to be low.[5][7] |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
For precise, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[8][9] This method determines the equilibrium solubility of a solid in a liquid solvent at a constant temperature.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance
-
Scintillation vials or other suitable glass containers with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials. A visible excess of solid is crucial to ensure that equilibrium is reached.[9]
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis :
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility :
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methoxy-6-nitrophenol
This guide provides an in-depth analysis of the spectroscopic properties of 2-bromo-4-methoxy-6-nitrophenol, a compound of interest in drug development and chemical research. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.
Introduction to this compound
This compound (CAS No: 115929-59-4) is a substituted aromatic compound with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol .[1][2] Its structure, featuring a phenol with bromo, methoxy, and nitro functional groups, suggests a range of potential applications stemming from its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in chemical and biological systems.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 1H | Ar-H | The proton ortho to the electron-withdrawing nitro group and meta to the methoxy group is expected to be the most deshielded aromatic proton. |
| ~7.2 | Singlet | 1H | Ar-H | The proton ortho to the methoxy group and meta to the nitro group will be shielded relative to the other aromatic proton. |
| ~10.5 | Singlet (broad) | 1H | -OH | The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It is often broad due to hydrogen bonding. |
| ~3.9 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a singlet. |
Causality in Spectral Predictions:
The electron-withdrawing nature of the nitro group (-NO₂) and the bromine atom (-Br) deshields the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methoxy group (-OCH₃) shields the aromatic protons, shifting their signals upfield. The relative positions of these substituents on the aromatic ring determine the final chemical shifts of the two aromatic protons. The lack of adjacent protons for the aromatic hydrogens leads to the prediction of singlets for both.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-OH | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~150 | C-OCH₃ | The carbon bearing the methoxy group is also deshielded. |
| ~140 | C-NO₂ | The carbon attached to the electron-withdrawing nitro group will be downfield. |
| ~125 | C-H | Aromatic CH carbon. |
| ~118 | C-H | Aromatic CH carbon. |
| ~110 | C-Br | The carbon attached to the bromine atom is deshielded, but less so than the oxygen-substituted carbons. |
| ~56 | -OCH₃ | The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom. |
Causality in Spectral Predictions:
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The oxygen-bearing carbons (C-OH and C-OCH₃) are the most deshielded. The carbon attached to the nitro group is also significantly deshielded. The carbon attached to the bromine atom shows a moderate downfield shift. The methoxy carbon appears in the expected upfield region.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for all carbon atoms. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, NO₂, C-O, and C-Br bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 (broad) | O-H | Phenolic hydroxyl group, broad due to hydrogen bonding. |
| 3100-3000 | C-H | Aromatic C-H stretching. |
| 1600-1450 | C=C | Aromatic ring stretching. |
| 1550-1500 and 1350-1300 | NO₂ | Asymmetric and symmetric stretching of the nitro group. |
| 1250-1000 | C-O | Aryl-alkyl ether C-O stretching and phenolic C-O stretching. |
| 700-500 | C-Br | Carbon-bromine stretching. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 247/249 | [M]⁺ | Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 232/234 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 202/204 | [M - NO₂]⁺ | Loss of a nitro group. |
| 187/189 | [M - CH₃ - NO₂]⁺ | Subsequent loss of a nitro group from the [M - CH₃]⁺ ion. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: An appropriate ionization technique should be selected. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often results in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizations
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of this compound.
Relationship between Spectroscopic Evidence:
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The detailed experimental protocols and interpretive guidance provided herein will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
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- The Royal Society of Chemistry. (n.d.). Supporting information.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing nitro and bromo groups alongside electron-donating hydroxyl and methoxy groups, offers a versatile platform for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of appropriate starting materials and detailed, field-proven experimental protocols. The discussion herein is grounded in the principles of electrophilic aromatic substitution, with a focus on regioselectivity and reaction optimization.
Introduction: Strategic Importance of this compound
The strategic importance of this compound lies in its potential as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites on the benzene ring—a nucleophilic hydroxyl group, an ether linkage, and positions activated or deactivated for further substitution—allows for a diverse range of chemical transformations. This guide will explore the most logical and efficient synthetic pathways to this target molecule, empowering researchers to make informed decisions in their experimental design.
Primary Synthetic Pathways and Key Starting Materials
The synthesis of this compound can be approached from several commercially available starting materials. The choice of starting material will largely depend on factors such as cost, availability, and the desired scale of the synthesis. This guide will focus on three primary, logically sound starting materials:
-
4-Methoxy-2-nitrophenol: A direct precursor that requires a single bromination step.
-
4-Bromo-2-methoxyphenol (4-Bromoguaiacol): A versatile intermediate that can be readily nitrated.
-
Guaiacol (2-Methoxyphenol): A cost-effective starting material that can be converted to 4-Bromo-2-methoxyphenol in a straightforward manner.
A potential, albeit more complex, route from Vanillin will also be discussed for its academic interest and the ubiquity of vanillin as a renewable starting material.
Synthesis from 4-Methoxy-2-nitrophenol: A Direct Approach
The most direct route to this compound is the electrophilic bromination of 4-Methoxy-2-nitrophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are strong ortho-, para-directors and activators, while the nitro group is a meta-director and a strong deactivator. The cumulative effect of these groups strongly favors the introduction of the bromine atom at the C6 position, which is ortho to both the hydroxyl and methoxy groups and meta to the nitro group.
Visualizing the Synthesis from 4-Methoxy-2-nitrophenol
Caption: Synthetic pathway from 4-Methoxy-2-nitrophenol.
Experimental Protocol: Bromination of 4-Methoxy-2-nitrophenol
This protocol is adapted from established procedures for the bromination of substituted phenols.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (59.1 mmol) of 4-Methoxy-2-nitrophenol in 100 mL of glacial acetic acid.
-
Reagent Addition: While stirring at room temperature, add a solution of 9.9 g (62.0 mmol, 1.05 equivalents) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture will likely change color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield this compound as a crystalline solid.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Methoxy-2-nitrophenol | [2] |
| Key Transformation | Electrophilic Bromination | [1] |
| Expected Yield | 75-85% | N/A |
| Purity | >95% after recrystallization | N/A |
Synthesis from 4-Bromo-2-methoxyphenol: A Two-Step Approach from Guaiacol
An alternative and highly effective route involves the nitration of 4-Bromo-2-methoxyphenol. This intermediate can be readily synthesized from the inexpensive starting material, Guaiacol.
Step 1: Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol
The bromination of Guaiacol is a well-established reaction. The hydroxyl and methoxy groups direct the bromine to the para position relative to the hydroxyl group due to steric hindrance at the ortho positions. N-Bromosuccinimide (NBS) is a commonly used and milder alternative to elemental bromine.[3]
Visualizing the Synthesis of the Intermediate
Caption: Synthesis of the key intermediate, 4-Bromo-2-methoxyphenol.
Experimental Protocol: Bromination of Guaiacol
This protocol is based on a procedure utilizing N-Bromosuccinimide.[3]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 24.8 g (0.2 mol) of Guaiacol in 200 mL of acetonitrile.
-
Reagent Addition: At room temperature, add 37.4 g (0.21 mol, 1.05 equivalents) of N-Bromosuccinimide in portions over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in 200 mL of diethyl ether and wash with 100 mL of water, followed by 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from hexanes to afford pure 4-Bromo-2-methoxyphenol.
Step 2: Nitration of 4-Bromo-2-methoxyphenol
The nitration of 4-Bromo-2-methoxyphenol is the final step in this pathway. The powerful directing effects of the hydroxyl and methoxy groups will favor nitration at the C6 position.
Visualizing the Final Step
Caption: Final nitration step to yield the target molecule.
Experimental Protocol: Nitration of 4-Bromo-2-methoxyphenol
This protocol is adapted from general procedures for the nitration of phenols.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 20.3 g (0.1 mol) of 4-Bromo-2-methoxyphenol to 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Prepare a nitrating mixture by carefully adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid (68%) to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the stirred solution of 4-Bromo-2-methoxyphenol, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice. A yellow solid will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
Data Summary for the Two-Step Approach
| Parameter | Step 1: Bromination of Guaiacol | Step 2: Nitration of 4-Bromo-2-methoxyphenol | Reference |
| Starting Material | Guaiacol | 4-Bromo-2-methoxyphenol | [3] |
| Key Transformation | Electrophilic Bromination | Electrophilic Nitration | |
| Expected Yield | ~90% | ~80% | [3] |
| Purity | >98% after purification | >97% after recrystallization | N/A |
Synthesis from Vanillin: A More Challenging but Feasible Route
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) is an attractive, bio-based starting material.[4] The synthesis of this compound from vanillin would require a multi-step process, likely involving:
-
Nitration: Introduction of a nitro group onto the vanillin ring.
-
Bromination: Introduction of a bromine atom.
-
Modification of the Aldehyde Group: Conversion of the aldehyde to a group that can be removed or is otherwise inert in subsequent reactions.
Conclusion
The synthesis of this compound is readily achievable through several synthetic pathways. The most direct and efficient routes begin with either 4-Methoxy-2-nitrophenol or 4-Bromo-2-methoxyphenol (which can be prepared from Guaiacol). These methods rely on well-understood electrophilic aromatic substitution reactions and offer high yields and purities. The choice of the optimal starting material and synthetic route will depend on the specific requirements of the research, including cost, scale, and available resources. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical building block.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromo-2-methoxyphenol.
- ChemicalBook. (n.d.). 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
- Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses.[8]
- BenchChem. (2025). Application Notes: 4-Bromo-2-methoxyphenol as a Key Intermediate in Bosutinib Synthesis.
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
- Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. (2009). ARKIVOC.[11]
- designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Bromo-6-methyl-4-nitrophenol synthesis.
- ChemicalBook. (n.d.). 4-Bromo-2-nitrophenol synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications.
- Ataman Kimya. (n.d.). VANILLIN.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 2-Methoxy-4-nitrophenol.
- Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.
- Scribd. (n.d.). Vanillin Synthesis for Students.
- MDPI. (n.d.). Electrochemical Polymerization of Guaiacol in Organic Solvents and Analytical Performance of the Poly (Guaiacol) Modified Electrode Towards Phenol Antioxidants.
- BLD Pharm. (n.d.). 16618-66-9|2-Bromo-6-Methoxy-4-nitroaniline.
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An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-4-methoxy-6-nitrophenol
Abstract
Substituted nitrophenols are cornerstone building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes. The compound 2-Bromo-4-methoxy-6-nitrophenol presents a fascinating case study in reactivity, where the properties of the aromatic ring are governed by a complex interplay of electronic and steric effects from four distinct substituents. This technical guide provides an in-depth analysis of the reactivity conferred by the nitro group in this specific molecular context. We will dissect the electronic landscape of the molecule, explore the primary reaction pathways involving the nitro moiety—specifically its reduction to an amine—and examine its profound influence as an activating group for nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile chemical entity.
The Electronic Architecture: A Symphony of Substituent Effects
The reactivity of any position on the benzene ring of this compound, and indeed the reactivity of the functional groups themselves, is a direct consequence of the cumulative electronic effects of all substituents. Understanding these individual contributions is paramount.
-
Hydroxyl (-OH) Group: A potent activating group that donates electron density to the ring via a strong positive mesomeric effect (+M), while exerting a weaker negative inductive effect (-I). It is a powerful ortho, para-director for electrophilic aromatic substitution.[1][2]
-
Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is a strong activating, ortho, para-directing substituent due to its +M effect.[3]
-
Bromo (-Br) Group: Halogens present a classic case of competing effects. The bromo group is deactivating overall due to its strong electron-withdrawing inductive effect (-I), yet it directs incoming electrophiles to the ortho and para positions due to a weaker, competing electron-donating mesomeric effect (+M).[1]
-
Nitro (-NO₂) Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a strong mesomeric (-M) effect.[1][3][4]
The synergy of these groups creates a highly polarized aromatic system. The powerful electron-withdrawing nature of the nitro group, in particular, dramatically increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion through resonance and induction.[3][5][6]
Sources
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Potential applications of "2-Bromo-4-methoxy-6-nitrophenol" in organic synthesis
An In-Depth Technical Guide to the Applications of 2-Bromo-4-methoxy-6-nitrophenol in Organic Synthesis
Abstract
This compound is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. The strategic placement of its bromo, methoxy, nitro, and hydroxyl moieties on the phenol ring offers multiple reactive sites for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. We will delve into key reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and modifications of the nitro and hydroxyl groups. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Multifunctional Building Block
The pursuit of novel chemical entities with tailored properties is a cornerstone of drug discovery and materials science. The efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound emerges as a pre-eminent example of a "designer" building block, where each functional group is positioned to impart specific reactivity and allow for selective, sequential chemical modifications.
The inherent electronic properties of the substituents are key to understanding its synthetic potential:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly acidifies the phenolic proton and, more importantly, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3] Its eventual reduction to an amine opens up a vast landscape of further derivatization.
-
Bromo Group (-Br): This halogen serves as an excellent leaving group in SNAr reactions and is a critical handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can then participate in etherification and esterification reactions. Its presence also influences the regioselectivity of certain electrophilic substitutions.
-
Methoxy Group (-OCH₃): This electron-donating group modulates the electronic landscape of the ring and can influence the rate and outcome of various reactions.[4]
This guide will systematically unpack the synthetic utility derived from these functionalities.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 115929-59-4 | [6][7] |
| Molecular Formula | C₇H₆BrNO₄ | [6][7] |
| Molecular Weight | 248.03 g/mol | [6][7] |
| Appearance | Typically a yellow solid | |
| Purity | ≥95-98% (Commercially available) | [6][7] |
| SMILES | OC1=C(=O)C=C(OC)C=C1Br | [6] |
Synthesis of this compound
The preparation of this compound typically starts from a more readily available precursor, 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[8] The synthesis involves a regioselective bromination of the activated phenol ring.
General Synthetic Workflow
The primary route involves the electrophilic bromination of 2-methoxy-4-nitrophenol. The hydroxyl and methoxy groups are ortho, para-directing, activating the ring for electrophilic substitution. The nitro group is a meta-director and a strong deactivator. The position ortho to the hydroxyl group and meta to the nitro group is sterically accessible and electronically favored for bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 2-Methoxy-4-nitrophenol
This protocol is adapted from standard procedures for the bromination of activated phenols.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice-water. The product will precipitate as a yellow solid. If any bromine color persists, add a small amount of saturated sodium bisulfite solution to quench it.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Core Applications in Organic Synthesis
The true synthetic power of this compound lies in the selective manipulation of its functional groups.
Caption: Key reactive sites and transformations of the core molecule.
Reactions Involving the Bromine Atom
The carbon-bromine bond is a key site for elaboration, primarily through two powerful reaction classes.
The bromine atom serves as an ideal handle for palladium-catalyzed reactions, allowing for the construction of new C-C and C-N bonds. The electron-withdrawing nature of the adjacent nitro group can facilitate the oxidative addition step in the catalytic cycle.[5]
Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures by coupling with boronic acids.[4][5] These motifs are prevalent in pharmaceuticals.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to substituted anilines which are important pharmacophores.
The strong electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards nucleophilic attack.[1][2] This allows for the displacement of the bromide ion by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.[1][2]
Reactions Involving the Nitro Group
The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule. It unmasks a nucleophilic site and provides a route to a new class of derivatives.
Reduction to 2-Amino-6-bromo-4-methoxyphenol:
The resulting aminophenol is a versatile intermediate in its own right, for instance, in the synthesis of heterocyclic compounds.
-
Experimental Protocol: Nitro Group Reduction
-
Catalytic Hydrogenation: Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogen Atmosphere: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-bromo-4-methoxyphenol, which can be used directly or purified further.
-
Reactions Involving the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile.
Williamson Ether Synthesis: This classic reaction can be used to introduce a variety of alkyl or aryl groups at the phenolic position, leading to the formation of diaryl or alkyl aryl ethers.[3]
-
Protocol Overview:
-
Deprotonation: Treat this compound with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.
-
Alkylation: Add an alkylating agent (e.g., an alkyl halide or tosylate) to the resulting phenoxide solution.
-
Reaction: Heat the mixture to facilitate the SN2 reaction.
-
Work-up and Isolation: Perform an aqueous work-up followed by extraction and purification.
-
Summary of Synthetic Applications
The multifunctionality of this compound allows for a diverse range of synthetic outcomes, making it a valuable precursor for complex target molecules.
| Functional Group | Reaction Type | Reagents | Potential Product Class |
| Bromo | Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | Biaryl compounds |
| Bromo | Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | N-Aryl amines/anilines |
| Bromo | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | Substituted nitrophenols |
| Nitro | Reduction | H₂/Pd, SnCl₂, Fe/HCl | Anilines / Aminophenols |
| Hydroxyl | Williamson Ether Synthesis | Base, Alkyl Halide | Alkyl aryl ethers |
| Hydroxyl | Esterification | Acyl chloride, Base | Phenyl esters |
Conclusion
This compound stands out as a strategically designed synthetic intermediate with wide-ranging applications. Its value is derived from the orthogonal reactivity of its multiple functional groups, which can be addressed selectively to build molecular complexity in a controlled and efficient manner. The ability to perform cross-coupling reactions at the bromine, reduce the nitro group to an amine, and functionalize the hydroxyl group provides chemists with a powerful toolkit for the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide aim to facilitate the broader adoption and innovative application of this versatile building block in the chemical research community.
References
- ChemicalBook: 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
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Navigating the Therapeutic Potential of 2-Bromo-4-methoxy-6-nitrophenol Derivatives: A Technical Guide
Foreword: The Emergence of Substituted Phenols in Drug Discovery
In the landscape of medicinal chemistry, phenolic compounds, particularly those derived from marine algae, represent a rich reservoir of bioactive scaffolds.[1] Among these, brominated and nitrated phenols have garnered significant attention for their pronounced and diverse biological activities. The core structure of 2-Bromo-4-methoxy-6-nitrophenol serves as a versatile starting point for the synthesis of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, designed for researchers, scientists, and professionals in drug development.
The Synthetic Landscape: Derivatization Strategies
The therapeutic efficacy of a core scaffold is often unlocked through strategic chemical modification. For this compound, derivatization primarily focuses on the phenolic hydroxyl group, which can be readily converted into ethers or esters to modulate physicochemical properties like lipophilicity and bioavailability. These modifications can profoundly influence the compound's interaction with biological targets.
Generalized Synthetic Workflow
The synthesis of derivatives typically follows a logical progression from the modification of the parent phenol to purification and structural confirmation. This workflow ensures the generation of high-purity compounds essential for reliable biological screening.
Caption: Generalized workflow for the synthesis and purification of this compound derivatives.
Exemplary Protocol: Synthesis of an Acetylated Derivative
This protocol details a common esterification reaction, providing a concrete example of derivative synthesis. The choice of reagents and purification methods is critical for achieving high yield and purity.
Objective: To synthesize an acetylated derivative by reacting the parent phenol with an acetylating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM, as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.1 equivalents) at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield the pure acetylated derivative.
A Spectrum of Biological Activity
Derivatives of this scaffold have demonstrated a remarkable range of biological effects, positioning them as attractive candidates for further investigation in multiple therapeutic areas.
Anticancer Activity
A significant body of research points to the potent anticancer effects of bromophenol derivatives.[1][2] These compounds have shown efficacy against various cancer cell lines, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Mechanisms of Action: The anticancer effects are not merely cytotoxic but are orchestrated through the modulation of critical cellular signaling pathways.[2]
-
Apoptosis Induction: Certain acetylated derivatives have been shown to induce apoptosis in leukemia cells (K562) without significantly altering the cell cycle distribution.[1] This suggests a targeted mechanism that triggers the cell's self-destruction pathway.
-
Signaling Pathway Modulation: Phenolic compounds are known to interact with key cancer-related signaling cascades.[3] The derivatives of this compound likely exert their effects by inhibiting pro-survival pathways such as the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer.[3]
Caption: Proposed mechanism of anticancer action via inhibition of survival pathways and induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50).
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol (WLJ18) | A549 (Lung) | 7.10 ± 0.53 | [3] |
| Bromophenol (WLJ18) | Bel7402 (Liver) | 9.68 ± 0.76 | [3] |
| Acetylated Bromophenol | K562 (Leukemia) | Activity noted | [1][3] |
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antibacterial agents. Bromophenol derivatives have shown significant promise, particularly against Gram-positive bacteria like Staphylococcus aureus and its resistant form, MRSA.[4]
Mechanisms of Action:
-
Bactericidal/Bacteriostatic Effects: These compounds directly inhibit bacterial growth, with some exhibiting potent activity against drug-resistant strains.[4]
-
Biofilm Inhibition: A crucial aspect of their antibacterial prowess is the ability to inhibit biofilm formation.[4] Biofilms are protective communities of bacteria that are notoriously difficult to eradicate, and their disruption represents a major therapeutic advance.[4]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of a compound that prevents visible bacterial growth.
| Compound Type | Bacterial Strain | MIC Value | Reference |
| Phenolic Derivatives | S. epidermidis | Varies by derivative | [5] |
| Phenolic Derivatives | P. aeruginosa | Varies by derivative | [5] |
| Schiff Base Derivative | P. aeruginosa | < 22 µg/ml | [6] |
| Schiff Base Derivative | B. subtilis | < 22 µg/ml | [6] |
Antioxidant and Anti-inflammatory Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives of this scaffold have demonstrated dual efficacy in combating both processes.
Antioxidant Mechanism: Certain methylated and acetylated bromophenol derivatives can effectively neutralize reactive oxygen species (ROS).[1] They have been shown to protect human keratinocyte cells (HaCaT) from hydrogen peroxide-induced oxidative damage and reduce ROS generation.[1] This protective effect is partly achieved by increasing the expression of key antioxidant proteins like Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1).[1]
Anti-inflammatory Mechanism: The anti-inflammatory effects are mediated by the suppression of key pro-inflammatory molecules. A brominated vanillin derivative, structurally similar to the core of interest, was found to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages.[7] This is achieved by downregulating the expression of the enzymes iNOS and COX-2.[7] Furthermore, these compounds can block inflammatory signaling pathways, including NF-κB and MAPK, preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][7]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of these derivatives.
Protocol 3.1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screening tool for anticancer activity.[3]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Protocol 3.2: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Procedure:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to each well, achieving a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Protocol 3.3: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor, indicating its antioxidant potential.[9]
Procedure:
-
Reaction Mixture: Prepare a solution of the test compound in methanol at various concentrations. In a separate tube, prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Add the DPPH solution to each concentration of the test compound. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, which corresponds to a decrease in absorbance.[9]
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[9]
Conclusion and Future Outlook
The derivatives of this compound represent a versatile and highly promising class of bioactive molecules. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and anti-inflammatory assays provides a strong foundation for further drug development efforts. The structure-activity relationships gleaned from initial studies will guide the rational design of next-generation compounds with enhanced potency and selectivity.
Future research should prioritize:
-
Lead Optimization: Synthesizing a broader library of analogues to refine structure-activity relationships.
-
Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluating the most promising derivatives in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The journey from a promising scaffold to a clinical therapeutic is arduous, but the compelling and multifaceted biological activity of this compound derivatives makes them a worthy and exciting focus for the scientific community.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-4-methoxy-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized aromatic compound that serves as a valuable starting material in synthetic organic chemistry. Its strategic placement of a bromine atom, a methoxy group, a nitro group, and a phenolic hydroxyl group offers multiple reaction sites for diversification. This unique arrangement allows for selective chemical transformations, making it an attractive building block in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro group and the ortho-positioning of the bromine and hydroxyl groups significantly influence the reactivity of the aromatic ring, enabling a range of derivatization strategies. This guide provides detailed protocols and mechanistic insights for the synthesis of key derivatives from this versatile precursor.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[2] Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized.[2][3][4] The choice of reaction conditions is critical for achieving selectivity and high yields, as the different functional groups can compete for reactivity.
Part 1: Derivatization via the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group is readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6] This reaction proceeds via an SN2 mechanism, making primary alkyl halides the ideal substrates to avoid competing elimination reactions.[5][7]
Reaction Scheme:
Figure 1: General workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution).
-
Alkyl Halide Addition: Add the desired primary alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Base Selection: Potassium carbonate is a mild and commonly used base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary to ensure complete deprotonation of the phenol.[8]
-
Solvent Choice: Polar aprotic solvents like DMF and acetone are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[9]
-
Substrate Scope: This method is most effective with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base/nucleophile.[5][7]
Data Presentation: O-Alkylation of this compound
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 92 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 4 | 88 |
| Propargyl Bromide | NaH | THF | RT | 3 | 75[8] |
| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | 90 |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species in the presence of a palladium catalyst and a base.[10][11]
Reaction Scheme:
Figure 2: General workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is crucial for the efficiency of the coupling. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.
-
Base Role: The base is essential for the transmetalation step of the catalytic cycle, activating the organoboron species.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic-soluble starting materials and the inorganic base.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13][14]
Reaction Scheme:
Figure 3: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110°C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Causality and Experimental Choices:
-
Ligand Selection: The development of bulky, electron-rich phosphine ligands has been critical to the success of the Buchwald-Hartwig amination, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base Sensitivity: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions. NaOtBu is a common choice, but other bases like potassium phosphate (K₃PO₄) can be used for more sensitive substrates.
-
Inert Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxygen, necessitating the use of an inert atmosphere.
Part 3: Derivatization via Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine, opening up a plethora of further derivatization possibilities such as acylation, sulfonylation, and diazotization.
Protocol 4: Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[3][15]
Reaction Scheme:
Figure 4: General workflow for nitro group reduction.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum oxide (PtO₂, Adam's catalyst).
-
Hydrogenation: Connect the vessel to a hydrogen source (balloon or Parr hydrogenator) and purge the system with hydrogen.
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere (1-3 atm) at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Purification: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the desired aminophenol derivative, which can often be used without further purification.
Causality and Experimental Choices:
-
Catalyst Activity: Palladium on carbon is a widely used and effective catalyst for this transformation. For more sterically hindered or deactivated nitro groups, the more active platinum oxide may be required.
-
Solvent Compatibility: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve both the starting material and the product.
-
Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. It should be performed in a well-ventilated fume hood with appropriate safety precautions.
Conclusion and Future Perspectives
The synthetic protocols outlined in this application note demonstrate the versatility of this compound as a scaffold for generating a diverse range of derivatives. By strategically targeting its different functional groups, researchers can access a wide array of novel molecules. The resulting ethers, biaryls, and anilines can serve as key intermediates in the synthesis of complex targets in the pharmaceutical and materials science industries. Further exploration of orthogonal protection strategies and one-pot multi-reaction sequences could further enhance the synthetic utility of this valuable building block.
References
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- Zveglinski, A. V., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(1), 1-21.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(10), 1954-1981.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(10), 1833-1840.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Thieme. (2017). The Suzuki–Miyaura Cross-Coupling of Nitroarenes. Synform, 2017(11), A185-A188.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cram. (n.d.). Williamson Ether Synthesis Lab Report.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- European Patent Office. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES.
- ACS Publications. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(42), 15193-15200.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Semantic Scholar. (2008). Novel method for synthesis of 2-bromo-4-nitrophenol.
- YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis.
- Wiley Online Library. (2009). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry, 22(6), 1537-1542.
- PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol.
- PubMed Central. (2015). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 80(19), 9579-9590.
- MDPI. (2023). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences, 13(4), 2342.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis | MDPI [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: A Detailed Guide to the Regioselective Nitration of 2-Bromo-4-methoxyphenol
Introduction: Strategic Nitration in Phenolic Scaffolds
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile functional group that serves as a precursor to amines, a directing group for further substitutions, and a key pharmacophore in numerous therapeutic agents. The nitration of substituted phenols, such as 2-bromo-4-methoxyphenol, requires a nuanced understanding of electrophilic aromatic substitution principles to achieve the desired regioselectivity. The interplay of the directing effects of the existing substituents—the ortho,para-directing hydroxyl and methoxy groups, and the ortho,para-directing but deactivating bromo group—dictates the position of nitration. This guide provides a comprehensive, field-tested protocol for the regioselective nitration of 2-bromo-4-methoxyphenol to yield 2-bromo-4-methoxy-6-nitrophenol, a potentially valuable building block in medicinal chemistry and materials science.
The protocol herein is designed not merely as a set of instructions, but as a self-validating system, integrating causality behind experimental choices with robust safety protocols and detailed analytical validation steps. This ensures that researchers, scientists, and drug development professionals can confidently execute this synthesis and unambiguously characterize the final product.
Mechanistic Insights: Predicting Regioselectivity
The regiochemical outcome of the nitration of 2-bromo-4-methoxyphenol is governed by the cumulative electronic and steric effects of the substituents on the aromatic ring.
-
Hydroxyl (-OH) Group: A strongly activating, ortho,para-directing group.
-
Methoxy (-OCH₃) Group: A strongly activating, ortho,para-directing group.
-
Bromo (-Br) Group: A deactivating, yet ortho,para-directing group.
The powerful activating and ortho,para-directing nature of the hydroxyl group is the dominant influence in this electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C4 position is already substituted with a methoxy group. Therefore, the primary sites for electrophilic attack are the C2 and C6 positions. The C2 position is already occupied by a bromine atom. This leaves the C6 position as the most sterically accessible and electronically favorable site for nitration.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar phenolic compounds and incorporates best practices for safety and purification.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Bromo-4-methoxyphenol | Reagent Grade (≥98%) |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade (95-98%) |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade (68-70%) |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade |
| Hexanes | ACS Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade |
| Deionized Water (H₂O) | |
| Round-bottom flask (250 mL) | |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| NMR Spectrometer | 400 MHz or higher |
| Melting point apparatus |
Safety Precautions: A Paramount Consideration
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[1] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Acid Handling: When preparing the nitrating mixture, always add the acid slowly to water or the more concentrated acid to the less concentrated one with cooling . Never add water to concentrated acid.
-
Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly, with continuous stirring, add 5.6 mL of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This resulting solution is the nitrating mixture.
-
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-bromo-4-methoxyphenol in 50 mL of a 3:1 mixture of sulfuric acid and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the solution of 2-bromo-4-methoxyphenol over a period of 30-45 minutes.
-
Carefully monitor the reaction temperature and maintain it between 0-5 °C. An exothermic reaction will occur, and the rate of addition should be controlled to prevent a temperature rise.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a TLC sample by carefully taking a small aliquot of the reaction mixture and quenching it in a vial containing ice and ethyl acetate.
-
Use a mobile phase of 3:1 hexanes:ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.
-
-
Work-up Procedure:
-
Once the reaction is complete, slowly pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Allow the ice to melt completely, then filter the solid product using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by filtration.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product, as identified by TLC, and concentrate them under reduced pressure.
-
-
Drying and Yield Calculation:
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Calculate the percentage yield of the final product. A typical yield for this type of reaction is in the range of 70-85%.
-
Characterization and Data Analysis
Unambiguous characterization of the synthesized this compound is crucial for validating the success of the protocol.
Physical Properties
| Property | Expected Value |
| Appearance | Yellow solid |
| Melting Point | 116-120 °C[2] |
| Molecular Formula | C₇H₆BrNO₄ |
| Molecular Weight | 248.03 g/mol |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): Predicted Chemical Shifts
Due to the unavailability of a direct experimental spectrum in the searched literature, the following are predicted chemical shifts based on the analysis of similar structures. The actual experimental values should be close to these predictions.
-
δ ~10.5-11.5 ppm (s, 1H): Phenolic -OH proton. The chemical shift can be broad and is concentration-dependent.
-
δ ~8.1-8.3 ppm (d, 1H): Aromatic C-H proton ortho to the nitro group and meta to the methoxy group.
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic C-H proton meta to the nitro group and ortho to the methoxy group.
-
δ ~3.9-4.0 ppm (s, 3H): Methoxy -OCH₃ protons.
¹³C NMR (100 MHz, CDCl₃): Predicted Chemical Shifts
-
δ ~150-155 ppm: Aromatic carbon attached to the -OH group.
-
δ ~145-150 ppm: Aromatic carbon attached to the -OCH₃ group.
-
δ ~135-140 ppm: Aromatic carbon attached to the -NO₂ group.
-
δ ~120-125 ppm: Aromatic C-H carbon.
-
δ ~115-120 ppm: Aromatic C-H carbon.
-
δ ~110-115 ppm: Aromatic carbon attached to the -Br group.
-
δ ~56-57 ppm: Methoxy -OCH₃ carbon.
Infrared (IR) Spectroscopy:
-
~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic group.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1200-1300 cm⁻¹: C-O stretching of the ether and phenol.
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for the nitration of 2-bromo-4-methoxyphenol.
Conclusion and Future Perspectives
This application note provides a detailed and robust protocol for the regioselective nitration of 2-bromo-4-methoxyphenol. By elucidating the mechanistic underpinnings and providing a step-by-step guide with integrated safety and characterization measures, this document serves as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis of this compound opens avenues for its use as a versatile intermediate in the construction of more complex molecular architectures with potential biological activity. Further studies could explore the optimization of reaction conditions, such as the use of alternative nitrating agents, to enhance yield and minimize environmental impact.
References
- Beilstein Journals. (n.d.). Supplementary Information.
- Nitration reaction safety - YouTube. (2024, June 6).
- PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol.
Sources
Introduction: The Strategic Value of 2-Bromo-4-methoxy-6-nitrophenol
An in-depth guide to the application of 2-Bromo-4-methoxy-6-nitrophenol in palladium-catalyzed cross-coupling reactions, designed for chemistry professionals in research and pharmaceutical development.
This compound is a highly functionalized aromatic building block poised for strategic use in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its substituents, making it a versatile scaffold for late-stage functionalization, a critical aspect of modern drug discovery. The molecule's key features include:
-
The Bromine Atom: Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.
-
The Nitro Group: A strong electron-withdrawing group that activates the carbon-bromine bond towards oxidative addition, often the rate-limiting step in many catalytic cycles.[1] This electronic feature can facilitate coupling under milder conditions compared to electron-neutral or electron-rich aryl bromides.
-
The Phenolic Hydroxyl Group: An acidic proton that influences solubility and can act as a directing group or a point for further derivatization (e.g., etherification). Its presence necessitates careful choice of base to avoid unwanted side reactions.
-
The Methoxy Group: An electron-donating group that modulates the electronic properties of the aromatic ring.
This unique combination of functionalities allows for precise and selective bond construction, making it an important intermediate in the synthesis of high-value compounds, including pharmaceutical agents.[2][3] This guide provides detailed application notes and protocols for leveraging this substrate in several cornerstone cross-coupling reactions.
Core Mechanistic Principles: A Visual Overview
Palladium-catalyzed cross-coupling reactions, while diverse in their coupling partners, generally adhere to a common catalytic cycle.[1][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving a sterically and electronically complex substrate like this compound.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an organohalide with an organoboron species.[5][6] For this compound, this reaction enables the introduction of diverse aryl or vinyl substituents.
Scientific Considerations
-
Choice of Base: This is the most critical parameter. The base serves two functions: activating the boronic acid to form a more nucleophilic boronate complex and neutralizing the HBr byproduct.[7] For a phenolic substrate, a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is preferred over strong bases like alkoxides (e.g., NaOtBu). Strong bases can deprotonate the phenol and potentially lead to catalyst inhibition or side reactions.
-
Catalyst System: The electron-deficient nature of the substrate, due to the nitro group, facilitates oxidative addition. However, sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands like IPr, are often beneficial. They promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers.[8][9]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[10] Water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions can also be successful, particularly with bases like KF.[7]
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) and add them to the flask.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that readily form the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately weak bases prevent unwanted side reactions with the phenol group.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents.[12] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forging carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[13][14] This reaction allows for the direct coupling of primary or secondary amines with this compound.
Scientific Considerations
-
Choice of Base: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[15] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The acidity of the phenolic proton on the substrate means it will also be deprotonated, forming a phenoxide in situ. This must be considered, as it alters the electronic nature of the substrate.
-
Catalyst System: The choice of ligand is crucial for achieving high yields and preventing side reactions.[14] Biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective. The specific ligand can influence the reaction rate and selectivity, especially with challenging amine substrates.[16]
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl bromide is reduced to an arene.[17] This can be minimized by using anhydrous solvents and ensuring an efficient catalytic system that favors the C-N coupling pathway over competing processes. The nitro group is generally stable under these conditions but can be reduced by certain catalyst systems under forcing conditions.[15]
Detailed Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a flow of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., G3-XPhos Palladacycle, 1-2 mol%) and this compound (1.0 equiv.) in anhydrous, degassed toluene or dioxane. Add this solution to the Schlenk tube containing the base.
-
Amine Addition: Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at 90-110 °C for 12-24 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle Precatalysts | Precatalysts offer improved air stability and generate the active catalyst reliably.[18] |
| Ligand | XPhos, RuPhos, BrettPhos | Provide the necessary steric bulk and electron-donating properties for efficient C-N coupling.[16] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[15] |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic solvents are essential to prevent quenching of the strong base. |
| Temperature | 90 - 110 °C | Standard temperature range for aryl bromide amination. |
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[19][20] This reaction is invaluable for creating rigid structural motifs found in materials science and medicinal chemistry.
Scientific Considerations
-
Co-catalyst: The classic Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst.[20] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free protocols.[21] These methods often require a stronger amine base (e.g., pyrrolidine) or specific ligands to facilitate the direct transmetalation to palladium.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent or co-solvent.[22] It neutralizes the HX byproduct and aids in the catalytic cycle.
Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours. The reaction progress can often be visualized by the formation of a salt precipitate (triethylammonium bromide).
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water or dilute NH₄Cl (to remove copper salts). Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard, reliable catalysts for Sonogashira couplings.[22] |
| Co-catalyst | Copper(I) Iodide (CuI) | Accelerates the reaction by forming a reactive copper acetylide intermediate.[20] |
| Base | Triethylamine (Et₃N), DIPEA | Acts as an acid scavenger and a solvent/co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents that dissolve the reactants and catalysts. |
| Temperature | 25 - 60 °C | The reaction is often efficient at or slightly above room temperature. |
General Troubleshooting for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature. | Ensure proper degassing to protect Pd(0). Use a fresh, active (pre)catalyst. Screen different bases or increase stoichiometry. Increase reaction temperature. |
| Hydrodehalogenation | Presence of water/protons; Inefficient reductive elimination. | Use anhydrous solvents and reagents. Switch to a more electron-rich, bulkier ligand to promote the desired coupling pathway.[17] |
| Starting Material Decomposition | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupling Products | (Suzuki) Boronic acid decomposition; (Sonogashira) Oxygen presence with CuI catalyst. | Use a slight excess of boronic acid. Ensure rigorous degassing, especially for Sonogashira reactions, or switch to a copper-free protocol.[21] |
Conclusion
This compound stands out as a strategically valuable substrate for constructing molecular complexity. The activating effect of the nitro group, combined with the directing potential of the hydroxyl and methoxy groups, allows for its predictable and efficient incorporation into a variety of cross-coupling reactions. By carefully selecting the catalyst system, base, and solvent, researchers can effectively utilize this building block to synthesize novel biaryls, aryl amines, and aryl alkynes. The protocols and considerations outlined in this guide serve as a robust starting point for chemists aiming to unlock the full synthetic potential of this versatile molecule in pharmaceutical and materials science applications.
References
- D. D. Barder, S. L. Buchwald, Cross-Coupling Reactions of Nitroarenes, Accounts of Chemical Research, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00244][23][24]
- Ningbo Inno Pharmchem Co., Ltd., Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1), Ningbo Inno Pharmchem Co., Ltd. Blog, N/A. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-applications-of-2-bromo-6-nitrophenol-cas-13073-25-1/][2]
- Chemistry LibreTexts, Suzuki-Miyaura Coupling, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling][4]
- J. C. V. Rieumont et al., Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, Beilstein Journal of Organic Chemistry, 2018. [URL: https://www.beilstein-journals.org/bjoc/articles/14/220][25]
- J. F. Hartwig et al., Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future, National Institutes of Health, N/A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528936/][26]
- J. P. Lumb et al., Catalytic Oxidative Coupling of Phenols and Related Compounds, PMC - NIH, N/A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9180727/][27]
- D. G. Blackmond, Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring, MIT Libraries, 2025. [URL: https://dspace.mit.edu/handle/1721.1/151953][28]
- M. R. Biscoe et al., A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers, PMC - PubMed Central, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11283625/][8]
- M. Gholinejad, C. Nájera, Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea, Semantic Scholar, 2018. [URL: https://www.semanticscholar.org/paper/Nitro-group-reduction-and-Suzuki-reaction-by-on-Gholinejad-N%C3%A1jera/09b33a59d9c2409559c55b62e6e30b8054045f28][29]
- T. Noël et al., Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids., ResearchGate, N/A. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig1_343273155][9]
- Wikipedia, Buchwald–Hartwig amination, N/A. [URL: https://en.wikipedia.
- ResearchGate, Sonogashira coupling reactions of 4-nitrobromobenzene with different..., N/A. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-reactions-of-4-nitrobromobenzene-with-different-terminal-acetylenes_tbl1_236923948][30]
- Chemistry LibreTexts, Buchwald-Hartwig Amination, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- BenchChem, Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid, 2025. [URL: https://www.benchchem.
- ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination, N/A. [URL: https://www.acs.
- S. E. Denmark et al., The catalytic mechanism of the Suzuki-Miyaura reaction, ChemRxiv, N/A. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7555424390d40253b2164][31]
- M. S. Sanford et al., From Established to Emerging: Evolution of Cross-Coupling Reactions, The Journal of Organic Chemistry - ACS Publications, 2024. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c02351][1]
- Wikipedia, Suzuki reaction, N/A. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction][5]
- BenchChem, Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H, N/A. [URL: https://www.benchchem.
- Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, N/A. [URL: https://www.organic-chemistry.
- M. D. Asif et al., Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies, MDPI, N/A. [URL: https://www.mdpi.com/1420-3049/24/16/2984][10]
- Organic Chemistry Portal, Sonogashira Coupling, N/A. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][19]
- Wikipedia, Sonogashira coupling, N/A. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][20]
- Organic Chemistry Portal, Heck Reaction, N/A. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm][32]
- Synthesis Workshop, Advanced Organic Chemistry: Traditional Cross Coupling Reactions, YouTube, 2024. [URL: https://www.youtube.
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Application and Protocol Guide for the Analytical Characterization of 2-Bromo-4-methoxy-6-nitrophenol
Introduction
2-Bromo-4-methoxy-6-nitrophenol is a substituted aromatic compound with potential applications in organic synthesis, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its unique structural features, including a brominated and nitrated phenolic ring with a methoxy substituent, impart specific chemical reactivity and physical properties that are of interest to researchers in drug discovery and development. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical prerequisites for its use in further research and development.
This comprehensive technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical step-by-step methodologies for employing a range of analytical techniques. The protocols are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods, particularly for sample preparation and chromatographic separations.
| Property | Value | Source(s) |
| CAS Number | 115929-59-4 | [1] |
| Molecular Formula | C₇H₆BrNO₄ | [1] |
| Molecular Weight | 248.03 g/mol | [1] |
| Appearance | Powder to crystal | [1] |
| Melting Point | 116-120 °C | [1] |
| UV max (in MeOH) | 394 nm | [1] |
| pKa | 5.57 ± 0.40 | [1] |
| Solubility | Soluble in Acetone | [1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products.
Causality in Method Development
The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation. A C18 column is a logical first choice for a non-polar stationary phase due to the aromatic nature of the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide adequate retention and elution of this moderately polar compound. The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times. The detection wavelength is selected based on the UV-Vis spectrum of the compound, with the λmax of 394 nm in methanol serving as an excellent starting point for achieving high sensitivity.
Experimental Workflow for HPLC Method Development
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-4-methoxy-6-nitrophenol
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-Bromo-4-methoxy-6-nitrophenol using High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, quality control analysts, and professionals in drug development who require a robust, accurate, and reproducible method for the determination of this compound. The methodology is grounded in reversed-phase chromatography principles and is structured to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).
Introduction
This compound (CAS No. 115929-59-4) is a substituted nitrophenolic compound with potential applications in chemical synthesis and pharmaceutical research.[1][2] Its chemical structure, featuring a brominated and nitrated phenolic ring, imparts distinct physicochemical properties that are critical for the development of analytical methodologies. Accurate quantification is essential for purity assessment, stability studies, and quality control of starting materials and intermediates.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, including the rationale for parameter selection and a step-by-step guide to method validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method.
| Property | Value | Source |
| CAS Number | 115929-59-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₄ | [1][2] |
| Molecular Weight | 248.03 g/mol | [1] |
| Melting Point | 116-120 °C | [1][4] |
| UV Maximum (λmax) | 394 nm (in Methanol) | [1][4] |
| Structure | ||
The presence of chromophores in the structure, particularly the nitrophenol system, results in strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The λmax at 394 nm is a key parameter for setting the detector wavelength to achieve high sensitivity.[1][4]
Recommended HPLC Method
The proposed method is based on reversed-phase chromatography, which is well-suited for separating moderately polar aromatic compounds.[5][6][7]
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and proven performance in retaining and separating a wide range of aromatic compounds through hydrophobic interactions.[6] The hydrophobicity of the C18 stationary phase provides good retention for the nonpolar regions of the analyte molecule.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for aromatic compounds.[8][9] The use of a gradient allows for the efficient elution of the target analyte while also separating it from potential impurities with different polarities. The addition of a small amount of formic acid helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Detector: A UV-Vis detector set at the λmax of the analyte (394 nm) will provide optimal sensitivity and selectivity for quantification.
HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 394 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
4.1.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50).
-
Sonicate for 5 minutes to ensure complete dissolution.
4.1.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
4.1.3. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound.
-
Quantitatively transfer it to a volumetric flask of appropriate size.
-
Add diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to facilitate extraction and dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Operation
Caption: Workflow for HPLC system setup and analysis.
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times. The system is deemed ready for analysis if the acceptance criteria for system suitability are met (see Section 5.1).
-
Analysis Sequence: Create a sequence in the chromatography data system (CDS) software that includes blanks, standard solutions, and sample solutions.
-
Data Acquisition: Start the sequence to begin the automated analysis.
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[10]
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Application Notes and Protocols for the NMR Analysis of 2-Bromo-4-methoxy-6-nitrophenol
Authored by: Gemini, Senior Application Scientist
Introduction
2-Bromo-4-methoxy-6-nitrophenol is a polysubstituted aromatic compound whose structural verification is paramount in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules. This guide provides a detailed technical overview, field-proven protocols, and expert analysis of the ¹H and ¹³C NMR spectra of this compound.
The unique substitution pattern on the phenol ring—featuring a halogen (Br), an electron-donating group (-OCH₃), and a potent electron-withdrawing group (-NO₂) — creates a distinct electronic environment. This results in a characteristic and predictable NMR fingerprint. Understanding the interplay of inductive and resonance effects of these substituents is crucial for accurate spectral assignment. This document serves as a comprehensive resource for researchers, enabling them to confidently prepare samples, acquire high-quality spectra, and interpret the resulting data.
Molecular Structure and Electronic Environment Analysis
The structural features of this compound dictate its NMR spectral characteristics. The numbering convention used for discussion is shown below.
Caption: Structure of this compound with atom numbering.
The electronic effects of the substituents are key to predicting chemical shifts:
-
-NO₂ (Nitro group): A strong electron-withdrawing group through both resonance and induction (-R, -I). It significantly deshields (moves downfield) the protons and carbons, particularly those in the ortho and para positions.
-
-Br (Bromo group): Inductively electron-withdrawing (-I) and weakly deactivating, but donates electron density via resonance (+R) through its lone pairs. Its overall effect is deshielding.
-
-OH (Hydroxyl group): A strong electron-donating group via resonance (+R) and weakly electron-withdrawing via induction (-I). It shields the aromatic ring, especially at the ortho and para positions.
-
-OCH₃ (Methoxy group): Similar to the hydroxyl, it is a strong resonance donor (+R) and weak inductive withdrawer (-I), leading to shielding of the ring.
Experimental Protocols
Part 1: NMR Sample Preparation
This protocol ensures the preparation of a high-quality sample, which is critical for obtaining a high-resolution spectrum.
Materials:
-
This compound (15-30 mg for ¹³C, 5-10 mg for ¹H)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL[1]
-
Internal Standard: Tetramethylsilane (TMS) (often pre-mixed in solvent)
-
Clean, dry 5 mm NMR tube and cap
-
Pasteur pipette with a small plug of glass wool
-
Vial for dissolving the sample
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for observing the exchangeable -OH proton). Gently swirl the vial to dissolve the compound completely.
-
Filtration (Critical Step): To avoid spectral artifacts like line broadening, the sample must be free of particulate matter. Insert a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name and solvent. The sample is now ready for analysis.
Part 2: Protocol for D₂O Exchange
This is a definitive test to confirm the identity of the labile phenolic -OH proton.[2]
Procedure:
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum of the sample as prepared above.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing (a "D₂O shake").[2]
-
Re-acquire Spectrum: Re-run the ¹H NMR experiment using the same parameters. The signal corresponding to the phenolic -OH proton will either disappear or significantly diminish in intensity due to the proton-deuterium exchange.
NMR Data Acquisition and Analysis
Caption: Standard workflow for NMR structural elucidation.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The analysis below is based on established principles of substituent effects on aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -OH | ~10.0 - 11.5 | Broad Singlet (br s) | 1H | The acidic phenolic proton is highly deshielded, often appears as a broad signal, and is exchangeable with D₂O. Its exact position is sensitive to concentration and temperature. |
| H-5 | ~8.1 - 8.3 | Doublet (d) | 1H | This proton is ortho to the powerful electron-withdrawing -NO₂ group and para to the -OH group, leading to significant deshielding and a downfield shift. It will be split by H-3. |
| H-3 | ~7.4 - 7.6 | Doublet (d) | 1H | Positioned ortho to the deshielding -Br group and para to the -OCH₃ group. It is less deshielded than H-5. It will be split by H-5. |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | These protons are on a carbon attached to an oxygen, resulting in a characteristic singlet in this region. |
Coupling: The two aromatic protons, H-3 and H-5, are meta to each other. They will exhibit a small meta-coupling constant (⁴J), typically in the range of 2-3 Hz.[3]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C chemical shifts are highly sensitive to the electronic environment created by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 (-OH) | ~150 - 155 | The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded.[2] |
| C-6 (-NO₂) | ~145 - 150 | Attached to the strongly electron-withdrawing nitro group, causing a substantial downfield shift. |
| C-4 (-OCH₃) | ~158 - 162 | While the methoxy group is electron-donating, the carbon is directly bonded to oxygen, resulting in a very downfield chemical shift. |
| C-5 (-H) | ~118 - 122 | This carbon is influenced by the ortho -NO₂ group and the para -OH group. |
| C-3 (-H) | ~110 - 115 | This carbon is influenced by the ortho -Br group and the para -OCH₃ group. |
| C-2 (-Br) | ~105 - 110 | The "heavy atom effect" of bromine typically shields the attached carbon, shifting it upfield relative to what might be expected from electronegativity alone. |
| -OCH₃ | ~56 - 58 | A characteristic chemical shift for a methoxy group carbon attached to an aromatic ring. |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when correctly interpreted, allows for its unequivocal structural confirmation. The key diagnostic features are the two meta-coupled aromatic doublets, a downfield exchangeable phenolic proton signal, and a characteristic methoxy singlet in the ¹H NMR spectrum. The ¹³C NMR spectrum is distinguished by the predictable shifts of the substituted carbons, each influenced uniquely by the electronic properties of its substituent. By following the detailed protocols and utilizing the predictive data provided, researchers can confidently apply NMR spectroscopy for the routine analysis and structural verification of this and related compounds.
References
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
- Supplementary Information - Beilstein Journals. Beilstein Journals.
- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry.
- Robles-Sánchez, M., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango and Papaya. PLOS ONE.
- NMR Sample Preparation. University of Ottawa.
- NMR to identify type of phenolic compound? (2016). ResearchGate.
- Coupling Constants. (2014). Chemistry LibreTexts.
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Mass Spectrometry Fragmentation of 2-Bromo-4-methoxy-6-nitrophenol: A Detailed Guide to Structural Elucidation
An Application Note and Protocol Guide
Abstract
This technical application note provides a comprehensive guide for the analysis of 2-Bromo-4-methoxy-6-nitrophenol using mass spectrometry. Tailored for researchers, analytical scientists, and professionals in drug development, this document outlines the theoretical underpinnings of the molecule's fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques. We present detailed, field-proven protocols for sample preparation, instrument setup, and data acquisition. The narrative emphasizes the causality behind experimental choices and provides a self-validating framework for interpreting the resulting mass spectra, grounded in authoritative chemical principles.
Introduction: The Analytical Challenge and Opportunity
This compound is a polyfunctionalized aromatic molecule with significant potential as a building block in synthetic chemistry and drug discovery. Its structure, incorporating a phenolic hydroxyl, a methoxy group, a nitro group, and a bromine atom, presents a rich and instructive fragmentation pattern in mass spectrometry. Accurate structural confirmation and identification of this compound in complex reaction mixtures or metabolic studies are critical.
Mass spectrometry provides an unparalleled combination of sensitivity and structural information. A key feature for this analyte is the presence of bromine, which exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance.[1][2] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as an unmistakable signature for identification.[1][2][3][4] This guide will dissect the fragmentation pathways to empower researchers to confidently identify this molecule.
Theoretical Fragmentation Pathways: A Mechanistic Approach
The fragmentation of an organic molecule is dictated by its structure, specifically the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[5] The ionization method used is the primary determinant of the extent of fragmentation.
Electron Ionization (EI) - Hard Ionization
EI employs a high-energy electron beam (typically 70 eV) that causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule. The molecular ion (M+•) is formed first, and its subsequent fragmentation is driven by the expulsion of radicals and neutral molecules.
Key Predicted EI Fragmentations:
-
Molecular Ion (M+•) at m/z 247/249: The molecular weight of C7H6BrNO4 is ~248.03.[6][7][8] The molecular ion will appear as a doublet of nearly equal intensity at m/z 247 (containing 79Br) and m/z 249 (containing 81Br).
-
Loss of a Methyl Radical ([M-CH3]+) at m/z 232/234: This is predicted to be a major fragmentation pathway. The cleavage of the O-CH3 bond results in the loss of a methyl radical (•CH3) to form a highly stabilized ion, which is a common pathway for aromatic ethers.
-
Loss of Nitrogen Dioxide ([M-NO2]+•) at m/z 201/203: The C-NO2 bond is relatively weak and can cleave to release a nitrogen dioxide radical (•NO2).
-
Loss of Bromine Radical ([M-Br]+) at m/z 168: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br).[3] This peak will be a singlet, as the identifying isotopic pattern is lost with the bromine atom.
-
Sequential Losses: Phenols are known to lose CO after an initial fragmentation.[9] Therefore, a sequential loss of a methyl radical followed by carbon monoxide from the resulting ion ([M-CH3-CO]+) is expected at m/z 204/206.
Sources
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Application Note: High-Purity Isolation of 2-Bromo-4-methoxy-6-nitrophenol via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-4-methoxy-6-nitrophenol, a substituted nitrophenol of interest in synthetic chemistry and drug development. The inherent polarity of the molecule, conferred by its hydroxyl, nitro, methoxy, and bromo functional groups, necessitates a robust purification strategy to remove non-polar and highly polar impurities often present after synthesis. This guide details an optimized methodology using silica gel column chromatography with a gradient elution system. We emphasize the causality behind each step, from mobile phase selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring a reproducible and efficient process for researchers.
Principle of Separation: Exploiting Molecular Polarity
The successful chromatographic separation of this compound hinges on the principle of differential partitioning between a polar stationary phase and a mobile phase of tunable polarity.[1]
-
Target Molecule Polarity: The target compound possesses multiple polar functional groups. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The nitro (-NO2) group is strongly electron-withdrawing and highly polar.[2] The methoxy (-OCH3) and bromo (-Br) groups also contribute to the overall polarity. This molecular structure results in strong interactions with a polar adsorbent.
-
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice due to its highly polar surface rich in silanol (Si-OH) groups.[3] These groups readily form hydrogen bonds and dipole-dipole interactions with the polar functional groups of the target molecule, causing it to adsorb to the silica surface.
-
Mobile Phase Strategy: A non-polar mobile phase will have minimal interaction with the polar analyte, resulting in very slow or no elution. Conversely, a highly polar mobile phase will compete too effectively for the stationary phase, eluting all compounds, including impurities, too quickly. Therefore, a mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is employed.[4] By gradually increasing the proportion of the more polar solvent (gradient elution), we can first wash away less polar impurities, then elute the target compound with good separation, and finally remove any more highly polar impurities that may be present.
The logical flow for this purification strategy is outlined below.
Figure 1: Overall workflow for the purification of this compound.
Materials and Reagents
| Equipment | Chemicals & Reagents | Consumables |
| Glass Chromatography Column | Crude this compound | Silica Gel (for column chromatography, 60 Å, 230-400 mesh) |
| Beakers and Erlenmeyer flasks | Silica Gel 60 F254 TLC plates | TLC Capillary Spotters |
| Separatory Funnel (for gradient) | n-Hexane (ACS Grade or higher) | Test tubes and rack for fraction collection |
| Rotary Evaporator | Ethyl Acetate (ACS Grade or higher) | Glass wool or cotton plug |
| TLC Developing Chamber | Dichloromethane (for sample loading, optional) | Filter paper |
| UV Lamp (254 nm) | Sand (washed) | |
| Hot Plate/Stirrer | ||
| Analytical Balance |
Safety Precautions
-
Compound Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It is a known skin and serious eye irritant.[5][6]
-
Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are volatile and flammable or harmful. All procedures must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[5]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Detailed Experimental Protocol
Part A: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35.[3] This Rƒ value typically translates well to column chromatography, providing optimal separation.
-
Prepare TLC Chambers: Line two to three small beakers (TLC chambers) with filter paper and add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v). Cover with a watch glass to allow the atmosphere to saturate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Dissolve a tiny amount of the crude material in a minimal volume of ethyl acetate or dichloromethane. Using a capillary spotter, apply a small spot of the crude mixture onto the pencil line.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the pencil line.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them. Calculate the Rƒ value for the main spot.
-
Rƒ = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Select the System: Adjust the solvent ratio until the desired Rƒ of ~0.3 is achieved. This will be your primary elution solvent. The starting solvent for the column will be significantly less polar (e.g., 95:5 Hexane/Ethyl Acetate).
Part B: Column Preparation (Wet Slurry Packing)
This method is superior to dry packing as it minimizes air bubbles and channels in the stationary phase, leading to better separation.
-
Prepare the Column: Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom to support the packing. Add a thin layer (~0.5 cm) of sand on top of the plug.
-
Make the Slurry: In a beaker, measure the required amount of silica gel (a general rule is 30-50 g of silica per 1 g of crude mixture). Add your initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Add a few centimeters of the same low-polarity solvent to the column. Using a powder funnel, pour the silica slurry into the column in a single, continuous motion.
-
Settle the Packing: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. This is critical to prevent the column from cracking.
-
Finalize Preparation: Once the silica has settled into a stable bed, add another thin layer (~0.5 cm) of sand on top to prevent disturbance during sample and solvent addition.[1] Drain the excess solvent until it is just level with the top sand layer.
Part C: Sample Loading (Dry Loading Method)
Dry loading is recommended for compounds that have limited solubility in the initial mobile phase, preventing band broadening at the origin.
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
Part D: Elution and Fraction Collection
This protocol uses a step-gradient elution, which is efficient and straightforward.
-
Initial Elution: Gently add the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the column. Open the stopcock and begin collecting the eluent in numbered test tubes (e.g., 10-15 mL per fraction). This phase will elute very non-polar impurities.
-
Gradient Increase: Once several column volumes of the initial solvent have passed, begin increasing the polarity. This can be done by preparing successive batches of mobile phase with increasing ethyl acetate content (e.g., 90:10, 85:15, 80:20).
-
Eluting the Product: As you approach the polarity of the solvent system determined by TLC (the one giving an Rƒ of ~0.3), the yellow/orange band of the nitrophenol compound should begin to move down the column and elute.[8][9]
-
Final Wash: After the target compound has eluted, you can increase the polarity significantly (e.g., 50:50 Hexane/Ethyl Acetate) to wash out any highly polar compounds remaining on the column.
Figure 2: A representative step-gradient elution protocol.
Part E: Analysis of Fractions and Product Isolation
-
TLC Analysis: Using the optimal TLC solvent system from Part A, spot every second or third fraction onto a single TLC plate. Also spot the original crude mixture for comparison.
-
Identify Pure Fractions: Develop the TLC plate and visualize under UV light. Fractions that show a single spot corresponding to the Rƒ of the desired product are considered pure.
-
Combine and Evaporate: Combine all the identified pure fractions into a single round-bottom flask.
-
Isolate Product: Remove the solvent using a rotary evaporator. The resulting solid is the purified this compound.
-
Characterization: Determine the mass and melting point of the final product and compare it to the literature value (116-120 °C)[10] to assess purity. Further characterization by NMR or IR spectroscopy can also be performed.
Troubleshooting
-
Poor Separation: If bands are overlapping, the polarity gradient may be too steep. Try using a more gradual increase in the polar solvent.
-
Cracked Column Bed: This is caused by the silica bed running dry. The column must be discarded and repacked. Always keep the solvent level above the silica.
-
Band Tailing: Phenolic compounds can sometimes tail on silica gel. If this is severe, a small amount of acetic acid (~0.5%) can be added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, leading to sharper bands.
Conclusion
The described methodology, combining preliminary TLC analysis with a systematic gradient column chromatography protocol, provides a reliable and efficient means of purifying this compound. By understanding the principles of polarity and interaction that govern the separation, researchers can adapt this protocol to similar compounds, ensuring high purity for subsequent synthetic steps or biological assays.
References
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
- Naczk, M., & Shahidi, F. (2003). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of the American Oil Chemists' Society, 80(5), 509-512.
- UKEssays. (November 2018). Synthesis and Purification of Nitrophenols.
- MDPI. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49-54.
- Bartleby. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report.
- YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols.
- Cogent HPLC Columns. (n.d.). Phenolic compounds analyzed and separated with normal phase HPLC.
- Wróbel-Biedrawa, D., & Niestrój, A. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 26(11), 3365.
- PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.
- National Institute of Technology, Rourkela. (n.d.). Thin Layer Chromatography.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
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- 4. Phenolic Compounds Analyzed and Separated with Normal Phase HPLC on a Silica-C Column - AppNote [mtc-usa.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words | Bartleby [bartleby.com]
- 9. youtube.com [youtube.com]
- 10. This compound CAS#: 115929-59-4 [m.chemicalbook.com]
Application Notes and Protocols for the Recrystallization of 2-Bromo-4-methoxy-6-nitrophenol
Abstract
This document provides a comprehensive guide to the purification of 2-Bromo-4-methoxy-6-nitrophenol via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound. The application note delves into the scientific principles underpinning the solvent selection, discusses potential impurities, and offers a detailed, step-by-step procedure for achieving optimal purity and yield. Troubleshooting advice and methods for purity assessment are also included to ensure a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
This compound is a substituted aromatic compound with significant potential in organic synthesis and medicinal chemistry. The purity of such compounds is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in analytical characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[1]. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of a crystalline lattice of the pure compound while the impurities remain in the solution (mother liquor)[1].
This guide will focus on a mixed-solvent system, a versatile approach when a single solvent does not provide the ideal solubility characteristics. For a compound like this compound, with its polar hydroxyl and nitro groups and a less polar brominated aromatic ring, a mixed-solvent system offers the fine-tuning of polarity needed for effective purification.
Understanding the Compound: Properties and Potential Impurities
A successful recrystallization protocol is built upon a thorough understanding of the target compound's properties and the likely impurities from its synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115929-59-4 | [2] |
| Molecular Formula | C₇H₆BrNO₄ | [2] |
| Molecular Weight | 248.03 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 116-120 °C | |
| Solubility | Soluble in acetone. Based on structurally similar compounds like 2-bromo-4-nitrophenol and other substituted nitrophenols, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate, with solubility increasing with temperature. It is likely to have low solubility in non-polar solvents like hexane and limited solubility in water.[3][4][5] |
Plausible Synthetic Routes and Potential Impurities
The synthesis of this compound likely involves either the bromination of 4-methoxy-2-nitrophenol or the nitration of 2-bromo-4-methoxyphenol. Both routes can introduce specific impurities:
-
Isomeric Impurities: Bromination or nitration can potentially occur at other positions on the aromatic ring, leading to the formation of isomers.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Di- or Poly-substituted Byproducts: Over-bromination or over-nitration can result in the formation of di- or poly-substituted phenols. For example, in the synthesis of 2,6-dibromo-4-nitrophenol, excess bromine is a key reactant[6].
-
Byproducts from Side Reactions: Nitration reactions, in particular, can produce oxidized byproducts.
The chosen recrystallization solvent system should ideally dissolve the target compound well at elevated temperatures while having poor solubility for these potential impurities, or vice-versa.
The Recrystallization Protocol: A Step-by-Step Guide
This protocol employs an ethanol-water mixed solvent system, a common and effective choice for the recrystallization of moderately polar organic compounds.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Detailed Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat a beaker of ethanol on the hot plate.
-
Add a small amount of the hot ethanol to the flask containing the crude solid, just enough to cover it.
-
Turn on the stirring and gently heat the mixture on the hot plate.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal to the solution. Caution: Adding charcoal to a boiling solution can cause it to froth over. It is also noted that for some phenolic compounds, charcoal may not be suitable due to potential interactions[1]. A preliminary small-scale test is advised.
-
Gently reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Place a second clean Erlenmeyer flask on the hot plate and add a small amount of ethanol to it, allowing it to boil. This will fill the flask with solvent vapor and prevent premature crystallization during filtration.
-
Place a stemless funnel with fluted filter paper into the neck of the second flask.
-
Quickly pour the hot solution through the filter paper.
-
Rinse the first flask with a small amount of hot ethanol and pour this through the filter paper to recover any remaining product.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Add hot deionized water dropwise to the boiling ethanol solution until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using one or more of the following methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (116-120 °C) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Add more of the primary solvent (ethanol) to the hot mixture.- Reheat the mixture to dissolve the oil, then allow it to cool more slowly. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly cooled in an ice bath. |
| Colored crystals | - Presence of colored impurities. | - Use a small amount of activated charcoal during the dissolution step (with caution for phenolic compounds). |
Safety Precautions
-
This compound may cause skin and eye irritation. It may also be harmful if inhaled or swallowed.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle hot glassware with care to avoid burns.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- PubChem. (n.d.). 2-Bromo-4-nitrophenol. National Center for Biotechnology Information.
- Duff, J. C. (1929). CCCLXXVI1.-The Solubilities of 0- and p-Nitro- phenols in Aqueous M ethyl-alcoholic Solutions ut. 25" and 40'. Journal of the Chemical Society (Resumed), 2789-2793.
- Solubility of Things. (n.d.). 4-Nitrophenol.
- PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
- Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24.
- Zhang, Y., et al. (2020).
- ChemRxiv. (2022).
- ResearchGate. (2014). Polybrominated methoxy- and hydroxynaphthalenes.
- ResearchGate. (2009). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
- ResearchGate. (2008). 2-Methoxy-3-nitrophenol.
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- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-methoxy-6-nitrophenol in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-4-methoxy-6-nitrophenol as a versatile intermediate in the synthesis of pharmaceutical compounds. We will explore its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols. The inherent reactivity of its distinct functional groups—a nucleophilic phenol, an electrophilic nitro group, a modifiable bromo substituent, and a stable methoxy group—renders it a valuable scaffold for building molecular complexity in drug discovery programs.
Introduction: A Multifaceted Building Block
This compound (CAS No: 115929-59-4) is a substituted nitrophenol that serves as a highly functionalized starting material for organic synthesis.[1][2] Its utility in pharmaceutical development stems from the orthogonal reactivity of its functional groups, which can be selectively addressed to construct elaborate molecular architectures.
-
The Phenolic Hydroxyl (-OH): Acts as a nucleophile or can be readily alkylated or acylated to introduce diverse side chains or linkers.
-
The Bromo (-Br) Group: Positioned ortho to the hydroxyl group, it is a prime handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
The Nitro (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it can be reduced to a primary amine (-NH₂), a cornerstone functional group in many active pharmaceutical ingredients (APIs), enabling amide bond formation, diazotization, or reductive amination.
-
The Methoxy (-OCH₃): A stable, electron-donating group that modulates the electronic properties and lipophilicity of the molecule and its derivatives.
This strategic arrangement of functional groups allows for a stepwise, controlled synthesis, making it an attractive intermediate for creating libraries of compounds for screening and lead optimization. While direct precursors to blockbuster drugs often involve structurally similar compounds like 2-Bromo-6-nitrophenol or 4-Bromo-2-methoxyphenol, the principles and protocols detailed here are directly applicable and demonstrate the synthetic potential of this specific isomer.[3][4][5]
Physicochemical Properties
A clear understanding of the physical properties of an intermediate is critical for its effective use in synthesis, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 115929-59-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₄ | [1] |
| Molecular Weight | 248.03 g/mol | [1] |
| Appearance | Yellow solid | [6] |
| Melting Point | 116-120 °C | [1][7] |
Core Synthetic Strategies & Workflows
The value of this compound is realized through a series of fundamental transformations that leverage its functional groups. The following diagram illustrates the primary synthetic pathways that can be exploited.
Sources
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- 2. This compound 95% | CAS: 115929-59-4 | AChemBlock [achemblock.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 115929-59-4 [chemicalbook.com]
Application Notes and Protocols: The Reaction of 2-Bromo-4-methoxy-6-nitrophenol with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the reaction of 2-Bromo-4-methoxy-6-nitrophenol with various amines. This reaction is a cornerstone of synthetic organic chemistry, primarily proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The resulting 2-amino-4-methoxy-6-nitrophenol derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and discuss the significance of this chemical transformation in the broader context of drug discovery and materials science.
Introduction: The Significance of this compound in Amine Functionalization
This compound is a highly activated aromatic compound, primed for nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups, the nitro (-NO2) and the phenolic hydroxyl (-OH) groups, ortho and para to the bromine atom, significantly lowers the electron density of the aromatic ring. This electronic arrangement facilitates the attack of nucleophiles, such as amines, leading to the displacement of the bromide leaving group.[2]
The products of this reaction, substituted 2-amino-4-methoxy-6-nitrophenols, are versatile building blocks. The amino and nitro functionalities can be further manipulated to introduce a wide array of chemical diversity, making them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents.[3][4] Furthermore, the inherent chromophoric nature of nitrophenols makes these compounds and their derivatives useful in the dye industry.[5]
Reaction Mechanism: A Classic Case of Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and an amine proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the bromine atom. This attack is regioselective due to the strong activation provided by the ortho-nitro and para-hydroxyl groups. The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond, concurrently breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the aromaticity of the ring is restored through the elimination of the bromide ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion. The final product is the corresponding N-substituted 2-amino-4-methoxy-6-nitrophenol.
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-methoxy-6-nitrophenol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction: Unlocking the Synthetic Potential of a Multifunctional Phenol
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active molecules. 2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized and versatile starting material, offering a strategic entry point to a variety of privileged heterocyclic systems. Its unique arrangement of a phenolic hydroxyl group, a reducible nitro group, and a synthetically versatile bromine atom on an aromatic ring allows for a range of selective chemical transformations.
The ortho-relationship between the hydroxyl and nitro groups is particularly advantageous, setting the stage for elegant cyclization strategies to forge key heterocyclic rings such as benzoxazoles. Furthermore, the presence of the bromine atom opens avenues for post-cyclization modifications via cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methoxy group, in turn, modulates the electronic properties of the ring and can influence the biological activity of the final products.
This comprehensive guide provides detailed application notes and step-by-step protocols for leveraging this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds. We will delve into the critical transformations of this precursor, explaining the rationale behind the chosen synthetic routes and providing practical, field-proven methodologies for researchers, scientists, and professionals in drug development.
Core Synthetic Strategy: The Gateway to Heterocyclic Diversity
The cornerstone of the synthetic utility of this compound lies in the selective reduction of its nitro group to form the corresponding aminophenol. This transformation is pivotal as it unmasks a highly reactive ortho-aminophenol moiety, a key intermediate for the construction of several important heterocyclic systems.
Caption: Core synthetic pathways from this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-6-bromo-4-methoxyphenol
The reduction of the nitro group in this compound to an amine is the crucial first step in many synthetic sequences. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the other functional groups on the aromatic ring. While catalytic hydrogenation is a powerful method, the use of tin(II) chloride in acidic media is a classic and reliable alternative that is often more tolerant of other reducible functional groups and does not require specialized high-pressure equipment.[1]
Protocol 1: Tin(II) Chloride Mediated Reduction of this compound
This protocol details a robust method for the synthesis of 2-amino-6-bromo-4-methoxyphenol using tin(II) chloride dihydrate. The reaction proceeds via a series of single electron transfers from Sn(II), which is oxidized to Sn(IV), with the protons being supplied by the acidic medium.[2][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add tin(II) chloride dihydrate (3.0-5.0 eq).
-
With vigorous stirring, slowly add concentrated hydrochloric acid. An exothermic reaction may be observed; control the addition rate to maintain a manageable temperature.
-
After the initial exotherm subsides, heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully neutralize with a 10 M NaOH solution until the pH is basic (pH > 8). A thick precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-bromo-4-methoxyphenol.
-
The product can be purified by column chromatography on silica gel if necessary.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | 2-Amino-6-bromo-4-methoxyphenol | 85-95% | The workup can be challenging due to the formation of tin salts. Thorough extraction is crucial. The product is an air-sensitive compound and should be used promptly or stored under an inert atmosphere. |
Part 2: Synthesis of Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The most common and direct route to 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.[6]
Caption: General workflow for the synthesis of benzoxazoles.
Protocol 2: One-Pot Synthesis of 2-Substituted-5-bromo-7-methoxybenzoxazoles
This protocol describes a one-pot synthesis of 2-substituted benzoxazoles from 2-amino-6-bromo-4-methoxyphenol and various aldehydes. The reaction proceeds through the initial formation of a Schiff base, which then undergoes an intramolecular cyclization.
Materials:
-
2-Amino-6-bromo-4-methoxyphenol
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-6-bromo-4-methoxyphenol (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted-5-bromo-7-methoxybenzoxazole.
| Starting Aldehyde (R-CHO) | Product (2-R-5-bromo-7-methoxybenzoxazole) | Expected Yield |
| Benzaldehyde | 2-Phenyl-5-bromo-7-methoxybenzoxazole | Good to Excellent |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-bromo-7-methoxybenzoxazole | Good to Excellent |
| Heptanal | 2-Hexyl-5-bromo-7-methoxybenzoxazole | Moderate to Good |
Part 3: Synthesis of Benzofurans
Benzofurans are another important class of heterocyclic compounds found in many natural products and pharmaceuticals.[7] A common strategy for their synthesis involves the O-alkylation of a phenol followed by an intramolecular cyclization.[8]
Protocol 3: Synthesis of Substituted Benzofurans via O-Alkylation and Intramolecular Cyclization
This protocol outlines a two-step synthesis of substituted benzofurans starting from this compound. The first step is an O-alkylation with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization.
Step 1: O-Alkylation
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketones)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (2.0-3.0 eq) and the α-bromoacetophenone (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete as monitored by TLC.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
-
Crude O-alkylated intermediate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To the crude O-alkylated intermediate, add polyphosphoric acid or Eaton's reagent.
-
Heat the mixture with stirring at a temperature between 80-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted benzofuran.
Caption: Workflow for the synthesis of benzofurans.
Part 4: Synthesis of Phenoxazines
Phenoxazines are a class of tricyclic heterocyclic compounds with applications as dyes and in medicinal chemistry.[9] They can be synthesized through the oxidative cyclization of o-aminophenols.
Protocol 4: Oxidative Dimerization and Cyclization to a Phenoxazine Derivative
This protocol describes a potential route to a substituted phenoxazine derivative from 2-amino-6-bromo-4-methoxyphenol through an oxidative dimerization process.
Materials:
-
2-Amino-6-bromo-4-methoxyphenol
-
Oxidizing agent (e.g., potassium ferricyanide, K₃[Fe(CN)₆])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., water, ethanol)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 2-amino-6-bromo-4-methoxyphenol (2.0 eq) in a suitable solvent mixture, such as ethanol and water.
-
Add a base like potassium carbonate to the solution.
-
Slowly add a solution of potassium ferricyanide (an oxidizing agent) to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, filter, and concentrate to obtain the crude phenoxazine derivative.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of important heterocyclic compounds. The strategic positioning of its functional groups allows for a logical and efficient entry into benzoxazole, benzofuran, and phenoxazine scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The bromine atom, in particular, serves as a synthetic handle for further diversification through modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, thereby enabling access to a vast chemical space of novel heterocyclic compounds. The continued exploration of the reactivity of this precursor is expected to yield further innovations in heterocyclic synthesis.
References
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 20(8), 13739–13751. [Link]
- Organic Chemistry Portal. Nitro Reduction. [Link]
- Saha, S., & Pal, T. (2014). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 4(69), 36494–36502. [Link]
- Ganin, A. Y., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Mechanochemistry. [Link]
- Wang, C., et al. (2011). Bifunctional Au−Fe3O4 Heterostructures for Magnetically Recyclable Catalysis of Nitrophenol Reduction. The Journal of Physical Chemistry C, 115(11), 4473–4479. [Link]
- ScienceMadness Discussion Board. (2011).
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- National Institutes of Health. (2023).
- Semantic Scholar. (2018).
- Wikipedia.
- MDPI. (2024).
- Royal Society of Chemistry. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- ResearchGate. (n.d.).
- World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. [Link]
- National Institutes of Health. (2023).
- ACS Omega. (2021). New Functionalized Phenoxazines and Phenothiazines. [Link]
- ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol.... [Link]
- Journal of Chemical and Pharmaceutical Research. (2011).
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Application Notes and Protocols for the Kinetic Study of 2-Bromo-4-methoxy-6-nitrophenol
Abstract
This comprehensive guide provides a detailed framework for investigating the reaction kinetics of 2-Bromo-4-methoxy-6-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, experimental protocols, and data analysis methodologies necessary for a thorough kinetic study. We will focus on a model reaction: the catalytic reduction of this compound to 2-Bromo-4-methoxy-6-aminophenol, a reaction that is both synthetically relevant and readily monitored. This guide emphasizes the "why" behind experimental choices, ensuring a deep understanding of the underlying principles of chemical kinetics.
Introduction: The Importance of Reaction Kinetics
The study of reaction kinetics, the rate at which a chemical reaction occurs, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its reactivity is crucial for several reasons:
-
Process Optimization: In industrial synthesis, kinetic data allows for the optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction time, leading to more efficient and cost-effective processes.[1]
-
Mechanism Elucidation: By studying how reaction rates change with varying reactant concentrations, we can gain insights into the reaction mechanism, identifying the rate-determining step and the roles of various species.[2][3][4]
-
Drug Development: For drug candidates, understanding metabolic reaction kinetics is fundamental to predicting dosage, bioavailability, and potential drug-drug interactions.
-
Environmental Fate: Kinetic studies can help predict the persistence and transformation of compounds in the environment.
This application note will focus on the catalytic reduction of this compound, a common transformation for nitroaromatic compounds.[5][6] The resulting aminophenol is a valuable synthetic intermediate.[7][8][9] We will employ UV-Vis spectrophotometry to monitor the reaction progress, a technique widely used for its simplicity and accuracy in tracking the concentration of colored species like nitrophenols.[10][11][12][13][14][15]
Theoretical Background
Rate Law and Reaction Order
The rate of a chemical reaction is described by the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants.[1] For a general reaction A + B → C, the rate law is given by:
Rate = k[A]x[B]y
Here, k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and x and y are the reaction orders with respect to each reactant. The overall reaction order is the sum of the individual orders (x + y).[1] The reaction orders are determined experimentally and do not necessarily correspond to the stoichiometric coefficients.[1]
The Method of Initial Rates
A common method to determine the reaction orders is the method of initial rates. This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the effect of that reactant on the rate can be isolated, allowing for the determination of its reaction order.[1]
Pseudo-First-Order Kinetics
In reactions with multiple reactants, the kinetics can be simplified by using a large excess of one reactant. For the reduction of this compound with sodium borohydride (NaBH₄), if [NaBH₄] is much greater than the concentration of the nitrophenol, its concentration will remain effectively constant throughout the reaction.[16][17] The rate law then simplifies to:
Rate = k'[this compound]x
where k' = k[NaBH₄]y is the pseudo-first-order rate constant. This allows for a more straightforward determination of the reaction order with respect to the nitrophenol.[17]
The Arrhenius Equation and Activation Energy
The temperature dependence of the rate constant is described by the Arrhenius equation:[2][3]
k = A * e(-Ea/RT)
where:
-
k is the rate constant.
-
A is the pre-exponential factor, related to the frequency of collisions.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).[3][10]
Catalysis and the Langmuir-Hinshelwood Model
The reduction of nitrophenols is often catalyzed by metal nanoparticles (e.g., Au, Pd, Ag).[10][16] In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. The Langmuir-Hinshelwood mechanism is a commonly used model to describe such reactions. It assumes that both reactants adsorb onto the catalyst surface, where they react, and the product then desorbs.[2][3][10][16] The rate of reaction is dependent on the surface coverage of the reactants.
Experimental Design and Protocols
This section outlines a detailed protocol for studying the kinetics of the catalytic reduction of this compound.
Materials and Equipment
Materials:
-
This compound (CAS: 115929-59-4)
-
Sodium borohydride (NaBH₄)
-
Colloidal gold or palladium nanoparticle solution (catalyst)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Cuvettes (quartz or glass)
Equipment:
-
UV-Vis Spectrophotometer
-
Temperature-controlled water bath or cuvette holder
-
Magnetic stirrer and stir bars
-
Stopwatch
-
pH meter
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of this compound reduction.
Detailed Protocol: Determination of Pseudo-First-Order Rate Constant
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water. A small amount of NaOH may be needed to deprotonate the phenol and increase solubility, forming the phenolate ion which has a distinct color.
-
Prepare a fresh stock solution of NaBH₄ in deionized water immediately before use, as it hydrolyzes over time.[18]
-
Prepare a suspension of the metal nanoparticle catalyst in deionized water.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the λmax of the 2-bromo-4-methoxy-6-nitrophenolate ion. This can be determined by scanning a solution of the nitrophenol in the basic reaction medium (without the catalyst). For similar nitrophenols, this is typically around 400 nm.[4][6][13][14][19]
-
Use a cuvette containing deionized water to blank the instrument.
-
-
Reaction Execution and Monitoring:
-
In a quartz cuvette, pipette a known volume of the this compound stock solution and dilute with deionized water.
-
Add a significantly larger molar equivalent of the NaBH₄ solution to ensure pseudo-first-order conditions. Mix gently. The solution should develop a distinct color due to the formation of the phenolate ion.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.
-
To initiate the reaction, add a small, known volume of the catalyst suspension to the cuvette, start the stopwatch immediately, and mix quickly.
-
Record the absorbance at the predetermined λmax at regular time intervals until the absorbance becomes constant, indicating the completion of the reaction.
-
Protocol for Determining Reaction Order
To determine the reaction order with respect to each reactant, the method of initial rates is employed.[1]
-
Order with respect to this compound:
-
Perform a series of experiments as described in section 3.3, keeping the initial concentrations of NaBH₄ and the catalyst constant, but varying the initial concentration of this compound.
-
For each experiment, determine the initial reaction rate by calculating the slope of the initial linear portion of the absorbance versus time plot.
-
By comparing the initial rates at different initial nitrophenol concentrations, the reaction order with respect to the nitrophenol can be determined.
-
-
Order with respect to NaBH₄:
-
Perform another series of experiments, this time keeping the initial concentrations of this compound and the catalyst constant, while varying the initial concentration of NaBH₄.
-
Determine the initial rate for each experiment and deduce the reaction order with respect to NaBH₄.
-
Protocol for Determining Activation Energy
-
Perform the kinetic experiment as detailed in section 3.3 at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K), keeping the initial concentrations of all reactants constant.
-
For each temperature, calculate the pseudo-first-order rate constant (k').
-
Create an Arrhenius plot by plotting ln(k') versus 1/T.
-
The slope of the resulting straight line will be equal to -Ea/R, from which the activation energy (Ea) can be calculated.[3][10]
Data Analysis and Presentation
Calculation of the Pseudo-First-Order Rate Constant
Assuming the reaction follows pseudo-first-order kinetics with respect to the nitrophenol, the integrated rate law is:
ln(At) = -k't + ln(A0)
or
ln(At/A0) = -k't
where:
-
At is the absorbance at time t.
-
A0 is the initial absorbance.
-
k' is the pseudo-first-order rate constant.
A plot of ln(At/A0) versus time should yield a straight line with a slope of -k'.[4]
Data Presentation in Tables
Organize the collected data in clear and concise tables for easy comparison and analysis.
Table 1: Determination of Pseudo-First-Order Rate Constant at a Given Temperature
| Time (s) | Absorbance (At) | ln(At/A0) |
| 0 | A0 | 0 |
| t1 | A1 | ln(A1/A0) |
| t2 | A2 | ln(A2/A0) |
| ... | ... | ... |
Table 2: Data for Determining Reaction Order (Method of Initial Rates)
| Experiment | [Nitrophenol]0 (M) | [NaBH₄]0 (M) | Initial Rate (M/s) |
| 1 | x | y | Rate1 |
| 2 | 2x | y | Rate2 |
| 3 | x | 2y | Rate3 |
Table 3: Data for Determining Activation Energy
| Temperature (K) | 1/T (K-1) | Rate Constant, k' (s-1) | ln(k') |
| T1 | 1/T1 | k'1 | ln(k'1) |
| T2 | 1/T2 | k'2 | ln(k'2) |
| T3 | 1/T3 | k'3 | ln(k'3) |
Mechanistic Insights and Discussion
The catalytic reduction of nitrophenols by NaBH₄ is believed to proceed via the transfer of hydride ions from the borohydride to the nitro group, mediated by the catalyst surface.[2][3] The reaction likely involves the adsorption of both the nitrophenolate ion and the borohydride ion onto the surface of the metal nanoparticles.[2][3][10] The catalyst facilitates the transfer of electrons and hydrogen to the nitro group, leading to its reduction to an amino group. The product, 2-Bromo-4-methoxy-6-aminophenol, then desorbs from the catalyst surface, freeing up the active sites for another catalytic cycle.
Caption: Proposed Langmuir-Hinshelwood mechanism for the catalytic reduction of this compound.
The substituents on the aromatic ring (bromo, methoxy, and nitro groups) will influence the rate of reaction. The electron-withdrawing nitro group makes the aromatic ring more susceptible to reduction.[20] The electronic effects of the bromo and methoxy groups will also play a role in modulating the electron density of the ring and its interaction with the catalyst surface.
Conclusion
This application note provides a robust framework for conducting a comprehensive kinetic study of this compound. By following the detailed protocols and understanding the underlying theoretical principles, researchers can obtain reliable data on reaction rates, reaction orders, and activation energies. These findings are invaluable for optimizing synthetic processes, elucidating reaction mechanisms, and contributing to the broader understanding of the chemical reactivity of substituted nitrophenols.
References
- Fiveable. Experimental Methods in Chemical Kinetics. [Link]
- Wunder, S., et al. (2014). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 118(31), 17664-17673. [Link]
- Mei, Y., et al. (2010). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. The Journal of Physical Chemistry C, 114(12), 5449-5455. [Link]
- Thawarkar, S. R., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 8(67), 38384-38390. [Link]
- Thawarkar, S. R., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 8(67), 38384-38390. [Link]
- Busca, G. (2016). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles.
- University of Kansas.
- ResearchGate.
- Hongsawat, Y., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- MDPI. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. [Link]
- Piña, S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks, Thesis. [Link]
- ResearchGate.
- Mounir, C., et al. (2021). Kinetics and Langmuir–Hinshelwood mechanism for the catalytic reduction of para-nitrophenol over Cu catalysts supported on chitin and chitosan biopolymers.
- Aghahosseini, H., et al. (2020). A plausible mechanism for the reduction of 4-nitrophenol by sodium borohydride over MNP@Pt(imP)Cl2 artificial nitroreductase. Scientific Reports, 10(1), 1-13. [Link]
- Nadagouda, M. N., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.
- Wunder, S., et al. (2019). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. The Journal of Physical Chemistry C, 123(21), 13216-13224. [Link]
- ResearchGate. UV-Vis spectra for reduction of p-nitrophenol (p-NPl) in the a presence, b absence of Ag. [Link]
- Hongsawat, Y., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]
- ResearchGate. UV-vis absorption spectra of the reduction of p-nitrophenol by NaBH4. [Link]
- Thawarkar, S. R., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 8(67), 38384-38390. [Link]
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
- Wang, C., et al. (2011). Bifunctional Au−Fe3O4 Heterostructures for Magnetically Recyclable Catalysis of Nitrophenol Reduction. The Journal of Physical Chemistry C, 115(11), 4482-4488. [Link]
- ResearchGate.
- Making Sense Chem. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem [Video]. YouTube. [Link]
- Montgomery College. A Kinetics Experiment The Rate of a Chemical Reaction: A Clock Reaction. [Link]
- Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Google Patents.
- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
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Application Notes & Protocols: A Framework for Screening "2-Bromo-4-methoxy-6-nitrophenol" Derivatives for Novel Biological Activity
Introduction: The Therapeutic Potential of Substituted Phenols
The search for novel therapeutic agents is a cornerstone of modern drug discovery. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The functionalization of the phenolic ring with various substituents can dramatically influence the molecule's physicochemical properties and its interaction with biological targets.[2] This guide focuses on the derivatives of "2-Bromo-4-methoxy-6-nitrophenol," a scaffold that combines three key functional groups, each with the potential to confer significant biological effects.
The presence of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can be crucial for potent biological activity, including antimicrobial and anticancer effects.[2][3] The methoxy group is known to influence a molecule's metabolic stability and binding affinity to target proteins.[4] Finally, the nitro group , a strong electron-withdrawing group, is a feature of various compounds with demonstrated antimicrobial and cytotoxic properties.[5][6] The unique combination of these functionalities in the "this compound" core suggests that its derivatives are promising candidates for screening campaigns aimed at discovering new antimicrobial, anticancer, and antioxidant agents.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen a library of "this compound" derivatives. We will detail a plausible synthetic strategy for the core scaffold, followed by robust, step-by-step protocols for a battery of primary in vitro biological assays. Furthermore, we will explore potential mechanisms of action and provide templates for data organization and visualization to facilitate a streamlined and scientifically rigorous screening cascade.
I. Synthesis of the Core Scaffold and Derivative Library
A library of derivatives is essential for establishing structure-activity relationships (SAR). A plausible synthetic route to the core "this compound" scaffold can be envisioned in a two-step process starting from the commercially available 4-methoxyphenol.
Protocol 1: Synthesis of this compound
Step A: Nitration of 4-Methoxyphenol
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in glacial acetic acid at room temperature.
-
Nitrating Agent: Slowly add a solution of nitric acid in aqueous solution to the reaction mixture while maintaining the temperature below 10°C with an ice bath.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water until neutral, and dry. The crude product, primarily 4-methoxy-2-nitrophenol, can be purified by recrystallization from ethanol/water.
Step B: Bromination of 4-Methoxy-2-nitrophenol
-
Reaction Setup: Dissolve the purified 4-methoxy-2-nitrophenol from Step A in glacial acetic acid in a flask protected from light.
-
Brominating Agent: Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature.[8]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench excess bromine, followed by extraction with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude "this compound" can be purified by column chromatography on silica gel.
Derivative Library Synthesis:
With the core scaffold in hand, a diverse library of derivatives can be synthesized by targeting the phenolic hydroxyl group. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification with a variety of alkyl halides, acyl chlorides, or carboxylic acids can be employed to generate a library with diverse steric and electronic properties.
II. Biological Screening Cascade: A Multi-pronged Approach
A logical and efficient screening cascade is crucial for identifying promising lead compounds. We propose a tiered approach, beginning with broad primary screens for antimicrobial, anticancer, and antioxidant activities.
Caption: A workflow for screening this compound derivatives.
A. Antimicrobial Activity Screening
The presence of bromo and nitro groups suggests potential antimicrobial activity.[6][9] The initial screen should assess the ability of the derivatives to inhibit the growth of a panel of clinically relevant bacteria and fungi.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and yeast (e.g., Candida albicans) to mid-log phase and dilute to a final concentration of 5 x 10^5 CFU/mL in appropriate broth medium.
-
Compound Preparation: Prepare stock solutions of the test derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (a known antibiotic), a negative control (inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Derivative ID | Gram (+) S. aureus MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) | Fungal C. albicans MIC (µg/mL) |
| BMNP-001 | Data | Data | Data |
| BMNP-002 | Data | Data | Data |
| BMNP-003 | Data | Data | Data |
| Positive Control | Data | Data | Data |
B. Anticancer Activity Screening
Nitrophenol and bromophenol derivatives have shown promise as cytotoxic agents.[5][10] A primary screen against a panel of human cancer cell lines is a logical step.
Protocol 3: MTT Assay for Cell Viability
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives (prepared in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
| Derivative ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| BMNP-001 | Data | Data |
| BMNP-002 | Data | Data |
| BMNP-003 | Data | Data |
| Positive Control | Data | Data |
C. Antioxidant Activity Screening
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity.[11] The ability of the derivatives to scavenge free radicals can be assessed using standard in vitro assays.
Protocol 4: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test derivatives with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: Calculate the concentration of the derivative required to scavenge 50% of the DPPH radicals (IC50). Ascorbic acid or Trolox can be used as a positive control.[12]
Data Presentation: Antioxidant Activity
| Derivative ID | DPPH Scavenging IC50 (µM) |
| BMNP-001 | Data |
| BMNP-002 | Data |
| BMNP-003 | Data |
| Ascorbic Acid | Data |
III. Elucidating a Potential Mechanism of Action
Active compounds from the primary screens should be further investigated to understand their mechanism of action. Based on the known activities of phenolic compounds, inhibition of key signaling pathways involved in inflammation and cancer, such as NF-κB and PI3K/Akt, is a plausible mechanism.[13]
Potential Signaling Pathway Modulation
Polyphenolic compounds have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes. Additionally, the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a known target for small molecule inhibitors.
Caption: Hypothetical inhibition of NF-κB and PI3K/Akt pathways by a BMNP derivative.
Protocol 5: Western Blot for NF-κB and Akt Pathway Proteins
-
Cell Treatment and Lysis: Treat relevant cells (e.g., LPS-stimulated macrophages for NF-κB, or cancer cells for Akt) with active derivatives. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-IκBα, phospho-Akt, total IκBα, total Akt).
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the derivatives on the phosphorylation status of the target proteins.
IV. Conclusion and Future Directions
The "this compound" scaffold presents a compelling starting point for the discovery of novel bioactive molecules. The protocols and workflow outlined in this guide provide a systematic and robust framework for screening a library of its derivatives. By employing a tiered approach that moves from broad primary screening to more focused mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The hypothetical data tables and pathway diagrams serve as templates for organizing and interpreting experimental results. Further hit-to-lead optimization, guided by the structure-activity relationships established during this screening process, will be crucial for developing these derivatives into potential therapeutic candidates.
References
- Ahmad, R., et al. (2020). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? Frontiers in Pharmacology.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Ruiz, P. A., & Haller, D. (2006). Functional diversity of the NF-kappaB pathway: regulation of pro- and anti-inflammatory processes. Biochemical Society Transactions.
- Hennessy, E. J., & Kole, A. (2011). Small-molecule inhibitors of the PI3K signaling network. Future Medicinal Chemistry.
- Li, Y., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs.
- Ross, J. A., & Kasum, C. M. (2002). Dietary flavonoids: bioavailability, metabolic effects, and safety. Annual review of nutrition.
- Fan, X., et al. (2015). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.
- Keerthy, D., et al. (2022). An updated review summarizing the anticancer potential of flavonoids via targeting NF-κB pathway. Frontiers in Oncology.
- Massacesi, M., et al. (2022). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
- Barciela, P., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs.
- Zemanova, L., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences.
- Wikipedia. (2023). PI3K/Akt/mTOR pathway.
- Wang, L., et al. (2010). Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers.
- Sordon, S., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences.
- Shainyan, B. A., et al. (2021). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues.
- Williams, D. L. H. (1996). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2.
- Paris, D. F., Wolfe, N. L., & Steen, W. C. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology.
- Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.
- Wang, Y., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
- Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry.
- Sordon, S., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed.
- Lin, Y.-T., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
- Zuegg, J., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry Letters.
- Rahman, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- Nabavi, S. F., et al. (2018). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases.
- ResearchGate. (n.d.). Inhibition activity of selected phenolic compounds.
- Loza-Mejía, M. A., & Salazar, J. R. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Semantic Scholar.
- El-Gazzar, M. G. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group.
- Guimarães, I. S., et al. (2013). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Semantic Scholar.
- Nabavi, S. F., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Semantic Scholar.
- Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
- Güller, P., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules.
- Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed.
- Nafiah, M., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Patel, D. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
Here is a technical support center with troubleshooting guides and FAQs for improving the yield of "2-Bromo-4-methoxy-6-nitrophenol" synthesis.
This guide provides in-depth technical assistance for researchers engaged in the synthesis of this compound (CAS No. 115929-59-4). Recognizing the nuanced challenges of electrophilic aromatic substitution on highly activated phenolic systems, this document is structured to offer direct, actionable solutions to common experimental hurdles. We will explore reaction mechanisms, provide a detailed protocol, and address specific yield-limiting issues in a practical question-and-answer format.
Section 1: Synthesis Strategy and Mechanistic Considerations
The synthesis of this compound requires the sequential introduction of a bromine atom and a nitro group onto the 4-methoxyphenol backbone. The order of these additions is critical for achieving the desired regioselectivity and maximizing yield.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating ortho-, para-directors.[1] Attempting to nitrate 4-methoxyphenol first would likely result in a mixture of 4-methoxy-2-nitrophenol and 4-methoxy-3-nitrophenol, with the former being the major product. Subsequent bromination of this mixture would be complicated and could lead to multiple products.
A more controlled and regioselective approach is to first brominate 4-methoxyphenol. The bulky bromine atom will preferentially add at the less sterically hindered position ortho to the powerful hydroxyl directing group, yielding 2-Bromo-4-methoxyphenol as the primary intermediate. The subsequent nitration is then directed by all three substituents. The powerful ortho-, para-directing influence of the hydroxyl and methoxy groups, combined with the steric hindrance of the existing bromine, guides the nitro group to the vacant ortho position relative to the hydroxyl group (position 6), yielding the target molecule.
Caption: Preferred synthetic route for this compound.
Section 2: Detailed Experimental Protocol
This protocol is a representative methodology synthesized from established procedures for the bromination and nitration of substituted phenols.[1][2][3][4] Researchers should adapt it based on their specific laboratory conditions and scale.
Part A: Bromination of 4-Methoxyphenol
-
Preparation : In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of phenol).
-
Cooling : Cool the solution to 0-5 °C in an ice-water bath.
-
Bromine Addition : Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Pour the reaction mixture slowly into a beaker of cold water (approx. 10x the reaction volume) with stirring.
-
Workup : If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with a saturated sodium bisulfite solution to remove excess bromine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Bromo-4-methoxyphenol. This intermediate is often pure enough for the next step.
Part B: Nitration of 2-Bromo-4-methoxyphenol
-
Preparation : Dissolve the crude 2-Bromo-4-methoxyphenol (1.0 eq) from Part A in a suitable solvent like dichloromethane or acetic acid in a flask.
-
Cooling : Cool the solution to 0-10 °C in an ice bath.
-
Nitrating Agent : Slowly add dilute nitric acid (approx. 30-40% solution, 1.1 eq) dropwise. Caution: Using concentrated nitric acid can lead to dangerous, uncontrolled oxidation and the formation of poly-nitrated byproducts.[1][5]
-
Reaction : Allow the reaction to stir at room temperature overnight. The mixture will likely turn a deep yellow or orange color.
-
Monitoring : Monitor the reaction progress by TLC.
-
Workup : Carefully pour the reaction mixture into ice-water. Extract the product with ethyl acetate or dichloromethane (3x).
-
Purification : Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude solid should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from ethanol/water to afford the pure yellow solid product.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Caption: Troubleshooting logic for low yield issues.
Q1: My final yield is very low, or I isolated no product. What went wrong?
-
Possible Cause 1: Incomplete Reaction. The starting material may not have been fully consumed in either the bromination or nitration step.
-
Solution: Always monitor your reaction by TLC. If the starting material persists after the recommended time, consider extending the reaction duration. Also, verify the purity and concentration of your reagents, especially the nitric acid.
-
-
Possible Cause 2: Product Loss During Workup. The product may have some solubility in the aqueous phase, especially if the pH is not controlled.
-
Solution: Ensure the aqueous layer is thoroughly extracted multiple times (at least 3x) with a suitable organic solvent.
-
Q2: My TLC plate shows multiple spots, and purification is difficult.
-
Possible Cause 1: Over-bromination or Over-nitration. The highly activated phenol ring is susceptible to multiple electrophilic additions.[5] This is the most common cause of multiple byproducts.
-
Solution (Bromination): The key is strict temperature control. Add the bromine solution very slowly while keeping the reaction vessel in an ice bath to dissipate heat. Do not use a large excess of bromine.
-
Solution (Nitration): Use dilute nitric acid. Concentrated nitrating mixtures (HNO₃/H₂SO₄) are too aggressive for this substrate and will lead to dinitration and oxidative decomposition.[1][6]
-
-
Possible Cause 2: Formation of Regioisomers. While the desired pathway is favored, small amounts of other isomers can form.
-
Solution: This is an inherent challenge of the reaction. Careful column chromatography is the most effective way to separate closely related isomers. Using a long column and a shallow elution gradient can improve separation.
-
Q3: The reaction mixture turned into a dark, intractable tar.
-
Possible Cause: Oxidative Decomposition. This is a frequent issue when nitrating phenols, especially under harsh conditions.[5] The nitrating agent can oxidize the electron-rich phenol ring, leading to polymerization and tar formation.
-
Solution: The primary solution is to use milder nitrating conditions. Maintain a low temperature throughout the nitric acid addition and avoid concentrated acids. The use of a heterogeneous system, such as sodium nitrate on wet silica gel, can also provide a slower, more controlled release of the nitrating agent and reduce oxidation.[7]
-
Section 4: Frequently Asked Questions (FAQs)
Q: Why is the order of bromination and nitration so important for this synthesis? A: The order determines the regiochemical outcome. The substituents already on the aromatic ring dictate the position of the next incoming group. By brominating first, we use steric hindrance and the powerful directing effect of the -OH group to place the bromine at the C2 position. This setup then guides the subsequent nitro group to the C6 position. Reversing the order would lead to a different and likely mixed, distribution of products.
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂)? A: Yes, NBS is an excellent alternative to liquid bromine and is often preferred for safety and handling reasons.[8] It provides a slow, controlled source of electrophilic bromine. The reaction is typically run in a solvent like dichloromethane or acetonitrile. You may need a catalytic amount of an acid or a radical initiator depending on the exact conditions chosen.
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective and immediate method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is progressing.
Q: How should I properly dispose of the acidic waste generated during the workup? A: All acidic aqueous layers should be neutralized before disposal. Carefully add a base, such as sodium bicarbonate or sodium hydroxide solution, with stirring in a fume hood until the pH is neutral (pH ~7). Ensure the container is large enough to accommodate any potential foaming from CO₂ evolution. Follow all local institutional guidelines for chemical waste disposal.
Section 5: Data Summary Table
| Parameter | Step 1: Bromination | Step 2: Nitration | Rationale / Key Insight |
| Key Reagent | Bromine (Br₂) or NBS | Dilute Nitric Acid (HNO₃) | Controls the introduction of the respective functional groups. |
| Equivalents | 1.0 - 1.05 eq | 1.0 - 1.1 eq | A slight excess can drive the reaction, but a large excess leads to side products. |
| Temperature | 0 - 5 °C | 0 °C to Room Temp | Crucial for controlling exothermicity and preventing over-reaction/decomposition.[9] |
| Solvent | Glacial Acetic Acid | Dichloromethane / Acetic Acid | Solubilizes reactants and moderates reactivity. |
| Typical Yield | >90% (Crude) | 60 - 75% (After Purification) | The nitration step is typically lower yielding due to potential side reactions. |
| Monitoring | TLC (Hex:EtOAc 4:1) | TLC (Hex:EtOAc 4:1) | Essential for determining reaction completion and avoiding unnecessary heating/stirring. |
References
- Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses.
- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- BYJU'S. (n.d.). Aromatic Nitration.
- NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
Sources
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- 2. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
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- 4. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
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- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxy-6-nitrophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for this compound, and what are the key considerations for each?
A1: The synthesis of this compound typically starts from 4-methoxyphenol and involves two key electrophilic aromatic substitution reactions: nitration and bromination. The sequence of these steps is the most critical decision, as it significantly impacts the side product profile.
-
Route A: Nitration Followed by Bromination: This is a common approach where 4-methoxyphenol is first nitrated to form 4-methoxy-2-nitrophenol, which is then brominated. The strong activating, ortho,para-directing hydroxyl (-OH) and methoxy (-OCH₃) groups favor nitration at the ortho position to the hydroxyl group.
-
Route B: Bromination Followed by Nitration: In this route, 4-methoxyphenol is first brominated to yield 2-bromo-4-methoxyphenol. The subsequent nitration is then directed by three substituents: the strongly activating -OH and -OCH₃ groups and the deactivating -Br group.
The choice between these routes depends on reagent availability, desired purity, and scale. Route A often provides better control over the final bromination step, as the ring is deactivated by the nitro group, reducing the risk of polybromination.
Caption: Primary synthetic pathways to this compound.
Q2: My reaction produced multiple isomers. What are they and why did they form?
A2: Isomer formation is a classic challenge in electrophilic aromatic substitution and is governed by the directing effects of the substituents on the aromatic ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho,para-directing.[1][2][3]
-
During Nitration of 4-Methoxyphenol: While the primary product is 4-methoxy-2-nitrophenol (nitro group ortho to -OH), a minor amount of the isomeric 4-methoxy-3-nitrophenol can form (nitro group ortho to -OCH₃).
-
During Bromination of 4-Methoxyphenol: The major product is 2-bromo-4-methoxyphenol. However, formation of 3-bromo-4-methoxyphenol is possible due to the directing effect of the methoxy group.
-
During Nitration of 2-Bromo-4-methoxyphenol: The -OH and -OCH₃ groups synergistically direct the incoming nitro group to position 6 (ortho to -OH, meta to -OCH₃). However, a minor product, 2-bromo-4-methoxy-5-nitrophenol , can be formed where nitration occurs ortho to the methoxy group.
Causality: The formation of these regioisomers is a kinetic phenomenon. While one position is electronically and sterically favored, other activated positions on the ring can still react, leading to a mixture of products. Lowering the reaction temperature can sometimes improve regioselectivity.
Q3: The reaction turned into a dark, tarry mess with very low yield. What is the cause?
A3: This is a strong indication of oxidation , a significant side reaction when nitrating highly activated phenolic compounds.[3]
-
Mechanism: Nitric acid is a potent oxidizing agent. It can oxidize the electron-rich phenol ring, leading to the formation of colored and complex byproducts like benzoquinone and polymeric tars.[4] This process is often autocatalytic and can accelerate rapidly, especially at elevated temperatures or high nitric acid concentrations.
-
Prevention:
-
Temperature Control: Maintain strict, low-temperature control (e.g., 0-5 °C) throughout the nitric acid addition.
-
Milder Reagents: Consider using milder nitrating agents, such as sodium nitrate in sulfuric acid or clay-supported metal salt catalysts, which can suppress oxidative pathways.[5][6]
-
Dilution: Using dilute nitric acid can favor nitration over oxidation, though this may lead to a mixture of ortho and para isomers.[1]
-
Q4: I'm observing products with a higher molecular weight than expected, suggesting over-substitution. How can I avoid this?
A4: Over-substitution, such as di-bromination or di-nitration, is common because the -OH and -OCH₃ groups strongly activate the aromatic ring, making it susceptible to multiple electrophilic attacks.
-
Polybromination: When brominating 4-methoxyphenol, the initial product, 2-bromo-4-methoxyphenol, is still highly activated. This can lead to a second bromination, yielding 2,6-dibromo-4-methoxyphenol . This is especially prevalent when using bromine in polar solvents (like bromine water), which enhances its electrophilicity.[3]
-
Solution: To achieve mono-bromination, use a non-polar solvent like CS₂ or CCl₄, which tempers the reactivity.[2] Alternatively, using N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.
-
-
Dinitration: While less common than polybromination due to the deactivating effect of the first nitro group, dinitration can occur under harsh conditions (excess concentrated nitric acid, high temperature), leading to products like 4-methoxy-2,6-dinitrophenol .[5]
-
Solution: Use stoichiometric amounts of the nitrating agent and maintain low temperatures.
-
The diagram below illustrates the formation of the desired product and key side products from the "Bromination First" route.
Caption: Formation of the target product and common side products.
Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Presence of Isomers | Reaction conditions favor kinetic products; lack of regioselectivity. | Lower reaction temperature; screen different solvents; consider changing the order of synthesis steps. |
| Dark/Tarry Mixture, Low Yield | Oxidation of the phenol ring by the nitrating agent. | Maintain strict low-temperature control (0-5 °C); use milder nitrating agents (e.g., NaNO₃/H₂SO₄).[6] |
| Polybrominated Byproducts | High reactivity of the phenol ring; use of polar solvents with Br₂. | Use a non-polar solvent (CS₂, CCl₄) for bromination[2]; use a controlled brominating agent like NBS; ensure 1:1 stoichiometry. |
| Dinitrated Byproducts | Harsh nitration conditions (excess HNO₃, high temperature). | Use stoichiometric amounts of nitrating agent; maintain low temperature. |
| Broad Melting Point of Product | Presence of impurities (isomers, starting material, etc.). | Purify via column chromatography or recrystallization; perform acid-base extraction to remove acidic impurities.[7] |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying crude this compound, which often appears as a yellow or orange solid contaminated with the side products discussed above.
Objective: To separate the target compound from unreacted starting materials, isomers, and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis (Mobile Phase Optimization):
-
Dissolve a small amount of the crude product in a minimal volume of ethyl acetate or dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from other spots.[7] The target compound is polar and typically yellow, which can aid in visual tracking.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like pure hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions. Spot the starting material, crude mixture, and collected fractions on the same plate for comparison.
-
-
Isolation of Pure Product:
-
Once TLC analysis confirms which fractions contain the pure product, combine these fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity via analytical methods such as NMR, MS, and melting point analysis.
-
References
- Beake, B. D., et al. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 335-340. [Link]
- Ataman Kimya. (n.d.). 4-METHOXYPHENOL.
- Li, J., et al. (2018). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Hindawi. [Link]
- Zhong, M., et al. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. Arkivoc, 2009(v), 6-16. [Link]
- Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 10(9), 1145-1149. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Pharmaceutical Organic Chemistry-II. (n.d.). Phenol Electrophilic substitution rxn.
- Chemguide. (n.d.). RING REACTIONS OF PHENOL.
- Sciencemadness Discussion Board. (2021). Bromination of aromatic compounds without catalyst.
Sources
- 1. byjus.com [byjus.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of Substituted Phenols
Welcome to the technical support center for the nitration of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the success of your experiments.
The nitration of phenols is a deceptively simple reaction that can present numerous challenges, from controlling the position of the incoming nitro group to preventing unwanted side reactions. This guide is structured to address the most common issues you may encounter, providing both quick answers and in-depth solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the nitration of substituted phenols:
Q1: Why does the nitration of phenol often result in a mixture of ortho and para isomers?
The hydroxyl (-OH) group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1] This is because the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1] This makes these positions more susceptible to attack by the electrophile, the nitronium ion (NO₂⁺), leading to a mixture of ortho- and para-nitrophenol.[1][2]
Q2: I'm getting a lot of dark, tar-like material in my reaction. What's causing this?
The formation of dark, resinous material is a common issue and is typically due to oxidation of the phenol.[3] Phenols are highly susceptible to oxidation, and many nitrating agents, especially concentrated nitric acid, are strong oxidizing agents.[2][3] This can lead to the formation of byproducts like benzoquinone derivatives and high molecular mass condensation products, which are often colored.[3]
Q3: Why is my reaction producing di- or even tri-nitrated products when I only want to add one nitro group?
The hydroxyl group is a very powerful activating group, making the phenol ring highly reactive.[4] This high reactivity can make it difficult to stop the reaction at the monosubstitution stage, leading to polysubstitution, especially when using strong nitrating agents like concentrated nitric acid.[4][5]
Q4: How can I separate the ortho and para isomers once they are formed?
A common and effective method for separating ortho- and para-nitrophenols is steam distillation.[6][7] Ortho-nitrophenol can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group.[8] This reduces its boiling point and makes it volatile with steam.[8] In contrast, para-nitrophenol exhibits intermolecular hydrogen bonding, resulting in a higher boiling point, and is therefore not steam volatile.[8] Column chromatography is another effective method for separating the isomers based on their differing polarities.[9]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the nitration of substituted phenols, along with probable causes and recommended solutions.
Problem 1: Poor Regioselectivity - Unfavorable ortho/para Ratio
You are obtaining a mixture of ortho and para isomers, but you need to favor the formation of one over the other.
Probable Causes:
-
Steric Hindrance: The size of the substituent on the phenol and the nitrating agent can influence the ortho/para ratio. Bulky groups on the phenol or a bulky nitrating agent will favor substitution at the less sterically hindered para position.[10]
-
Reaction Temperature: Temperature can affect the isomer distribution.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the resulting isomer ratio.[10]
-
Nitrating Agent: The choice of nitrating agent has a significant impact on regioselectivity.
Recommended Solutions:
-
To Favor the para-Isomer:
-
Use a Bulky Nitrating Agent: Employing a sterically hindered nitrating agent can block the ortho positions, thus favoring para substitution.
-
Blocking the ortho Positions: A two-step approach can be highly effective. First, sulfonate the phenol to introduce sulfonic acid groups at the ortho positions. Then, perform the nitration, which will be directed to the para position. The sulfonic acid groups can subsequently be removed by treatment with dilute acid.[11]
-
Nitrosation followed by Oxidation: Reacting the phenol with nitrous acid (generated in situ from NaNO₂ and acid) first yields the para-nitrosophenol.[12] The nitroso group can then be oxidized to a nitro group using dilute nitric acid.[12] This method often provides high selectivity for the para isomer.[12]
-
-
To Favor the ortho-Isomer:
-
Use of a Catalyst: Certain catalysts can favor the formation of the ortho isomer. For example, ultrasound-promoted nitration with dilute nitric acid in the presence of tetrabutylammonium bromide (TBAB) has been shown to be selective for o-nitrophenol.[13]
-
Chelation Control: In some cases, a metal catalyst can chelate with the hydroxyl group, directing the nitrating agent to the nearby ortho position.
-
Problem 2: Excessive Polysubstitution
Your reaction is yielding significant amounts of di- and tri-nitrated products instead of the desired mono-nitrated phenol.
Probable Causes:
-
Highly Activating Substituents: The presence of strongly electron-donating groups on the phenol ring increases its reactivity, making it prone to polysubstitution.
-
Strong Nitrating Conditions: Using concentrated nitric acid, especially in the presence of sulfuric acid, is a very potent nitrating system that often leads to multiple nitrations.[2][5]
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for subsequent nitration steps.[14]
Recommended Solutions:
-
Use Milder Nitrating Agents:
-
Dilute Nitric Acid: Using dilute nitric acid at a low temperature (e.g., 298 K) can favor mono-nitration.[6]
-
Alternative Nitrating Reagents: Consider using reagents like copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or a combination of sodium nitrite (NaNO₂) with an acid source, which can provide milder and more selective nitration.[15][16]
-
-
Control Reaction Temperature: Maintain a low and constant temperature throughout the reaction to minimize over-nitration.
-
Modify the Substrate: Temporarily deactivating the ring by converting the hydroxyl group to a less activating group (e.g., an acetate ester) can help control the reaction.[17] The protecting group can be removed after nitration.
Problem 3: Product Degradation and Low Yield due to Oxidation
The reaction mixture turns dark, and the yield of the desired nitrophenol is low, with the formation of insoluble byproducts.
Probable Causes:
-
Strong Oxidizing Conditions: Concentrated nitric acid is a strong oxidizing agent that can degrade the phenol ring.[3]
-
High Temperatures: Elevated temperatures can accelerate oxidative side reactions.
-
Presence of Nitrous Acid: Nitrous acid, often present in nitric acid, can contribute to oxidative degradation.
Recommended Solutions:
-
Use a Milder Nitrating System: Avoid using concentrated nitric/sulfuric acid mixtures if possible. Milder reagents are less likely to cause oxidation.[15]
-
Control the Temperature: Perform the reaction at low temperatures to minimize degradation.
-
Add a Nitrous Acid Scavenger: The addition of a small amount of urea or sulfamic acid to the nitric acid can remove any nitrous acid present, thus reducing oxidative side reactions.
-
Heterogeneous Conditions: Using a solid-supported nitrating agent or a phase-transfer catalyst can sometimes lead to cleaner reactions with less oxidation.[18][19]
Problem 4: Difficult Purification of Isomers
You are struggling to separate the ortho and para isomers effectively.
Probable Causes:
-
Similar Physical Properties: The isomers may have similar polarities, making chromatographic separation challenging.
-
Formation of a Eutectic Mixture: In some cases, the isomers may form a mixture with a lower melting point than either of the pure components, complicating crystallization.
Recommended Solutions:
-
Steam Distillation: As mentioned in the FAQs, this is a highly effective method for separating o- and p-nitrophenols due to the volatility of the ortho isomer.[6][7]
-
Column Chromatography: Optimize the solvent system to achieve better separation on a silica gel column. A less polar eluent will typically elute the less polar ortho isomer first.[9]
-
Complex-Assisted Crystallization: This technique involves adding a complexing agent to the solution that selectively interacts with one of the isomers, facilitating the crystallization of the other in high purity.[20]
-
pH Adjustment and Extraction: The acidity of nitrophenols can be exploited for separation. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract one isomer into an organic phase.
Experimental Protocols
Protocol 1: Selective para-Mononitration of Phenol via Nitrosation-Oxidation
This protocol is designed to maximize the yield of p-nitrophenol while minimizing the formation of the o-isomer and polysubstituted products.
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dilute nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Nitrosation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in a suitable solvent (e.g., water with minimal acid).
-
Cool the flask in an ice bath to below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring in the ice bath for 1-2 hours. The formation of a precipitate (p-nitrosophenol) may be observed.
-
-
Oxidation:
-
To the reaction mixture containing the p-nitrosophenol, slowly add dilute nitric acid.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The color of the reaction mixture will likely change.
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to yield pure p-nitrophenol.
-
Protocol 2: Separation of ortho- and para-Nitrophenol by Steam Distillation
This protocol describes the separation of a mixture of o- and p-nitrophenols.
Materials:
-
Mixture of o- and p-nitrophenols
-
Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)
-
Ice bath
Procedure:
-
Apparatus Setup:
-
Set up the steam distillation apparatus. Place the mixture of nitrophenols in the distillation flask and add a sufficient amount of water.
-
-
Distillation:
-
Begin passing steam through the distillation flask. The steam will heat the mixture, and the steam-volatile o-nitrophenol will co-distill with the water.
-
Collect the distillate in a receiving flask cooled in an ice bath. The o-nitrophenol will appear as yellow crystals or an oil in the distillate.
-
-
Isolation of o-Nitrophenol:
-
Continue the distillation until the distillate runs clear, indicating that all the o-nitrophenol has been collected.
-
The o-nitrophenol can be isolated from the distillate by filtration (if solid) or extraction with an organic solvent.
-
-
Isolation of p-Nitrophenol:
-
The non-volatile p-nitrophenol will remain in the distillation flask.[7]
-
Allow the flask to cool, and the p-nitrophenol can be isolated by filtration and then purified by recrystallization.
-
Data and Diagrams
Table 1: Influence of Nitrating Agent and Conditions on Isomer Distribution
| Nitrating Agent | Conditions | Typical ortho/para Ratio | Reference(s) |
| Dilute HNO₃ | Chlorinated solvent | 1:2.3 | [1] |
| Sodium Nitrate in H₂SO₄ | - | 1.4:1 | [1] |
| Dilute HNO₃ (6 wt%) / TBAB | Sonication | Selective for ortho | [13] |
| Dilute HNO₃ (6 wt%) / NaBr | Sonication | Selective for para | [13] |
| NaNO₂ followed by HNO₃ | Low temperature | Highly selective for para | [12] |
Diagrams
Caption: General mechanism of electrophilic aromatic substitution for the nitration of phenol.
Caption: Decision flowchart for troubleshooting poor regioselectivity in phenol nitration.
Caption: Effect of hydrogen bonding on the physical properties of nitrophenol isomers. (Note: Actual images are placeholders and would need to be generated or sourced).
References
- Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture.
- RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
- Quora. (2017, August 23). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?.
- Wikipedia. (n.d.). Phenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
- Pearson+. (n.d.). The nitration of phenol is faster and produces ortho and para products, while phenyl ethanoate's (PhOCOCH3) nitration is slower but still produces ortho and para products. Explain the differences using resonance forms.
- Chemistry Stack Exchange. (2014, October 9). Why is the para product major in the nitrosation of phenol?.
- ACS Publications. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols.
- Quora. (2019, June 19). What is the mechanism of nitrosation of phenol?.
- Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
- PubMed. (n.d.). Regioselective nitration of phenol induced by catalytic antibodies.
- Quora. (2018, August 10). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro.
- Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE.
- ScienceDirect. (2014, June 27). A practical approach for regioselective mono-nitration of phenols under mild conditions.
- Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.
- ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- CourseHero. (n.d.). Phenol _Electrophilic substitution rxn.
- N/A. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- PubMed. (n.d.). Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst.
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
- Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst.
- Quora. (2017, September 16). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol?.
- Khan Academy. (n.d.). Nitration of Phenols (video).
- Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?.
- N/A. (2025, August 5). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent.
- Reddit. (2015, February 18). Trinitration of phenols.
- NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- N/A. (n.d.).
- ResearchGate. (2025, October 23). An efficient and facile nitration of phenols with nitric acid/zinc chloride under ultrasonic conditions.
- Scientia Iranica. (n.d.). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. quora.com [quora.com]
- 9. ukessays.com [ukessays.com]
- 10. scispace.com [scispace.com]
- 11. quora.com [quora.com]
- 12. Khan Academy [khanacademy.org]
- 13. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. ias.ac.in [ias.ac.in]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support center for 2-Bromo-4-methoxy-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this important chemical intermediate. We will address common issues in a practical, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental success.
The unique structure of this compound—featuring a polar phenolic hydroxyl group, an acidic character enhanced by electron-withdrawing nitro and bromo groups, and potential for isomeric impurities—presents a specific set of purification hurdles. This guide provides troubleshooting strategies and validated protocols to help you achieve high purity.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section covers high-level questions to help you diagnose the state of your crude product and select an appropriate purification strategy.
Q1: My crude product is a dark brown or reddish, sticky oil, not the expected yellow solid. What's the likely cause?
A1: This is a common issue resulting from several potential factors during the synthesis, typically nitration of a brominated precursor. The primary causes are:
-
Residual Acid: Strong acids like sulfuric and nitric acid, if not properly quenched and neutralized, can lead to ongoing side reactions and degradation, producing highly colored polymeric byproducts.
-
Over-Nitration: The formation of dinitrated species can contribute to a darker, more complex mixture.
-
Oxidation: Phenols are susceptible to oxidation, which is often catalyzed by residual metals or exposure to air at elevated temperatures, leading to the formation of colored quinone-like structures.
-
Incomplete Reaction: The presence of unreacted starting materials and various intermediates can result in a low-melting, impure eutectic mixture.
First Steps:
-
Initial Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids, and finally with brine.
-
TLC Analysis: After drying and concentrating the washed material, perform a Thin-Layer Chromatography (TLC) analysis to visualize the number of components and guide your purification choice.
Q2: What are the most common impurities to expect, and how do they affect purification?
A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Starting Materials: Unreacted 2-bromo-4-methoxyphenol or 4-methoxy-2-nitrophenol.
-
Positional Isomers: Isomers such as 2-bromo-6-methoxy-4-nitrophenol may form depending on the regioselectivity of the reaction. These often have very similar polarities, making them the most challenging impurities to remove.
-
Di-substituted Byproducts: Compounds like 2,6-dibromo-4-methoxyphenol or dinitrated analogues can form if the reaction conditions are too harsh.
-
Degradation Products: As mentioned, oxidation can lead to quinones. Under strongly basic conditions, nucleophilic substitution of the bromine or nitro groups could occur, though this is less common under typical workup conditions.
The presence of closely-eluting isomers is the primary reason that simple recrystallization may fail, necessitating chromatographic methods for effective separation.
Q3: Should I use recrystallization or column chromatography to purify this compound?
A3: The choice depends on the impurity profile revealed by your initial TLC analysis. The following workflow provides a decision-making framework.
Caption: Fig 1. Purification Method Selection Workflow
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique but can be problematic for nitrophenols. Here are solutions to common issues.
Problem 1: I cannot find a single solvent that works well. The compound is either too soluble, even when cold, or insoluble, even when hot.
Solution: This is a classic scenario that calls for a mixed-solvent system . The principle is to use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
Recommended Solvent Systems for this compound:
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) | Procedure Notes |
| Ethanol / Methanol | Water | The most common and effective system. Dissolve in minimal hot alcohol, then add hot water dropwise until cloudy. |
| Acetone / Ethyl Acetate | Hexane / Heptane | Good for removing more polar impurities. Dissolve in the good solvent, then add the non-polar anti-solvent. |
| Dichloromethane (DCM) | Hexane | Useful if the compound is sensitive to protic solvents. Be cautious with heating due to DCM's low boiling point. |
Protocol: See Section 4, Protocol 2 for a detailed step-by-step guide.
Problem 2: My compound "oils out" during cooling instead of forming crystals.
Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. Because this compound has a relatively low melting point (116-120 °C), this can be a frequent issue.
Caption: Fig 2. Oiling Out Troubleshooting Flowchart
Problem 3: The final crystals are still yellow. Is this the pure color or an impurity?
Solution: Pure this compound is typically a yellow solid. However, a dull or brownish yellow often indicates trapped impurities. To remove highly colored, polar impurities, you can use activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.
-
Add a very small amount of activated charcoal (1-2% by weight of your compound, just the tip of a spatula).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Proceed with the crystallization as usual.
Caution: Using too much charcoal can significantly reduce your yield, as it can adsorb your product as well as the impurity.
Part 3: Troubleshooting Guide - Column Chromatography
For complex mixtures, flash column chromatography is the preferred method.
Problem 1: My compound is stuck at the top of the column (Rf = 0 on TLC).
Solution: Your mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase.
-
Action: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be necessary.
Problem 2: My compound runs with the solvent front (Rf ≈ 1 on TLC).
Solution: Your mobile phase is too polar. The compound spends all its time in the mobile phase and does not interact with the stationary phase, resulting in no separation.
-
Action: Decrease the polarity of your eluent. Increase the percentage of the non-polar component (e.g., hexane).
Problem 3: My product spot shows significant tailing or streaking on the column.
Solution: Tailing is often caused by the acidic nature of the phenol interacting too strongly with the silica gel.
-
Action 1 (Recommended): Add a small amount of acetic acid (~0.5-1%) to your mobile phase. This protonates the silica surface, reducing the strong ionic interactions with your acidic phenol and leading to sharper bands.
-
Action 2: Ensure you have not overloaded the column. A good rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1 for difficult separations.
-
Action 3 (For Poor Solubility): If the compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.
Part 4: Validated Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a tiny amount of your crude material in a few drops of ethyl acetate or acetone.
-
Select Eluent: Start with a 4:1 Hexane:Ethyl Acetate mixture. This is a good starting point for moderately polar compounds.
-
Spot Plate: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Goal for Chromatography: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Add Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-solubilize: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum. Confirm purity by melting point analysis (Lit. mp: 116-120 °C) and TLC.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of eluent (or DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred for this compound): Dissolve the crude product in DCM, add silica gel (approx. 2x the weight of the crude), and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with your chosen solvent system (e.g., 4:1 Hexane:EtOAc). Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect small fractions in test tubes and monitor the elution process by TLC.
-
Combine & Concentrate: Combine the pure fractions (those containing only your target compound) and remove the solvent using a rotary evaporator to yield the purified product.
Part 5: Chemical Stability and Handling
Q: How stable is this compound? What conditions should I avoid?
A: While relatively stable for a nitrophenol, its purity can be compromised under certain conditions.
-
pH Sensitivity: In basic solutions, the phenolic proton is removed to form a phenoxide. This increases the electron density on the ring, making the compound more susceptible to oxidation. Avoid strong bases during workup and purification if possible.
-
Thermal Stability: While the melting point is ~120°C, prolonged heating, especially in the presence of impurities, can lead to decomposition. A related compound, 2,6-dibromo-4-nitrophenol, is noted to decompose at its melting temperature. Use the minimum necessary heat during recrystallization and concentrate fractions on a rotary evaporator using a warm water bath, not high heat.
-
Light Sensitivity: Like many nitroaromatic compounds, it can be sensitive to light over long periods. Store the purified solid in an amber vial in a cool, dark place.
References
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Google Patents. (1946). Process for the purification of p-nitrophenol. US3933929A.
- ChemicalBook. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
- BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Biotage. Successful Flash Chromatography.
- Unknown Source. Recrystallization.
- ChemicalBook. This compound CAS#: 115929-59-4.
- ChemicalBook. 2-Bromo-6-nitrophenol | 13073-25-1.
- Organic Syntheses. 2,6-dibromo-4-nitrophenol.
- ChemicalBook. 2-Bromo-6-methyl-4-nitrophenol synthesis.
- PubMed. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
- ResearchGate. (PDF) Biodegradation of Nitrophenol Compounds.
Degradation of "2-Bromo-4-methoxy-6-nitrophenol" during storage
Welcome to the technical support guide for 2-Bromo-4-methoxy-6-nitrophenol (CAS No. 115929-59-4). This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges, particularly focusing on its degradation during storage, and provide actionable troubleshooting advice and preventative measures to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound is a valuable intermediate in various industrial and synthetic applications.[1][2] While considered stable under normal conditions, its chemical structure—a substituted phenol with electron-withdrawing nitro and bromo groups—can make it susceptible to degradation under suboptimal storage conditions.[3] Understanding the factors that can compromise its purity is the first step in preventing experimental variability.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
1. Why has the color of my this compound changed from a yellow or orange crystalline solid to a darker shade?
A color change is often the first visual indicator of potential degradation. The initial bright orange or yellow color is characteristic of the pure compound.[4] Darkening may suggest the formation of oxidized or polymeric impurities. This can be triggered by exposure to light, air (oxygen), or elevated temperatures over time.
2. What are the ideal storage conditions for this compound?
To maintain its stability and purity, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry area.[5] Refrigeration is often recommended for long-term storage, but always check the manufacturer's specific recommendations.
-
Atmosphere: Keep the container tightly sealed to minimize exposure to air and moisture.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
-
Light: Protect from light by storing in an opaque or amber-colored container.[5]
-
Container: Use the original manufacturer's packaging, which is selected for its compatibility with the chemical.[5] Suitable containers include lined metal cans or plastic pails.[5]
3. What substances are incompatible with this compound?
Avoid storing this compound near strong oxidizing agents.[3] Proximity to incompatible materials can accelerate degradation and potentially create hazardous situations.
4. I see unexpected peaks in my analytical data (e.g., HPLC, NMR). Could this be due to degradation?
Yes, the appearance of new signals in your analytical results is a strong indicator of impurity formation. Degradation can lead to a variety of byproducts. It is crucial to compare your data against a reference standard or the initial certificate of analysis to identify any changes.
5. What are the potential hazardous decomposition products of this compound?
Upon decomposition, this compound can emit hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[3] This underscores the importance of proper handling and storage to prevent degradation.
III. Troubleshooting Guide: Investigating Degradation
If you suspect that your stock of this compound has degraded, a systematic approach is necessary to confirm your suspicions and determine the extent of the issue.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change | Oxidation, photodegradation | Proceed to analytical confirmation. |
| Change in Physical State | Moisture absorption | Check for clumping or a change from a crystalline to a less defined form. |
| Incomplete Dissolution | Formation of insoluble impurities | The compound is soluble in acetone.[3] Difficulty in dissolving may indicate the presence of polymeric byproducts. |
Workflow for Investigating Suspected Degradation
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation and column.
1. Materials
-
This compound sample (and a reference standard, if available)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Sample Preparation
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Example)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at a wavelength where the compound and potential impurities have strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
4. Data Analysis
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of your sample by determining the area percentage of the main peak corresponding to this compound.
-
Compare the chromatogram to that of a reference standard or a previously analyzed, pure batch to identify any new impurity peaks.
IV. Preventative Measures and Best Practices
To ensure the long-term stability of this compound, implement the following best practices in your laboratory.
Proper Handling Workflow
Sources
Technical Support Center: Purification of 2-Bromo-4-methoxy-6-nitrophenol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-methoxy-6-nitrophenol. The methodologies described herein are grounded in established principles of organic chemistry and are designed to address common challenges encountered during the purification of substituted nitrophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, for a typical electrophilic aromatic substitution (nitration of a brominated methoxyphenol or bromination of a methoxy nitrophenol), common impurities include:
-
Starting Materials: Unreacted 2-bromo-4-methoxyphenol or 4-methoxy-2-nitrophenol.
-
Isomeric Byproducts: Positional isomers formed during nitration or bromination. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing, which can lead to different substitution patterns.[1]
-
Di-substituted Products: Over-nitration or over-bromination can lead to products like di-nitro or di-bromo species.[1] For instance, the bromination of p-nitrophenol can yield 2,6-dibromo-4-nitrophenol.[2]
-
Reaction Reagents & Salts: Residual acids (e.g., sulfuric, nitric acid) or inorganic salts from the workup.
-
Degradation Products: Nitrophenols can sometimes form colored impurities through oxidation or side reactions.
Q2: What is the first step I should take to clean up my crude reaction mixture?
A2: An initial acid-base extraction is a highly effective first step to remove many impurities. Since this compound is phenolic, it is acidic and will react with a weak base.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[3]
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The acidic phenol will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Re-acidification: Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The target compound will precipitate out.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the solid thoroughly. This partially purified product can then be further refined by recrystallization or chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an ideal method for removing small amounts of impurities, provided a suitable solvent can be found. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[5]
Q3: My compound "oiled out" instead of forming crystals upon cooling. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated.[4]
-
Causality: The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice. This often traps impurities.
-
Solution 1: Use a Solvent Mixture: Dissolve the oily product in a "good" solvent where it is highly soluble (e.g., ethanol or acetone).[4][6] Warm the solution, and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the oil and then allow the mixture to cool slowly.
-
Solution 2: Lower the Temperature: Ensure the solution is allowed to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.[5] Scratching the inside of the flask with a glass rod can also help induce crystallization.[4]
Q4: How do I select the best solvent for recrystallization?
A4: The ideal solvent will dissolve your compound completely when hot but poorly when cold. Given the structure of this compound (containing polar hydroxyl/nitro groups and a less polar aromatic ring), solvents of intermediate polarity are often a good starting point.[6][7]
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into several test tubes.
-
Add a small volume (~0.5 mL) of a test solvent to each tube at room temperature. Observe solubility. A good solvent should not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Cool the tubes that showed good hot solubility. A good solvent will result in the formation of crystals.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Expected Behavior with this compound | Recommendation |
|---|---|---|---|
| Hexane | Non-polar | Low solubility at all temperatures. | Likely a poor choice as a primary solvent; good as an anti-solvent.[8] |
| Toluene | Non-polar | Low solubility, may increase with heat. | Potentially useful, but may require large volumes. |
| Ethyl Acetate | Intermediate | Good solubility, especially when hot. | A promising candidate.[5] |
| Ethanol/Methanol | Polar | High solubility, even at room temperature. | Likely too good a solvent; consider for a mixed-solvent system with water.[8] |
| Water | Polar | Very low solubility. | Poor primary solvent, but excellent as an anti-solvent with ethanol or acetone.[8] |
Troubleshooting Guide: Column Chromatography
Column chromatography is the most powerful technique for separating compounds with different polarities and is essential when recrystallization fails or when multiple impurities are present.[9][10] The method separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase.[1]
Q5: My desired compound is not separating from an impurity. How can I improve the separation?
A5: Poor separation is almost always due to an inappropriate mobile phase (eluent). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[4]
-
Causality: Polar compounds interact strongly with the polar silica gel and move slowly, while non-polar compounds elute quickly.[9] this compound is a polar molecule due to its hydroxyl group.
-
Solution: Optimize the Mobile Phase with TLC:
-
Start Non-polar: Begin with a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate. Spot your crude mixture on a TLC plate and develop it.
-
Increase Polarity: If the spots remain at the bottom (low Rf), the eluent is not polar enough. Gradually increase the proportion of the polar solvent (ethyl acetate).[4] Test ratios like 8:2, 7:3, and 5:5 Hexane:EtOAc.
-
Analyze Results: The ideal system will show good separation between the spot for your desired product and any impurity spots.
-
Table 2: Example TLC Data for Mobile Phase Optimization
| Mobile Phase (Hexane:EtOAc) | Rf (Impurity A - less polar) | Rf (Product - more polar) | Assessment |
|---|---|---|---|
| 9:1 | 0.4 | 0.1 | Poor separation, product barely moves. |
| 7:3 | 0.8 | 0.35 | Good Separation. Product Rf is in the ideal range. |
| 5:5 | 0.95 | 0.7 | Poor separation, both compounds move too fast. |
Q6: The colored band for my compound is streaking down the column. What causes this?
A6: Streaking or "tailing" on a column or TLC plate can be caused by several factors.[4]
-
Cause 1: Column Overload: Too much sample has been loaded onto the column. Use a larger column or load less material.
-
Cause 2: Poor Solubility: The sample was not fully dissolved before loading or is precipitating at the top of the column. Ensure the sample is loaded in a minimal amount of the mobile phase or a stronger solvent.
-
Cause 3: Strong Acidic Interaction: The phenolic proton can interact very strongly with the silica gel. Adding a small amount of a modifier like acetic acid (~0.5-1%) to the mobile phase can often resolve this issue by protonating the silica surface and ensuring a sharper band.
Visualization of Purification Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in column chromatography.
References
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols.
- Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
Sources
- 1. ukessays.com [ukessays.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method for 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-4-methoxy-6-nitrophenol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and robust procedural frameworks. Our approach is rooted in explaining the fundamental principles behind common chromatographic challenges, empowering you to diagnose and resolve issues effectively.
Section 1: Analyte Characteristics & Method Foundation
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is an acidic phenol, a characteristic that is critical to consider during method development and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for HPLC Analysis |
| CAS Number | 115929-59-4[1][2] | Unique identifier for the compound. |
| Molecular Formula | C₇H₆BrNO₄[1][3] | --- |
| Molecular Weight | ~248.03 g/mol [1] | --- |
| pKa (Predicted) | 5.57 ± 0.70[1] | Crucial Parameter. The compound's charge state is pH-dependent. At pH values near the pKa, small changes in the mobile phase can cause significant shifts in retention and peak shape. Operating at least 2 pH units away is recommended. |
| UV max (in Methanol) | 394 nm[1][2] | Optimal wavelength for UV detection, ensuring maximum sensitivity. |
| Appearance | Light yellow to brown powder/crystal[4][5] | --- |
| Solubility | Soluble in Acetone[1] | The sample diluent should ideally match the initial mobile phase to prevent peak distortion.[6] |
Recommended Starting HPLC Conditions
This guide assumes a standard reversed-phase HPLC setup. The following conditions provide a robust starting point for method development.
Table 2: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for this type of aromatic compound. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0) | The acidic pH ensures the phenolic analyte is in its neutral, protonated form, preventing ionization and minimizing peak tailing from silanol interactions.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography.[8][9] |
| Gradient | 40% B to 90% B over 15 minutes | A typical gradient to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility by preventing fluctuations due to ambient temperature changes.[10][11] |
| Injection Volume | 5-10 µL | A smaller volume helps prevent mass overload, which can cause peak fronting.[6][12] |
| Detector Wavelength | 394 nm | Set at the analyte's λmax for optimal signal response.[1][2] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing both the "how" and the "why" for each solution.
Problem 1: Poor Peak Shape
A: Peak tailing for this analyte is most commonly a chemical issue related to secondary interactions on the column.
-
Primary Cause: Silanol Interactions. Silica-based C18 columns have residual silanol groups (-Si-OH). At a mobile phase pH above 3-4, these groups can become deprotonated (-Si-O⁻) and interact ionically with your acidic analyte, causing a portion of the molecules to lag behind during elution.[7][13]
-
Solution: Lower the mobile phase pH to 2.5-3.0 using an acidifier like formic or phosphoric acid. This keeps the silanol groups protonated and neutral, eliminating the secondary interaction.
-
-
Secondary Cause: Column Contamination. Strongly retained impurities from previous injections can accumulate on the column head, creating active sites that cause tailing.[10][12]
-
Solution: Implement a robust column flushing procedure. After your analytical sequence, flush the column with a strong, organic solvent (like 100% acetonitrile or isopropanol) for at least 20 column volumes.[7] Using a guard column is also highly recommended to protect the analytical column from contaminants.[7][14]
-
-
Other Cause: Extra-Column Volume. Excessive tubing length or a large-volume detector cell can cause peak broadening and tailing.
-
Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that the length between the column and detector is as short as possible.[10]
-
A: Peak fronting suggests that the analyte is moving too quickly through the initial part of the column bed in a non-ideal way.
-
Primary Cause: Sample Overload. Injecting too much analyte mass or too large a sample volume can saturate the stationary phase at the column inlet.[6][15][16]
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject your standard at 100%, 50%, and 10% of the original concentration) to see if the peak shape improves.[6]
-
-
Secondary Cause: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it will not properly partition onto the stationary phase upon injection.[6][15]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).[6] This ensures the sample band is focused at the head of the column.
-
-
Other Cause: Column Degradation. A physical void or collapse at the head of the column can create a disturbed flow path, leading to fronting or split peaks.[16][17]
-
Solution: This is often accompanied by a sudden drop in backpressure. The column usually needs to be replaced. To prevent this, always operate within the column's recommended pH (typically 2-8) and pressure limits.[16]
-
Problem 2: Inconsistent Retention Times
A: Retention time drift is typically a gradual change in the system or column chemistry.
-
Primary Cause: Insufficient Column Equilibration. If the column is not fully equilibrated with the mobile phase before starting the sequence, you will see retention times drift as the stationary phase chemistry slowly stabilizes.[10][18] This is especially true when using mobile phase additives or buffers.
-
Solution: Before the first injection, equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
-
Secondary Cause: Mobile Phase Composition Change. The organic component of your mobile phase (e.g., acetonitrile) is often more volatile than the aqueous component. Over time, selective evaporation can occur, making the mobile phase weaker and increasing retention times.[19]
-
Other Cause: Temperature Fluctuations. Lab temperature changes can affect mobile phase viscosity and chromatographic selectivity, leading to drift.[20]
-
Solution: Always use a thermostatted column compartment to maintain a constant temperature.[10]
-
A: A sudden jump in retention time points to a distinct change in the method parameters. The first step is to determine if all peaks (including the solvent front, t₀) have shifted, or just the analyte peak.[19][20]
-
If ALL peaks have shifted: This indicates a physical or system-wide problem, most likely related to the flow rate.[20]
-
Causes & Solutions:
-
Incorrect Flow Rate: Verify the flow rate in the method is correct.[20]
-
System Leak: Check for leaks at all fittings, especially between the pump and the injector. A small, unnoticed leak will reduce the flow rate through the column, increasing retention times.[19][21]
-
Pump Malfunction: Air bubbles in the pump head or failing check valves can cause inaccurate flow delivery. Purge the pump thoroughly.[10][14]
-
-
-
If ONLY the analyte peak has shifted: This points to a chemical problem affecting the analyte's interaction with the stationary phase.[20]
-
Causes & Solutions:
-
Incorrect Mobile Phase pH: Given the analyte's pKa of ~5.57, an incorrectly prepared buffer or a change in the acidic modifier concentration will drastically alter its retention.[20] Prepare a fresh mobile phase, carefully checking all measurements.
-
Incorrect Organic Solvent: Accidentally using methanol instead of acetonitrile (or vice-versa) will change the solvent strength and selectivity, causing a significant retention shift.
-
Wrong Column: Ensure the correct column (e.g., C18, not a HILIC or C8 column) is installed.[20]
-
-
Problem 3: Baseline Instability
A: A noisy baseline can obscure small peaks and affect integration accuracy.
-
Common Causes & Solutions:
-
Air Bubbles: Air trapped in the pump, detector, or tubing is a frequent cause of sharp, spiking noise.[14][22] Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[22][23] Purge the pump to remove any trapped bubbles.
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can lead to a noisy baseline.[11][14] Solution: Use only HPLC-grade solvents and prepare fresh mobile phases.
-
Failing Detector Lamp: As a UV lamp ages, its energy output can become unstable, causing baseline noise.[10][22] Solution: Check the lamp energy via your system's diagnostic software. Replace if it is below the manufacturer's recommended level.
-
Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.[10] Solution: Perform a thorough leak check.
-
A: An upward-drifting baseline is common in gradient elution and usually points to an issue with mobile phase absorbance or column bleed.
-
Primary Cause: Mismatched UV Absorbance. If your "weak" mobile phase (A) and "strong" mobile phase (B) have different UV absorbances at your detection wavelength, the baseline will drift as the proportion of B increases. This is common when using certain additives like TFA.
-
Solution: Ensure your mobile phase modifier (e.g., 0.1% formic acid) is present in both mobile phase A and mobile phase B at the same concentration.
-
-
Secondary Cause: Column Bleed. As the organic content increases during a gradient, strongly retained contaminants from previous injections can begin to elute as very broad peaks, appearing as a rising baseline.[14]
-
Solution: Use a guard column and implement a thorough column wash at the end of each sequence.[14]
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is critical for ensuring method robustness and reproducibility.
SOP 1: Mobile Phase Preparation for Robust Performance
-
Use High-Purity Reagents: Always use HPLC-grade or LC-MS grade solvents (Water, Acetonitrile, Methanol) and high-purity additives (e.g., Formic Acid >99%).
-
Measure Accurately: Use calibrated graduated cylinders or volumetric flasks for all measurements. For a 1L mobile phase with 0.1% additive, this corresponds to 1.0 mL of the additive.
-
Premix Aqueous Phase: Add the acidifier to the total volume of water first and mix thoroughly before filtering or adding any organic solvent.
-
Filter Aqueous Phases: Filter all aqueous mobile phases, especially those containing buffers or salts, through a 0.45 µm or 0.2 µm membrane filter to remove particulates that can damage the pump and column.[7]
-
Degas Thoroughly: Before placing on the HPLC, degas the mobile phase using an inline vacuum degasser, sonication for 15-20 minutes, or helium sparging.[14][23]
-
Label Clearly: Label all solvent bottles with the composition, date of preparation, and your initials.
SOP 2: System Suitability Test (SST) Protocol
-
Purpose: To verify that the chromatographic system is performing adequately before running samples.
-
Procedure:
-
Equilibrate the entire system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform five or six replicate injections of a standard solution of this compound at a known concentration.
-
-
Acceptance Criteria (Example):
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
USP Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
-
Action: If any SST parameter fails, do not proceed with sample analysis. Troubleshoot the system using this guide until all criteria are met.
Appendix A: Visual Troubleshooting Workflows
Diagram 1: Peak Tailing Troubleshooting Workflow
Caption: A decision tree for diagnosing and resolving peak tailing issues.
Diagram 2: Retention Time Shift Diagnostic Flow
Caption: A workflow to diagnose the root cause of retention time shifts.
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Shimadzu UK Limited. [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Phenomenex. (2024, April 1). Understanding Peak Fronting in HPLC. Phenomenex. [Link]
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
- Restek. (2014, March 11). [23]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Phenomenex. (2024, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- ACD/Labs. (2022, October 6).
- ResearchGate. (2016, November 3). What cause shifting of retention time of a peak forward?.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- Hawach. (2024, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.).
- Chromatography Videos by CHROMedia. (2024, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained [Video]. YouTube. [Link]
- Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- LCGC. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. LCGC. [Link]
- Waters Blog. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Pharmacy QA. (2024, July 25).
Sources
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- 2. This compound | 115929-59-4 [chemicalbook.com]
- 3. This compound 95% | CAS: 115929-59-4 | AChemBlock [achemblock.com]
- 4. This compound | 115929-59-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | 115929-59-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. agilent.com [agilent.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. Blogs | Restek [discover.restek.com]
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- 14. phenomenex.com [phenomenex.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
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- 21. chromatographyonline.com [chromatographyonline.com]
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- 23. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Interpreting the NMR Spectrum of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support center for the analysis of 2-Bromo-4-methoxy-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound. Here, we will delve into the nuances of its ¹H NMR spectrum, offering troubleshooting advice and answers to frequently asked questions to ensure accurate and efficient interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of this compound?
A1: In the ¹H NMR spectrum of this compound, you should expect to see four distinct signals corresponding to the different types of protons in the molecule: one for the phenolic hydroxyl (-OH) proton, one for the methoxy (-OCH₃) protons, and two for the aromatic protons.
Q2: Why do the aromatic protons appear as two separate signals?
A2: The aromatic protons are in different chemical environments due to the influence of the surrounding substituents. The bromine, methoxy, and nitro groups on the benzene ring create a unique electronic environment for each of the two aromatic protons, causing them to resonate at different frequencies.
Q3: What is the expected integration ratio for the signals?
A3: The expected integration ratio for the signals in the ¹H NMR spectrum of this compound is 1:1:1:3, corresponding to the single phenolic proton, the two individual aromatic protons, and the three methoxy protons, respectively.
Q4: In what region of the spectrum should I expect to see the phenolic -OH peak?
A4: The chemical shift of the phenolic -OH proton is highly variable and can appear over a broad range, typically between 4 and 7 ppm.[1][2] Its exact position is sensitive to factors like solvent, concentration, and temperature due to hydrogen bonding.[3][4]
Q5: How can I confirm the identity of the phenolic -OH peak?
A5: A definitive way to identify the phenolic -OH peak is by performing a D₂O exchange experiment. After adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum, the -OH peak will either disappear or significantly decrease in intensity because the labile proton exchanges with deuterium.[1][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Issue 1: I am not seeing a distinct peak for the phenolic -OH proton.
-
Possible Cause: The -OH peak can be very broad, sometimes to the point of being indistinguishable from the baseline, especially in the presence of water or other exchangeable protons.[3] This broadening is due to rapid chemical exchange.[5]
-
Troubleshooting Steps:
-
Ensure a Dry Sample and Solvent: Any moisture in your sample or the deuterated solvent can exacerbate the broadening of the -OH signal. It is crucial to use a dry sample and a high-purity deuterated solvent.[6][7]
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, resulting in a sharper -OH signal.[4]
-
Change the Solvent: Using a solvent that is a strong hydrogen bond acceptor, like DMSO-d₆, can help to "lock" the hydroxyl proton in a more defined chemical environment, often resulting in a sharper peak and a more consistent chemical shift.[8][9]
-
Issue 2: The aromatic proton signals are overlapping and difficult to interpret.
-
Possible Cause: The chemical shifts of the two aromatic protons might be very close, leading to overlapping multiplets that are hard to resolve.
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, which can help to resolve overlapping peaks.
-
Try a Different Solvent: The choice of solvent can influence the chemical shifts of the aromatic protons.[10][11] Experimenting with different deuterated solvents (e.g., benzene-d₆, acetone-d₆) might induce sufficient changes in the chemical shifts to resolve the signals.[10]
-
Issue 3: My integrations are not accurate.
-
Possible Cause: Inaccurate integrations can result from poor shimming, a non-homogeneous sample, or incorrect processing parameters.
-
Troubleshooting Steps:
-
Optimize Shimming: Poor shimming leads to broad and distorted peaks, which can negatively affect the accuracy of integration.[12] Ensure the spectrometer is well-shimmed before acquiring your data.
-
Ensure Complete Dissolution: Your sample must be fully dissolved in the NMR solvent to ensure a homogeneous solution.[13] Any suspended particles can distort the magnetic field and lead to poor line shape and inaccurate integrations.[12]
-
Check Processing Parameters: When processing your spectrum, ensure that the baseline is corrected properly and that the integration regions are set correctly around each peak.
-
Issue 4: I see unexpected peaks in my spectrum.
-
Possible Cause: The presence of unexpected peaks usually indicates impurities in your sample or the NMR solvent.
-
Troubleshooting Steps:
-
Check Solvent Purity: Residual signals from the deuterated solvent or the presence of water are common sources of impurity peaks.[10] Consult a table of common NMR solvent impurities to identify these peaks.
-
Purify Your Sample: If the impurity is not from the solvent, your sample of this compound may require further purification.
-
Clean NMR Tube: Ensure your NMR tube is clean and dry to avoid contamination.[7] Residual solvents like acetone from cleaning can appear in your spectrum.[10]
-
Predicted ¹H NMR Spectrum of this compound
The interpretation of the ¹H NMR spectrum is based on the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which shields nearby protons (shifts them to a lower ppm value). The nitro group (-NO₂) and the bromine atom (-Br) are electron-withdrawing groups, which deshield adjacent protons (shift them to a higher ppm value).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-3 | ~7.5 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating methoxy group, resulting in a downfield shift. |
| H-5 | ~7.0 - 7.5 | Doublet (d) | 1H | This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitro and bromo groups. The methoxy group's influence will likely shift it slightly upfield compared to H-3. |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy protons typically appear in this region as a sharp singlet.[14] |
| -OH | ~5.0 - 10.0 | Broad Singlet (br s) | 1H | The chemical shift is highly variable due to hydrogen bonding and exchange.[4] It is often deshielded in phenols compared to aliphatic alcohols.[5] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The two aromatic protons (H-3 and H-5) are expected to show meta-coupling, which typically results in a small coupling constant (J ≈ 2-3 Hz).
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh approximately 5-25 mg of your purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][13] CDCl₃ is a common starting point, but be aware that it can be slightly acidic.[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[5] However, the residual solvent peak can often be used for referencing.[6]
Protocol 2: D₂O Exchange for -OH Peak Identification
-
Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the two spectra. The peak corresponding to the phenolic -OH proton will have disappeared or significantly diminished in the second spectrum.[1]
Visualizations
Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton labeling.
Logical Workflow for NMR Spectrum Interpretation
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
References
- Belz, A., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- Max T. Rogers NMR Facility.
- University of Leicester.
- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol.
- Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 436-461.
- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Fujio, M., et al. (1981). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 54(11), 3324-3330.
- MIT OpenCourseWare. 8.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols.
- University of Wisconsin-Madison.
- University of Michigan. Common Issues and Troubleshooting.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting.
- JoVE. (2024). Proton (¹H) NMR: Chemical Shift.
- Gstöttner, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5225-5234.
- SDSU NMR Facility. Common Problems.
- ACD/Labs. Methoxy groups just stick out.
- ResearchGate. (2018). When phenolic group shows chemical shift delta value near to 15 in proton NMR spectrum?
- Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?
- Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?
- Canadian Science Publishing. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 40(5), 960-965.
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Beilstein Journals.
- ResearchGate. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group...
- JoVE. (2025).
- Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring.
- Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?
- Canadian Science Publishing. (1964). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 42(11), 2575-2580.
- JoVE. (2025). ¹H NMR of Labile Protons: Temporal Resolution.
- Chemistry LibreTexts. (2024). 15.
- ChemTube3D.
- Moodle.
- The Journal of Physical Chemistry A. (2012).
- Chemistry Stack Exchange. (2019).
- University of Calgary.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- ChemicalBook. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum.
- Sigma-Aldrich. This compound.
- University College London. Chemical shifts.
- Michigan State University, Department of Chemistry. Proton NMR Table.
- NMRDB.org. Predict 1H proton NMR spectra.
- The Royal Society of Chemistry.
Sources
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- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
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- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxy-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, detailed experimental protocols, and robust troubleshooting advice. Our goal is to empower you to confidently and successfully scale up the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will walk you through a reliable two-step synthetic route, starting from the commercially available 4-methoxyphenol. We will delve into the mechanistic underpinnings of each step, offering a comprehensive understanding that is crucial for effective troubleshooting and process optimization.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Electrophilic Bromination: Regioselective bromination of 4-methoxyphenol to produce the intermediate, 2-bromo-4-methoxyphenol.
-
Electrophilic Nitration: Regioselective nitration of 2-bromo-4-methoxyphenol to yield the final product, this compound.
This strategy is advantageous as it allows for controlled introduction of the bromo and nitro groups, minimizing the formation of unwanted isomers.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis preferred over a one-pot reaction?
A1: A two-step synthesis provides superior control over the regioselectivity of both the bromination and nitration reactions. Attempting a one-pot synthesis could lead to a complex mixture of products, including poly-substituted and isomerically impure compounds, which would be challenging and costly to separate.
Q2: What are the key safety precautions for this synthesis?
A2: Both bromination and nitration steps involve hazardous reagents and exothermic reactions.[1][2][3] Key safety precautions include:
-
Performing all reactions in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/chemical-resistant gloves.
-
Careful control of reaction temperature using an ice bath, especially during the addition of reagents.
-
Being prepared for potential thermal runaway in nitration reactions.[1][2]
-
Having appropriate spill kits and quench solutions readily available.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both the bromination and nitration steps. By co-spotting the reaction mixture with the starting material and, if available, a standard of the product, you can track the consumption of the reactant and the formation of the product.
Q4: What are the expected yields for each step?
A4: With careful execution of the protocols provided in this guide, you can expect yields of approximately 80-90% for the bromination step and 70-80% for the nitration step.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxyphenol (Intermediate)
Reaction Principle: This step involves the electrophilic aromatic substitution of 4-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho, para-directing. The hydroxyl group is a stronger activating group, and its ortho position is also para to the methoxy group, making the 2-position highly susceptible to electrophilic attack.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 0.1 mol scale) |
| 4-Methoxyphenol | 124.14 | 12.41 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | 177.98 | 17.80 g (0.1 mol) |
| Acetonitrile (anhydrous) | 41.05 | 200 mL |
| Dichloromethane | 84.93 | For workup |
| Saturated Sodium Bicarbonate Solution | - | For workup |
| Brine | - | For workup |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (12.41 g, 0.1 mol) in 200 mL of anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (17.80 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in 150 mL of dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-bromo-4-methoxyphenol can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to yield a white to off-white solid.[4]
Step 2: Synthesis of this compound (Final Product)
Reaction Principle: This step is another electrophilic aromatic substitution. The starting material, 2-bromo-4-methoxyphenol, has three substituents on the benzene ring: a hydroxyl group, a methoxy group, and a bromine atom. The hydroxyl and methoxy groups are strongly activating and ortho, para-directing, while the bromine is deactivating but ortho, para-directing. The powerful activating effect of the hydroxyl group directs the incoming electrophile (nitronium ion, NO₂⁺) to its vacant ortho position (the 6-position), which is also sterically accessible.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 0.05 mol scale) |
| 2-Bromo-4-methoxyphenol | 203.03 | 10.15 g (0.05 mol) |
| Sulfuric Acid (conc., 98%) | 98.08 | 50 mL |
| Nitric Acid (70%) | 63.01 | 3.5 mL (approx. 0.055 mol) |
| Ice | - | For workup |
| Ethyl Acetate | 88.11 | For extraction |
| Saturated Sodium Bicarbonate Solution | - | For workup |
| Brine | - | For workup |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-bromo-4-methoxyphenol (10.15 g, 0.05 mol) in 50 mL of concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In the dropping funnel, carefully add 3.5 mL of 70% nitric acid.
-
Nitration: Slowly add the nitric acid dropwise to the stirred solution of the phenol in sulfuric acid, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel to give a yellow crystalline solid.[5]
Troubleshooting Guide
Sources
Technical Support Center: Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxy-6-nitrophenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. This guide is structured in a question-and-answer format to directly address issues you may encounter, explaining not just the "how" but the critical "why" behind each experimental choice.
Troubleshooting Guide: Reaction Incompletion & Side Products
This section addresses the most common and frustrating issue in this synthesis: reactions stalling or yielding a mixture of unwanted products. We will proceed by dissecting the most logical synthetic path, which involves the sequential bromination and nitration of 4-methoxyphenol.
Synthetic Overview: The Preferred Route
The synthesis of this compound is typically achieved via a two-step electrophilic aromatic substitution starting from 4-methoxyphenol. The key is controlling the regioselectivity dictated by the strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups. The hydroxyl group is a more powerful ortho, para-director than the methoxy group.[1] Therefore, the first substitution will occur at one of the positions ortho to the -OH group (C2 or C6).
The most reliable route is:
-
Step 1 (Bromination): Selective mono-bromination of 4-methoxyphenol to yield 2-bromo-4-methoxyphenol.
-
Step 2 (Nitration): Nitration of 2-bromo-4-methoxyphenol to yield the final product, this compound. The incoming nitro group is directed to the remaining ortho position relative to the hydroxyl group.
Q1: My initial bromination of 4-methoxyphenol is incomplete. My TLC shows a significant amount of starting material remaining. How can I drive the reaction to completion?
This is a common issue where the reaction lacks sufficient electrophilic power or the conditions are too mild. The high activation of the phenol ring means that while the reaction is facile, it must be carefully controlled to avoid other issues like polysubstitution.[2]
Causality & Solution:
Your choice of brominating agent and solvent system is paramount. Using elemental bromine (Br₂) in a polar solvent like water or acetic acid can be too aggressive, leading to multiple brominations.[3] Conversely, an overly mild system may not be sufficient.
Troubleshooting Steps:
-
Evaluate Your Reagent and Solvent: For a controlled, high-yield mono-bromination, a non-polar solvent is often preferred as it tempers the reactivity of bromine.[3][4]
-
Control Stoichiometry: Ensure you are using a precise 1.0 to 1.1 molar equivalent of your brominating agent. Excess bromine is the primary cause of polysubstitution.[3]
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0-5 °C) to moderate the reaction rate and improve selectivity.[3]
| Parameter | Recommendation for Incomplete Reaction | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | NBS is a milder source of electrophilic bromine, reducing side reactions. Br₂ can be used effectively if other parameters are controlled.[3] |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | Non-polar solvents reduce the ionization of Br₂, preventing runaway reactivity and favoring mono-substitution.[2] |
| Temperature | Maintain at 0 °C during addition | Slows the rate of reaction, allowing for greater control and minimizing over-bromination.[3] |
| Reaction Time | Monitor by TLC every 30 mins | Do not run for a fixed time. Once the starting material is consumed, quench the reaction immediately to prevent byproduct formation. |
Q2: My reaction produced a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for 2-bromo-4-methoxyphenol?
This is a classic problem stemming from the powerful activating nature of the phenolic hydroxyl group.[2] The initial product, 2-bromo-4-methoxyphenol, is still activated enough to react further.
Causality & Solution:
The key is to significantly reduce the electrophilicity of the reaction medium. Highly polar solvents can stabilize the charge separation in the Br-Br bond, making it a much more aggressive electrophile.[4]
Workflow: Optimizing for Mono-bromination
Caption: Troubleshooting flowchart for polysubstitution.
Q3: The second step, nitration of 2-bromo-4-methoxyphenol, is not going to completion. What are the critical factors here?
After bromination, the aromatic ring is somewhat deactivated by the electron-withdrawing bromine atom, though it remains strongly activated by the -OH and -OCH₃ groups. If the reaction is stalling, your nitrating conditions are likely too mild.
Causality & Solution:
Phenols are sensitive to oxidation by concentrated nitric acid, so a balance must be struck.[5] Using dilute nitric acid at room temperature is standard for activated phenols, but the presence of the bromine atom may require slightly more forcing conditions.[6]
Troubleshooting Steps:
-
Nitrating Agent: If dilute HNO₃ alone is insufficient, the use of a catalytic amount of sulfuric acid can generate the more potent nitronium ion (NO₂⁺) in situ.[7] However, this must be done with extreme care.
-
Temperature Control: While the reaction may need gentle heating to proceed, temperatures that are too high will favor oxidation and the formation of tar-like byproducts.[8] Start at room temperature and only warm gently (e.g., to 40-50 °C) if necessary, while monitoring carefully by TLC.
-
Solvent: Acetic acid is a common solvent for these reactions as it can solubilize the starting material and the reagents.[9][10]
Mechanism: Nitronium Ion Attack
Caption: Mechanism of electrophilic nitration.
Q4: My final product is an oily, impure solid. What are the best purification strategies?
Nitrophenols are often challenging to purify due to their polarity, potential for strong intermolecular hydrogen bonding, and the presence of colored byproducts.
Causality & Solution:
Simple recrystallization may not be sufficient to remove isomeric or heavily oxidized impurities. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform a wash with a saturated sodium bisulfite (NaHSO₃) solution. This will help remove residual oxidizing agents and some colored impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts.[11][12]
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity. The product is quite polar, so you may need to go as high as a 70:30 ratio. Monitor fractions by TLC.
-
-
Recrystallization: Once clean fractions are collected and the solvent is removed, recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or toluene, to obtain sharp-melting crystals.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when running this synthesis? A: Both elemental bromine and concentrated nitric acid are highly corrosive and toxic.
-
Bromine: Is volatile and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and safety goggles. Have a sodium thiosulfate solution ready for quenching spills.
-
Nitric Acid: Is a strong oxidizing agent that can react violently with organic materials.[13] It also causes severe burns. Always add acid to other solutions slowly and with cooling.
Q: Why is the -OH group a stronger activator and director than the -OCH₃ group? A: Both groups activate the ring by donating electron density through resonance. The lone pairs on the oxygen atom can be delocalized into the benzene ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.[1] While both are strong activators, the hydroxyl group's ability to be deprotonated to a phenoxide ion in certain conditions makes it an exceptionally powerful activator. In acidic conditions used for nitration and bromination, its inductive effect and resonance donation are slightly more powerful than the methoxy group, making it the dominant directing group.
Q: How can I definitively confirm the structure of my final product? A: A combination of spectroscopic methods is required for unambiguous structure confirmation.
-
¹H NMR: You should expect to see two distinct singlets in the aromatic region for the two protons on the ring. You will also see signals for the -OH, and -OCH₃ protons.
-
¹³C NMR: Will show the expected number of carbon signals for the substituted benzene ring.
-
FTIR: Look for characteristic stretches for the -OH group (broad, ~3200-3500 cm⁻¹), the C-O bonds, and the strong, asymmetric and symmetric stretches for the -NO₂ group (~1500-1540 cm⁻¹ and ~1300-1350 cm⁻¹).[11]
-
Mass Spectrometry: Will confirm the molecular weight of the compound (248.03 g/mol for C₇H₆BrNO₄) and show a characteristic isotopic pattern for the presence of one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
References
- Title: Purification of nitrophenols using complex-assisted crystallization Source: CrystEngComm (RSC Publishing) URL:[Link]
- Source: Google Patents (US3933929A)
- Source: Google Patents (US3954892A)
- Title: The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides Source: PubMed URL:[Link]
- Title: Synthesis and Purification of Nitrophenols Source: UKEssays.com URL:[Link]
- Title: Nitration of Phenol and Purification by Column Chromatography Purpose Source: Course Hero URL:[Link]
- Title: 4-METHOXYPHENOL Source:
- Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL:[Link]
- Title: Electrophilic Aromatic Substitution Reactions of Phenols Source: University of Calgary URL:[Link]
- Title: Bromination of Phenols (video) Source: Khan Academy URL:[Link]
- Title: Phenol Electrophilic substitution rxn Source: SlideShare URL:[Link]
- Title: Reactions of Phenols Source: Chemistry LibreTexts URL:[Link]
- Title: 2,6-dibromo-4-nitrophenol Source: Organic Syntheses Procedure URL:[Link]
- Title: Reactions of Phenols Source: Chemistry Steps URL:[Link]
- Title: Trinitration of phenols Source: Reddit URL:[Link]
- Title: What are the typical reaction conditions and mechanisms for the nitration of phenols... Source: Quora URL:[Link]
- Title: Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL:[Link]
- Title: Stepwise Reaction of Nitr
- Title: Nitration of phenol in flow Source: Corning URL:[Link]
Sources
- 1. byjus.com [byjus.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. quora.com [quora.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Stepwise Reaction of Nitration of Phenol | Filo [askfilo.com]
- 8. reddit.com [reddit.com]
- 9. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ukessays.com [ukessays.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. corning.com [corning.com]
Technical Support Center: Reactions of 2-Bromo-4-methoxy-6-nitrophenol
Welcome to the technical support center for "2-Bromo-4-methoxy-6-nitrophenol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges and unexpected outcomes through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Unexpected Byproducts and Reaction Outcomes
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: The reaction mixture turns dark brown or black, and the yield of the desired product is low.
Question: I'm performing a reaction with this compound, and my reaction mixture is turning into a dark, tarry mess with very little of my expected product. What is likely happening and how can I fix it?
Answer: This is a common observation and typically points to oxidation of the phenolic starting material or product. Phenols, especially electron-rich ones like this compound, are susceptible to oxidation, which can lead to the formation of highly colored quinone-type structures and polymeric materials.[1][2]
Root Cause Analysis and Mitigation Strategy:
-
Oxidation by Air: The phenolic hydroxyl group can be oxidized by atmospheric oxygen, a process that can be accelerated by basic conditions, heat, or the presence of trace metal impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed prior to use.
-
-
Oxidative Side Reactions with Reagents: Certain reagents, even if not explicitly "oxidants," can promote oxidation. For example, nitrous acid, which can be present in nitric acid, can lead to the formation of phenoxy radicals, which then couple or oxidize.[3]
-
Solution: If using nitric acid for further nitration, ensure it is free of nitrous acid by bubbling a stream of nitrogen through it or by adding a small amount of urea.
-
-
Demethylation followed by Oxidation: Harsh reaction conditions (e.g., strong acids, high temperatures) can cause cleavage of the methoxy group.[4][5] The resulting catechol-like intermediate is even more susceptible to oxidation to form benzoquinones.[6]
-
Solution: Re-evaluate your reaction conditions. Can the temperature be lowered? Is a milder acid or base sufficient?
-
Experimental Protocol: Forced Degradation Study to Identify Stressors
To pinpoint the cause of degradation, a forced degradation study is recommended.
-
Preparation: Prepare four solutions of this compound in your reaction solvent.
-
Stress Conditions:
-
Sample 1 (Control): Stir at room temperature under an inert atmosphere.
-
Sample 2 (Acid Stress): Add the acid used in your reaction and stir at the reaction temperature.
-
Sample 3 (Base Stress): Add the base used in your reaction and stir at the reaction temperature.
-
Sample 4 (Oxidative Stress): Add a mild oxidizing agent (e.g., a small amount of hydrogen peroxide) and stir at the reaction temperature.[1]
-
-
Analysis: Monitor each sample over time by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the rate of degradation and the appearance of new, colored spots/peaks.[7]
This systematic approach will help you identify the specific conditions leading to the formation of byproducts.
Logical Workflow for Troubleshooting Dark Reaction Mixtures
Caption: Troubleshooting workflow for dark reaction mixtures.
Issue 2: My mass spectrometry and NMR data show a product with a lower molecular weight than expected, missing the bromine atom.
Question: I've isolated a significant byproduct that appears to be my target molecule but without the bromine substituent. How is this possible?
Answer: You are likely observing a de-brominated byproduct. The carbon-bromine bond on an aromatic ring can be cleaved under certain conditions.
Potential Causes of De-bromination:
-
Reductive Conditions: The presence of reducing agents in your reaction mixture can lead to reductive dehalogenation. This can be unintentional, for example, from certain metal catalysts or additives.
-
Photolytic Cleavage: Aromatic halides can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond.
-
Solution: Protect your reaction from light by wrapping the flask in aluminum foil.
-
-
Nucleophilic Aromatic Substitution: While less common for bromine without strong activation, a potent nucleophile could potentially displace the bromide.
Troubleshooting Steps:
-
Review Reagents: Scrutinize all reagents for potential reducing capabilities.
-
Control for Light: Run the reaction in the dark and compare the byproduct profile to a reaction run in ambient light.
-
Analyze Reaction Headspace: If you suspect a radical mechanism, you may be able to trap radical species or detect radical-initiated side products.
Issue 3: I'm observing a byproduct with the same mass as my starting material but with different chromatographic and spectroscopic properties.
Question: My LC-MS shows a peak with the same mass as this compound, but it has a different retention time. What could this be?
Answer: This is likely a positional isomer. Depending on the synthetic route to your starting material, or if you are performing a reaction that could induce substituent migration (less common, but possible under harsh conditions), you could have an isomer.
Common Isomeric Byproducts:
-
2-Bromo-4-nitro-6-methoxyphenol: This would arise if the methoxy and nitro groups were swapped.
-
Isomers from Synthesis: The nitration of 2-bromo-4-methoxyphenol is expected to be directed by the strongly activating hydroxyl and methoxy groups to the position ortho to the hydroxyl group. However, minor amounts of other isomers could form depending on the nitrating agent and conditions.
Diagnostic Approach:
-
2D NMR Spectroscopy: Techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships of the protons and carbons, allowing you to distinguish between isomers.
-
Re-evaluate Synthesis of Starting Material: If you synthesized the this compound, review the regioselectivity of the bromination and nitration steps. The directing effects of the substituents are crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unexpected byproducts when using this compound in a reaction involving strong acids?
Under strong acidic conditions, particularly at elevated temperatures, you should be vigilant for:
-
Demethylation: Cleavage of the methoxy ether to yield 2-bromo-6-nitrocatechol.[4][5] This byproduct will have a lower molecular weight and be more polar.
-
Over-nitration: If the reaction conditions are harsh enough and a nitrating agent is present, a second nitro group could be added to the ring.
-
Polymerization/Decomposition: As mentioned in Issue 1, acidic conditions can promote decomposition, leading to complex mixtures.[1]
Potential Byproducts and Their Characteristics
| Byproduct Name | Structure | Key Identification Features |
| 2-Bromo-6-nitrocatechol | C₆H₄BrNO₄ | Lower molecular weight (loss of CH₂), increased polarity, two phenolic OH signals in ¹H NMR (D₂O exchangeable). |
| 2-Bromo-4-methoxy-x,6-dinitrophenol | C₇H₅BrN₂O₆ | Higher molecular weight, characteristic isotopic pattern for bromine, additional aromatic singlet in ¹H NMR. |
| Benzoquinone derivative | C₆H₃BrO₃ | Loss of methoxy group and two hydrogens, often highly colored, characteristic C=O stretches in IR spectrum. |
| 4-methoxy-6-nitrophenol | C₇H₇NO₄ | Lower molecular weight (loss of Br), disappearance of bromine isotopic pattern in MS. |
Q2: How can I best purify my product away from these byproducts?
Standard silica gel column chromatography is often effective.
-
For polar byproducts like the demethylated catechol, a less polar eluent system will elute your desired product first.
-
For less polar byproducts like a de-brominated compound, your product will be more retained on the column.
-
If you have a mixture of byproducts, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely be necessary.
-
Recrystallization can also be an effective purification technique if a suitable solvent system can be found.
Q3: What analytical techniques are best for identifying these unexpected byproducts?
A combination of techniques is ideal:
-
LC-MS: To separate the components of the mixture and obtain their molecular weights. This is often the first indication of byproduct formation.
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of the byproducts.
-
NMR Spectroscopy (¹H, ¹³C, and 2D): For unambiguous structure elucidation.
-
FTIR Spectroscopy: To identify key functional groups (e.g., the appearance of a broad O-H stretch from a catechol or C=O stretches from a quinone).
Reaction Pathway Diagram: Potential Side Reactions
Caption: Potential byproduct pathways from this compound.
References
- Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. (2013). Journal of the Brazilian Chemical Society.
- Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). Journal of Environmental Management.
- Underappreciated and Complex Role of Nitrous Acid in Aromatic Nitration under Mild Environmental Conditions: The Case of Activated Methoxyphenols. (2018). Environmental Science & Technology.
- Reactions of Aromatic Compounds. (n.d.). University of Calgary.
- The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). PubMed.
- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. (2011). Indian Academy of Sciences.
- Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. (2019). ACS Earth and Space Chemistry.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2023). ACS Omega.
- Analysis of p-Nitrophenol Reduction. (2025). Science and Education Publishing.
- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). YouTube.
- Bromination of Deactivated Aromatic Compounds. (2009). ResearchGate.
- Demethylation. (n.d.). Wikipedia.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.
- Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Chemistry World.
- o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices. (1996). Chemical Research in Toxicology.
- O-Demethylation. (2024). Chem-Station Int. Ed..
- Effect of time on demethylation of 2-methoxynaphthalene. (n.d.). ResearchGate.
- What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora.
- Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. (2024). Beilstein Journal of Organic Chemistry.
- Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. (2016). Chemical Research in Toxicology.
- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
How to increase the stability of "2-Bromo-4-methoxy-6-nitrophenol" in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4). This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability Challenges
This compound is a substituted nitrophenol, a class of compounds known for its utility in synthesis and biological screening. However, its structural complexity presents inherent stability challenges. The molecule's reactivity is governed by the interplay of several functional groups:
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and susceptible to oxidation, often forming colored byproducts.[1] Its pKa is significantly lowered by the electron-withdrawing nitro group, making it more likely to exist as a phenoxide anion in neutral or basic solutions.[2][3]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenol.[4] The nitro group itself can be a site for reductive or oxidative degradation.
-
Bromo Substituent (-Br): The Carbon-Bromine bond is susceptible to cleavage, particularly through photolytic pathways (photodegradation), a common degradation route for brominated aromatic compounds.[5][6]
-
Aromatic Ring: The benzene ring is susceptible to oxidative attack, especially when activated by the hydroxyl and methoxy groups.
Instability in solution can manifest as color change, precipitation, or a quantifiable loss of the active compound, leading to inconsistent and unreliable experimental results. This guide will address the root causes of this degradation and provide actionable strategies to mitigate it.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My solution of this compound, which was initially colorless or pale yellow, has turned dark yellow or brown. What is causing this discoloration?
A1: This is a classic sign of oxidation. The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. The oxidation process typically forms quinone-type structures, which are highly conjugated and intensely colored. The phenolate anion, which is more prevalent at higher pH, is even more easily oxidized than the neutral phenol.
Causality Chain: Phenol -> Deprotonation (higher pH) -> Phenoxide Anion -> Oxidation (O₂, light, metal ions) -> Quinone-like Products (Colored)
Immediate Actions:
-
Discard the discolored solution, as its composition is no longer reliable.
-
Review your solution preparation protocol. Ensure you are using high-purity, deoxygenated solvents.
-
Prepare fresh solutions immediately before use whenever possible.
Q2: My HPLC analysis shows a steady decrease in the concentration of the parent compound over a few hours or days, even when stored in the dark. What degradation pathways are likely responsible?
A2: A loss of the parent compound without significant color change often points to degradation pathways that do not produce colored aromatic products. For this molecule, two primary mechanisms are likely at play:
-
Photodegradation: Even ambient laboratory light can be sufficient to induce photolysis. The C-Br bond is particularly susceptible to cleavage upon absorption of UV light.[5] This creates a reactive aryl radical and initiates further degradation. The UV absorbance maximum for this compound is around 394 nm (in MeOH), meaning it can be affected by a broad range of light sources.[7][8]
-
pH-Dependent Reactions: The stability of nitrophenols can be highly dependent on pH.[9][10] In alkaline conditions, the increased concentration of the phenoxide anion can make the molecule more vulnerable to certain oxidative reactions. Conversely, strongly acidic conditions could potentially lead to hydrolysis of the methoxy group, although this is generally less common under typical experimental conditions.
Troubleshooting Steps:
-
Light Exclusion: Switch to amber glass vials or wrap your vials completely in aluminum foil. Minimize the solution's exposure to any light source.
-
pH Control: Buffer your solution to a slightly acidic pH (e.g., pH 5-6). This keeps the compound in its less reactive, protonated phenolic form.[1]
-
Inert Atmosphere: If degradation persists, dissolved oxygen is a likely culprit. Prepare solutions using solvents that have been sparged with an inert gas like argon or nitrogen and store the final solution under an inert atmosphere.
Q3: I am observing poor reproducibility in my bioassays when using solutions prepared on different days. How can I ensure my compound solution is consistent?
A3: Poor reproducibility is the ultimate consequence of compound instability. To achieve consistent results, you must standardize every step of the solution's life cycle, from preparation to storage and final use.
Key Recommendations for Reproducibility:
-
Standardized Operating Procedure (SOP): Develop a strict, written SOP for solution preparation (see "Best Practices & Protocols" below).
-
Aliquot Strategy: Prepare a concentrated stock solution, then divide it into single-use aliquots. Store these aliquots under optimal conditions (e.g., -20°C or -80°C). For each experiment, thaw one new aliquot and dilute it to the final working concentration. Never repeatedly freeze-thaw a stock solution.
-
Quality Control (QC): Before a critical experiment, run a quick QC check on your solution. This could be a simple UV-Vis spectrum to check for changes or a rapid HPLC run to confirm the concentration and purity.
Frequently Asked Questions (FAQs)
What is the primary driver of degradation for this compound?
There isn't one single driver, but a combination of factors. However, the two most critical factors to control are light and pH . Light can directly cleave the C-Br bond[5], while pH dictates the form of the molecule (phenol vs. phenoxide), which dramatically alters its susceptibility to oxidation.[9][11]
What is the optimal pH for storing this compound in an aqueous-buffered solution?
Based on general principles for substituted phenols, a slightly acidic pH (pH 5.0 - 6.5) is recommended. In this range, the compound exists predominantly in its neutral phenolic form, which is less prone to rapid oxidation than the phenoxide anion that forms at pH > 7.[1][9]
Which solvents are best for preparing stock solutions?
For maximum stability, use aprotic, anhydrous-grade solvents.
-
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.
-
Acetonitrile is also a good option, especially if the solution will be used for HPLC analysis.
-
Avoid alcohols like methanol or ethanol for long-term storage, as they are protic and can participate in photochemical reactions.
How critical is temperature for storage?
Temperature follows the rules of chemical kinetics: lower temperatures slow down degradation rates. For long-term storage (weeks to months), solutions should be stored at -20°C or -80°C . For short-term storage (days), 2-8°C is acceptable, provided light and oxygen are excluded.
Visualizing Degradation & Stability
Understanding the potential pathways of degradation and the workflow for preventing it is crucial.
Diagram 1: Potential Degradation Pathways
This diagram illustrates the main vulnerabilities of the this compound molecule.
Caption: Key degradation pathways for this compound.
Diagram 2: Workflow for Preparing a Stabilized Solution
This workflow provides a logical sequence of steps to maximize solution stability.
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 6. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 7. This compound CAS#: 115929-59-4 [m.chemicalbook.com]
- 8. This compound | 115929-59-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing over-nitration in "2-Bromo-4-methoxy-6-nitrophenol" synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxy-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific nitration reaction. Here, we will address common challenges, with a primary focus on preventing over-nitration, and provide detailed, field-proven troubleshooting advice to ensure the integrity and success of your synthesis.
Introduction: The Chemistry of a Precise Nitration
The synthesis of this compound from 2-Bromo-4-methoxyphenol is a classic example of an electrophilic aromatic substitution.[1] The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-para directing groups, while the bromine (-Br) is a deactivating but also ortho-para directing substituent.[2][3] The challenge lies in the high activation of the phenol ring, which makes it susceptible to further nitration, leading to the formation of dinitro- or even trinitro- species, significantly reducing the yield and purity of the desired mono-nitro product.[3]
This guide provides a systematic approach to controlling the regioselectivity and preventing these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-nitration in this synthesis?
A1: Over-nitration is primarily caused by an excess of the active nitrating species, the nitronium ion (NO₂⁺), and/or reaction conditions that are too harsh.[4] Key contributing factors include:
-
High Temperature: Nitration is a highly exothermic reaction.[5] Failure to maintain a low temperature increases the reaction rate and the likelihood of multiple nitration events.
-
Excess Nitrating Agent: Using a stoichiometric excess of nitric acid can lead to a higher concentration of nitronium ions, driving the reaction towards di- and trinitration.
-
Concentrated Reagents: The use of highly concentrated nitric and sulfuric acids generates a high concentration of the nitronium ion, increasing the reaction's vigor and the risk of over-nitration.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at low temperatures, can result in the slow formation of over-nitrated byproducts.[6]
Q2: How can I monitor the progress of the reaction to avoid over-nitration?
A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[7] It allows you to visualize the consumption of the starting material and the formation of the product and byproducts. It is crucial to co-spot the reaction mixture with the starting material for accurate comparison. The reaction should be quenched as soon as TLC indicates the complete consumption of the starting material.[6] Other analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used for more quantitative analysis.[8]
Q3: What is the role of sulfuric acid in this reaction?
A3: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[4]
Q4: Are there alternative, milder nitrating agents I can use?
A4: Yes, for highly activated systems like phenols, milder nitrating agents can provide better control and selectivity.[9][10] Some alternatives include:
-
Dilute Nitric Acid: Using dilute nitric acid at a controlled temperature can significantly reduce the rate of reaction and minimize over-nitration.[3]
-
Metal Nitrates: Reagents like copper(II) nitrate or ferric nitrate can be used, often in the presence of a solid support like silica gel, to achieve regioselective nitration under milder conditions.[10][11]
-
Ammonium Nitrate with an Acid Catalyst: A combination of ammonium nitrate (NH₄NO₃) and an acid catalyst like potassium bisulfate (KHSO₄) can be an effective and more controlled nitrating system.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Insufficiently strong nitrating conditions. | 1. Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider a slight increase in temperature (e.g., from 0°C to 5-10°C) or a marginal increase in the amount of nitrating agent. 2. Ensure the reaction is kept at a low temperature and is not exposed to light. Phenols can be sensitive to oxidation.[3] 3. If using very dilute nitric acid, a stronger acid catalyst or a slight increase in nitric acid concentration may be necessary. |
| TLC shows multiple spots, indicating a mixture of products (over-nitration). | 1. Reaction temperature was too high. 2. Excess nitrating agent was used. 3. Reaction was left for too long. 4. Addition of nitrating agent was too fast. | 1. Maintain the reaction temperature strictly, ideally between 0-5°C, using an ice-salt bath. 2. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. 3. Quench the reaction as soon as the starting material is consumed, as determined by TLC.[6] 4. Add the nitrating agent dropwise over an extended period to control the exothermic reaction and maintain a low concentration of the nitronium ion. |
| Formation of a dark, tarry substance in the reaction flask. | Oxidative decomposition of the phenol.[3] | This is often a sign of overly harsh conditions. 1. Use more dilute nitric acid. 2. Ensure the temperature is kept consistently low. 3. Consider using a milder nitrating agent. |
| Difficulty in isolating the product after quenching the reaction. | The product may be soluble in the acidic aqueous mixture or may have oiled out instead of precipitating. | If no solid precipitates upon pouring the reaction mixture into ice water, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.[6] Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. |
Experimental Protocols
Protocol 1: Controlled Nitration using Dilute Nitric Acid
This protocol is designed to minimize over-nitration by carefully controlling the reaction conditions.
Materials:
-
2-Bromo-4-methoxyphenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-4-methoxyphenol (1 equivalent) in glacial acetic acid.
-
Cool the flask to 0-5°C using an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to a solution of nitric acid (1.05 equivalents) in glacial acetic acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Bromo-4-methoxyphenol over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
If the product oils out or remains in solution, extract the mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Visualizing the Process
Reaction Pathway and Over-Nitration
Caption: Desired synthesis vs. over-nitration side reaction.
Troubleshooting Decision Tree
Caption: Decision tree for product work-up and isolation.
Safety First: Handling Nitrating Agents
Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Nitration reactions are exothermic and have the potential for thermal runaway; therefore, strict temperature control is paramount.[5] Always have an ice bath ready for emergency cooling. Spills should be neutralized with sodium bicarbonate and cleaned up promptly.[12]
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. EH&S.
- YouTube. (2024). Nitration reaction safety.
- Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Union College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.
- ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Arkivoc. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF.
- ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.
- Semantic Scholar. (2008). Novel method for synthesis of 2-bromo-4-nitrophenol. Chemical Reagents.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. RSC Publishing.
- Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- PubMed. (n.d.). Regioselective nitration of phenol induced by catalytic antibodies.
- ResearchGate. (n.d.). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
- PubMed. (n.d.). o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices.
- Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?.
- PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
- ResearchGate. (n.d.). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
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Validation & Comparative
A Researcher's Guide to Aromatic Nitration: A Comparative Analysis of Nitrating Agents for the Synthesis of Highly Substituted Phenols
Introduction: The Enduring Importance of Aromatic Nitration
Aromatic nitration, the introduction of a nitro group (–NO₂) onto an aromatic ring, remains one of the most fundamental and widely utilized transformations in organic chemistry.[1] Its significance is underscored by the critical role of nitroaromatic compounds as precursors to a vast array of valuable materials, including pharmaceuticals, dyes, agrochemicals, and explosives.[2] The synthetic utility of the nitro group lies in its versatility; it can be readily reduced to an amino group, a cornerstone of many bioactive molecules, or serve as a precursor for various other functional groups through diazotization.[3]
The archetypal mechanism for this transformation is electrophilic aromatic substitution (EAS), wherein the highly reactive nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring.[4][5] While the concept is straightforward, its practical application is fraught with challenges, primarily revolving around control of regioselectivity, prevention of over-nitration, and ensuring operational safety.[1][6] These challenges are particularly acute when dealing with highly activated and multi-substituted aromatic systems, such as substituted phenols.
This guide provides an in-depth comparison of various nitrating agents, using the regioselective synthesis of 2-Bromo-4-methoxy-6-nitrophenol from its precursor, 2-Bromo-4-methoxyphenol, as a model challenge. We will dissect the performance of the classical mixed-acid system and contrast it with modern, milder, and more selective alternatives, providing researchers with the insights needed to make informed experimental choices.
The Model Challenge: Regioselective Synthesis of this compound
The synthesis of this compound presents a classic regioselectivity problem. The precursor, 2-Bromo-4-methoxyphenol, possesses three substituents with competing directing effects:
-
Hydroxyl (–OH): A strongly activating, ortho-, para-director.
-
Methoxy (–OCH₃): A strongly activating, ortho-, para-director.
-
Bromo (–Br): A deactivating, yet ortho-, para-director.
The desired product requires the introduction of the nitro group at the C6 position, which is ortho to both the hydroxyl and bromo groups but meta to the methoxy group. Achieving this specific outcome necessitates a nitrating system that can navigate these complex electronic and steric influences, a task for which crude, highly reactive agents are often ill-suited.
I. The Workhorse: Conventional Mixed Acid (HNO₃/H₂SO₄) Nitration
For decades, the combination of concentrated nitric acid and sulfuric acid has been the default reagent for aromatic nitration. Its primary role is the efficient generation of the nitronium ion electrophile.[7][8][9]
Mechanism of Nitronium Ion Formation
Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion, NO₂⁺.[5][10]
Caption: Generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids.
Performance & Limitations: While effective and inexpensive, the mixed acid system suffers from significant drawbacks, especially for activated substrates like phenols:
-
Low Selectivity: The high reactivity of the nitronium ion often leads to a mixture of ortho and para isomers, and in the case of phenols, can result in over-nitration to form products like picric acid.[11][12]
-
Oxidative Side Reactions: The harsh, acidic, and oxidizing conditions can degrade the substrate, leading to the formation of tarry, unspecified byproducts and reducing overall yield.[11]
-
Safety Hazards: The reactions are typically highly exothermic, posing a risk of thermal runaway.[6] The acids themselves are extremely corrosive and require careful handling and disposal, creating significant environmental concerns due to the large volumes of acidic waste generated.[13][14]
For our model substrate, 2-Bromo-4-methoxyphenol, using mixed acid would likely result in a complex mixture of products, including dinitrated species and oxidation byproducts, making isolation of the desired this compound difficult and inefficient.
II. Modern Alternatives: A Toolkit for Selective Nitration
To overcome the limitations of mixed acid, a diverse range of alternative nitrating agents has been developed. These reagents offer milder reaction conditions, improved selectivity, and better functional group tolerance.
Nitric Acid with Alternative Co-reagents
-
Nitric Acid/Acetic Anhydride: This mixture generates acetyl nitrate in situ. It is a less aggressive nitrating agent than mixed acid but must be handled with extreme care as it can be explosive.[15]
-
Dilute Nitric Acid: For highly activated substrates like phenols, dilute nitric acid can be sufficient to achieve mononitration, typically yielding a mixture of ortho and para isomers.[12] The selectivity can sometimes be enhanced with phase-transfer catalysts, which facilitate the reaction between the aqueous nitric acid and the organic substrate under milder, biphasic conditions.[11][16]
Solid Acid Catalysts
The use of heterogeneous solid acid catalysts, such as zeolites, represents a significant advance towards greener and more selective nitration.[8][17]
-
Zeolites: These microporous aluminosilicates can offer remarkable regioselectivity. The reaction occurs within the constrained environment of the zeolite cages, which can favor the formation of one isomer over another due to steric constraints (shape selectivity).[18][19] This is particularly effective in directing nitration towards the less sterically hindered para position.[20]
Caption: A generalized experimental workflow for aromatic nitration reactions.
N-Nitro Compounds
Reagents such as N-nitropyrazoles and N-nitropyridinium salts serve as efficient "NO₂⁺ carriers." They offer a controllable release of the nitrating species under much milder conditions than mixed acid.
-
Performance: These reagents exhibit excellent functional group tolerance, making them ideal for the late-stage nitration of complex molecules.[21] The reaction conditions can often be tuned to selectively produce either mononitrated or dinitrated products, offering a level of control that is unattainable with classical methods.[21]
Metal Nitrates and Other Systems
Various metal nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃) have been employed, often in combination with a co-catalyst or in an aprotic solvent, to achieve regioselective nitration of sensitive substrates like phenols.[16][22] Another notable system is the use of nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), which provide a direct, anhydrous source of the nitronium ion and are highly effective for nitrating both deactivated and activated compounds with high selectivity.[17]
III. Quantitative Comparison of Nitrating Agents
The choice of a nitrating agent is a critical decision that impacts yield, purity, safety, and scalability. The table below summarizes the key performance characteristics of the discussed systems.
| Nitrating Agent System | Reactivity | Regioselectivity | Substrate Scope | Key Advantages | Major Drawbacks |
| HNO₃ / H₂SO₄ | Very High | Poor to Moderate | Broad (Activated & Deactivated) | Low cost, high reactivity.[17] | Harsh conditions, poor selectivity, oxidation, corrosive, hazardous waste.[6][11] |
| Dilute HNO₃ | Moderate | Poor (o/p mixture) | Activated Rings (e.g., Phenols) | Milder than mixed acid.[12] | Often gives isomeric mixtures, low reactivity for deactivated rings. |
| Acetyl Nitrate | High | Good | General Use | Milder than mixed acid. | Can be explosive, requires careful temperature control.[15] |
| Zeolite Catalysts | Moderate | Good to Excellent (often para selective) | General Use (esp. Toluene) | High regioselectivity, reusable catalyst, environmentally cleaner.[18][19] | Lower reactivity, catalyst cost. |
| N-Nitro Compounds | Moderate to High | Good to Excellent | Broad, good for complex molecules | Mild conditions, high functional group tolerance, controllable.[21] | Reagent cost and availability. |
| Nitronium Salts (NO₂BF₄) | Very High | Excellent | Broad (esp. Deactivated) | Anhydrous, high reactivity and selectivity.[17] | Moisture sensitive, cost. |
IV. Decision-Making & Experimental Protocols
Selecting the appropriate nitrating agent requires careful consideration of the substrate's properties and the desired outcome.
Caption: A simplified guide for choosing an appropriate nitrating agent.
Experimental Protocol 1: Classical Nitration of Phenol using Mixed Acid
(Disclaimer: This protocol involves highly corrosive and reactive materials and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.)
Objective: To demonstrate a typical, non-selective nitration of an activated ring.
Materials:
-
Phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice, Deionized Water
-
Diethyl Ether or Dichloromethane for extraction
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 15 mL of concentrated sulfuric acid to 12 mL of concentrated nitric acid with constant stirring. Keep the mixture cold.
-
Dissolve Substrate: In a separate, larger flask equipped with a magnetic stirrer and thermometer, dissolve 10g of phenol in a minimal amount of a suitable solvent like dichloromethane. Cool this solution to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the phenol solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C at all times. A rapid temperature increase indicates a runaway reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.
-
Quenching: Very slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will be a mixture of o- and p-nitrophenol, which can be separated by steam distillation or column chromatography.[12]
Causality Note: The use of concentrated H₂SO₄ is essential to generate the NO₂⁺ electrophile.[7] The low temperature is critical to minimize oxidative side-products and prevent thermal runaway, which are significant risks with activated phenols.[6]
Experimental Protocol 2: Selective Nitration of Phenol using NaNO₃ and a Solid Acid Catalyst
(Disclaimer: This protocol should be performed with appropriate safety precautions in a chemical fume hood.)
Objective: To demonstrate a milder, heterogeneous method for mononitration.[2]
Materials:
-
Phenol
-
Sodium Nitrate (NaNO₃)
-
Wet Silica Gel (50% w/w)
-
Magnesium Hydrogen Sulfate [Mg(HSO₄)₂] or similar solid acid
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add phenol (1 mmol), sodium nitrate (1.2 mmol), Mg(HSO₄)₂ (1 mmol), and wet silica gel (0.2 g).
-
Solvent Addition: Add 10 mL of dichloromethane to the flask.
-
Reaction: Seal the flask and stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically a few hours), filter the reaction mixture through a pad of celite or silica to remove the solid reagents.
-
Purification: Wash the filter cake with additional dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure to yield the mononitrated phenol product. The regioselectivity can then be determined by ¹H NMR or GC-MS analysis.
Causality Note: This system avoids the use of corrosive, concentrated acids. The solid acid catalyst [Mg(HSO₄)₂] in conjunction with NaNO₃ acts as a solid, manageable equivalent of HNO₃.[2] The reaction proceeds under mild, heterogeneous conditions, which simplifies the workup (simple filtration) and often improves selectivity compared to the aggressive homogeneous mixed-acid system.[2]
Conclusion and Future Outlook
While the classic mixed-acid system remains a staple for large-scale industrial nitrations due to its low cost, the demands of modern organic synthesis—particularly in pharmaceutical and materials science—have driven the development of a sophisticated toolkit of alternative nitrating agents.[14][17] The trend is unequivocally towards methodologies that offer greater control, higher selectivity, and improved safety and environmental profiles.[8] Agents based on N-nitro compounds, solid-supported catalysts, and novel metal-based systems provide the precision required to functionalize complex and sensitive molecules. As we continue to tackle synthetic challenges like the regioselective construction of this compound, the rational selection from this diverse palette of reagents will be paramount to success.
References
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A Spectroscopic Compass: Distinguishing Isomers of 2-Bromo-4-methoxy-6-nitrophenol
In the intricate landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is paramount. The presence of closely related isomers can lead to significant differences in pharmacological activity, toxicity, and overall efficacy. This guide provides a comprehensive spectroscopic comparison of "2-Bromo-4-methoxy-6-nitrophenol" and its key positional isomers. By leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will establish a clear and reliable framework for their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical methodology for the characterization of these and similar substituted phenolic compounds.
The Isomeric Landscape
The parent compound, this compound, has a defined substitution pattern on the benzene ring. However, synthetic routes can potentially yield a variety of positional isomers. For the purpose of this guide, we will focus on the most probable isomers where the positions of the bromo, methoxy, and nitro groups are rearranged around the phenolic ring.
Caption: Key positional isomers of Bromo-methoxy-nitrophenol.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed fingerprint of the molecular structure.
The primary distinguishing features among the isomers will be the chemical shifts and coupling patterns of the aromatic protons. The electronic effects of the substituents (electron-withdrawing nitro group, electron-donating methoxy and hydroxyl groups, and the inductive effect of the bromine atom) will significantly influence the magnetic environment of the nearby protons and carbons.
Predicted ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Isomer | Aromatic H Signals (δ, ppm) | Methoxy H Signal (δ, ppm) | Phenolic OH Signal (δ, ppm) |
| This compound | ~7.5 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H) | ~10.5-11.5 (br s, 1H) |
| 2-Bromo-6-methoxy-4-nitrophenol | ~8.3 (d, 1H), ~8.0 (d, 1H) | ~4.0 (s, 3H) | ~10.0-11.0 (br s, 1H) |
| 4-Bromo-2-methoxy-6-nitrophenol | ~7.8 (d, 1H), ~7.4 (d, 1H) | ~3.9 (s, 3H) | ~10.5-11.5 (br s, 1H) |
| 2-Bromo-4-methoxy-5-nitrophenol | ~7.6 (s, 1H), ~6.9 (s, 1H) | ~3.9 (s, 3H) | ~5.5-6.5 (br s, 1H) |
| 2-Bromo-4-methoxy-3-nitrophenol | ~7.1 (d, 1H), ~6.9 (d, 1H) | ~3.8 (s, 3H) | ~5.5-6.5 (br s, 1H) |
| 4-Bromo-2-methoxy-5-nitrophenol | ~7.9 (s, 1H), ~7.0 (s, 1H) | ~4.0 (s, 3H) | ~6.0-7.0 (br s, 1H) |
Note: The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Isomer | C-OH (δ, ppm) | C-Br (δ, ppm) | C-NO₂ (δ, ppm) | C-OCH₃ (δ, ppm) | Aromatic CH (δ, ppm) | OCH₃ (δ, ppm) |
| This compound | ~150 | ~110 | ~140 | ~155 | ~120, ~115 | ~56 |
| 2-Bromo-6-methoxy-4-nitrophenol | ~148 | ~112 | ~145 | ~152 | ~128, ~118 | ~57 |
| 4-Bromo-2-methoxy-6-nitrophenol | ~151 | ~115 | ~138 | ~158 | ~125, ~110 | ~56 |
| 2-Bromo-4-methoxy-5-nitrophenol | ~149 | ~108 | ~142 | ~157 | ~123, ~105 | ~56 |
| 2-Bromo-4-methoxy-3-nitrophenol | ~153 | ~118 | ~135 | ~154 | ~115, ~108 | ~56 |
| 4-Bromo-2-methoxy-5-nitrophenol | ~147 | ~113 | ~148 | ~153 | ~129, ~109 | ~57 |
Note: These are predicted values based on additive rules and data from similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. All isomers will exhibit characteristic absorptions for the O-H, C-O, NO₂, and C-Br bonds. However, the precise wavenumber of these absorptions can be subtly influenced by the electronic environment and intramolecular hydrogen bonding, offering clues to the substitution pattern.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H stretch (phenolic) | 3200-3500 (broad) | The broadness is due to hydrogen bonding. Intramolecular H-bonding (e.g., in 2-nitro isomers) can shift this to lower wavenumbers. |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (methoxy) | 2850-2960 | |
| NO₂ asymmetric stretch | 1500-1560 | Strong absorption. |
| NO₂ symmetric stretch | 1340-1380 | Strong absorption. |
| C=C stretch (aromatic) | 1450-1600 | Multiple bands. |
| C-O stretch (methoxy) | 1200-1275 (asymmetric), 1000-1050 (symmetric) | |
| C-O stretch (phenolic) | 1180-1260 | |
| C-Br stretch | 500-600 |
The most significant diagnostic feature in the IR spectra will likely be the position and shape of the O-H stretching band. Isomers with the nitro group ortho to the hydroxyl group (e.g., this compound) are expected to show a broader, red-shifted O-H band due to strong intramolecular hydrogen bonding.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. All isomers of this compound will have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a powerful diagnostic tool.
While the molecular ion will be the same for all isomers, the fragmentation patterns upon electron ionization (EI) may differ, providing structural clues. Common fragmentation pathways for this class of compounds include:
-
Loss of NO₂: A prominent fragment corresponding to [M - 46]⁺.
-
Loss of CH₃: A fragment corresponding to [M - 15]⁺ from the methoxy group.
-
Loss of CO: A fragment corresponding to [M - 28]⁺, common for phenols.
-
Loss of Br: A fragment corresponding to [M - 79/81]⁺.
The relative intensities of these fragment ions can vary depending on the stability of the resulting ions, which is influenced by the substitution pattern.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents. The strongly electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups will cause significant shifts in the absorption bands compared to unsubstituted phenol. The λ_max values are also sensitive to the pH of the solution due to the deprotonation of the phenolic hydroxyl group. In basic media, the formation of the phenoxide ion leads to a red shift (bathochromic shift) in the absorption maximum.
While UV-Vis spectroscopy may not be the primary tool for distinguishing all isomers, significant differences in λ_max can be expected, particularly based on the position of the nitro group relative to the hydroxyl and methoxy groups. For instance, para-nitro substitution relative to the hydroxyl or methoxy group typically results in a longer wavelength absorption compared to meta-substitution.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Caption: A generalized workflow for the spectroscopic analysis of the isomers.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system. Acquire data using electrospray ionization (ESI) or electron ionization (EI).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or methanol) to an absorbance of approximately 1 AU at the λ_max.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Conclusion
The differentiation of the positional isomers of "this compound" is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, the unambiguous assignment of a specific isomeric structure relies heavily on the detailed analysis of ¹H and ¹³C NMR data. The characteristic chemical shifts and coupling patterns of the aromatic protons, in particular, serve as a definitive fingerprint for each isomer. IR spectroscopy provides confirmation of the functional groups and insights into intramolecular interactions, while mass spectrometry confirms the molecular weight and elemental composition. UV-Vis spectroscopy offers complementary information on the electronic structure. By systematically applying these techniques and comparing the experimental data with the predicted values and data from analogous compounds, researchers can confidently identify and characterize the specific isomer of interest, ensuring the integrity and quality of their research and development efforts.
References
- SpectraBase.
- PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Cytotoxicity of Brominated Nitrophenols
This guide provides a comprehensive comparison of the cytotoxicity of various brominated nitrophenols, offering researchers, scientists, and drug development professionals a detailed analysis of their relative toxicities. By synthesizing available experimental data, this document aims to elucidate the structure-activity relationships that govern the cytotoxic potential of these compounds and to provide a framework for future toxicological assessments.
Introduction: The Growing Concern of Brominated Nitrophenols
Brominated nitrophenols (BNPs) are a class of halogenated aromatic compounds that have garnered increasing attention due to their potential environmental persistence and toxicological effects. These compounds can enter the environment as byproducts of industrial processes, including the manufacturing of pesticides, pharmaceuticals, and dyes. Their presence in aquatic ecosystems and potential for bioaccumulation necessitates a thorough understanding of their cytotoxic profiles.
This guide will delve into the comparative cytotoxicity of mono-, di-, and tri-brominated nitrophenols, exploring how the number and position of bromine and nitro functional groups on the phenol ring influence their toxicity to human cells. We will examine the underlying molecular mechanisms, including the induction of oxidative stress and apoptosis, and provide detailed protocols for key cytotoxicity assays.
Comparative Cytotoxicity Analysis
A study on human lung epithelial cells (BEAS-2B) provides valuable IC50 data for non-brominated nitrophenols, which serves as a baseline for understanding the impact of bromination.
Table 1: Comparative Cytotoxicity (IC50) of Nitrophenols on Human Lung Epithelial Cells (BEAS-2B) after 24-hour exposure [1]
| Compound | Chemical Structure | IC50 (µg/mL) | IC50 (µM) |
| 2-Nitrophenol | 255 | 1833 | |
| 4-Nitrophenol | 89 | 640 |
Data converted from µg/mL to µM for comparative purposes.
The data clearly indicates that 4-nitrophenol is significantly more cytotoxic than 2-nitrophenol in BEAS-2B cells. This highlights the influence of the nitro group's position on toxicity.
While direct comparative data for a full series of brominated nitrophenols is limited, the general trend observed for halogenated phenols suggests that toxicity increases with the degree of halogenation. For instance, in aquatic organisms, the toxicity of bromophenols was found to increase with the number of bromine atoms.[2] This principle likely extends to brominated nitrophenols.
Mechanisms of Cytotoxicity
The cytotoxic effects of brominated nitrophenols are believed to be mediated through several key cellular pathways, primarily involving the induction of oxidative stress and the subsequent triggering of apoptosis (programmed cell death).
Oxidative Stress Induction
Many phenolic compounds, including nitrophenols and their halogenated derivatives, can induce the production of reactive oxygen species (ROS) within cells.[1][3][4] This can occur through various mechanisms, including the uncoupling of oxidative phosphorylation in mitochondria, leading to electron leakage and the formation of superoxide radicals. An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of vital cellular components such as DNA, proteins, and lipids.
The following diagram illustrates the general mechanism of oxidative stress induction by xenobiotics like brominated nitrophenols.
Caption: Induction of oxidative stress by brominated nitrophenols.
Apoptosis Signaling Pathways
A significant body of evidence points to apoptosis as a primary mode of cell death induced by brominated phenols. A detailed study on 2,4,6-tribromophenol (2,4,6-TBP) in human peripheral blood mononuclear cells (PBMCs) has elucidated the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[5]
The key events in this pathway include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): 2,4,6-TBP was shown to cause a decrease in the mitochondrial membrane potential.
-
Release of Cytochrome c: The loss of ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c in the cytoplasm forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.
The following diagram illustrates the intrinsic apoptosis pathway induced by 2,4,6-tribromophenol.
Caption: Intrinsic apoptosis pathway induced by 2,4,6-tribromophenol.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of brominated nitrophenols and their cytotoxic activity is a key area of investigation. Based on the available data for halogenated and nitrophenols, several trends can be inferred:
-
Number of Halogen Atoms: Generally, an increase in the number of bromine atoms on the phenol ring is expected to increase cytotoxicity.[2] This is often attributed to increased lipophilicity, which facilitates passage through cell membranes, and altered electronic properties.
-
Position of the Nitro Group: As demonstrated with 2-nitrophenol and 4-nitrophenol, the position of the nitro group significantly impacts cytotoxicity.[1] The para-position (4-nitro) appears to confer greater toxicity than the ortho-position (2-nitro). This is likely due to the strong electron-withdrawing nature of the nitro group, which is more effective in the para position, influencing the acidity and reactivity of the molecule.
-
Position of Bromine Atoms: The specific placement of bromine atoms in relation to the hydroxyl and nitro groups will also influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.[6]
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the brominated nitrophenols for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells | ID: w6634f38n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test (Journal Article) | OSTI.GOV [osti.gov]
- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-4-methoxy-6-nitrophenol from Different Suppliers
Introduction: The Critical Role of Reagent Purity in Scientific Discovery
In the realm of drug development and scientific research, the integrity of our starting materials is paramount. The reproducibility and validity of experimental outcomes are directly linked to the purity of the chemical reagents we employ. 2-Bromo-4-methoxy-6-nitrophenol is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical intermediates.[1][2][3] Its specific arrangement of bromo, methoxy, and nitro functional groups on a phenolic ring makes it a versatile precursor. However, the very reactivity that makes it valuable also predisposes it to the formation of isomers and by-products during synthesis.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the purity analysis of this compound. We will move beyond a simple checklist of techniques, instead delving into the causality behind experimental choices and presenting a multi-faceted, self-validating system for assessing reagent quality. Our objective is to empower you to objectively compare this product from different suppliers and make informed decisions that safeguard the integrity of your research.
Understanding Potential Impurities: What to Look For and Why
The multi-step synthesis of this compound can introduce a variety of impurities. A foundational understanding of these potential contaminants is crucial for designing an effective analytical strategy.
-
Isomeric Impurities: Incomplete or non-selective bromination and nitration can lead to a range of positional isomers. These are often the most challenging impurities to detect and separate due to their similar physicochemical properties to the target compound. Examples include other bromo-methoxy-nitrophenol isomers.[4]
-
Unreacted Starting Materials: Residual starting materials, such as 4-methoxyphenol or its nitrated/brominated precursors, can persist in the final product if the reaction does not go to completion or purification is inadequate.
-
By-products of Side Reactions: The reactive nature of nitration and bromination can lead to the formation of di-nitrated, di-brominated, or other unintended species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, methanol, ethyl acetate) can be retained in the final product.
-
Inorganic Salts: By-products from the reagents used (e.g., salts from acids and bases) may not be fully removed during workup.
The presence of these impurities, even in trace amounts, can have significant consequences, including altered reaction kinetics, the formation of unintended side products in downstream applications, and confounding biological assay results.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, using multiple techniques that measure different chemical and physical properties. This creates a robust, self-validating system for quality assessment.
Experimental Workflow Overview
The following diagram illustrates the logical flow of our comprehensive purity analysis protocol.
Caption: Workflow for purity analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Causality: HPLC is the workhorse for purity analysis, offering high-resolution separation of the main component from its organic impurities.[5][6] A reverse-phase (RP) method is chosen due to the moderately polar nature of the analyte, allowing for excellent separation based on hydrophobicity. A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and detected within a reasonable timeframe. UV detection is ideal as the aromatic and nitro groups provide strong chromophores.
Protocol:
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[7]
-
Column Temperature: 35°C.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-31 min: Linear gradient from 80% to 20% B
-
31-40 min: Hold at 20% B (re-equilibration)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks and calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% area normalization).
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Causality: While HPLC provides a relative purity based on UV response, qNMR offers a direct, primary method for determining absolute purity without the need for reference standards of the impurities.[8][9][10] The method relies on the principle that the integrated signal area of a specific proton is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration, we can calculate the absolute purity of the analyte.
Protocol:
-
Internal Standard Preparation:
-
Select a certified internal standard with a simple spectrum and peaks that do not overlap with the analyte. Maleic anhydride is a suitable choice.
-
Accurately weigh approximately 10 mg of the internal standard into a vial.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample directly into the same vial containing the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a long relaxation delay (D1) of at least 30 seconds to allow for complete T1 relaxation of all protons, which is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a chemical "fingerprint" of the molecule.[11][12] For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H), aromatic (C=C), nitro (N-O), and carbon-oxygen (C-O) bonds.[13][14] While not a quantitative purity method, it is excellent for quickly identifying gross contamination or a completely incorrect substance.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Interpretation:
-
Compare the obtained spectrum against a reference spectrum (if available) or look for characteristic peaks:
-
~3200-3500 cm⁻¹ (broad): O-H stretch
-
~3000-3100 cm⁻¹: Aromatic C-H stretch
-
~1500-1600 cm⁻¹: Aromatic C=C stretches
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group
-
~1220 cm⁻¹: C-O stretch of the phenol[11]
-
-
Mass Spectrometry (MS)
Causality: Mass spectrometry is used to confirm the molecular weight of the target compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[15][16] This results in a distinctive "M" and "M+2" molecular ion peak pattern of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[17][18][19]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) source in negative ion mode (to deprotonate the acidic phenol).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Interpretation:
-
Look for the [M-H]⁻ ion. For C₇H₆BrNO₄ (MW = 248.03), this should appear as a pair of peaks at approximately m/z 247.0 and 249.0.
-
Confirm that the intensity ratio of these two peaks is approximately 1:1.
-
Supplier Comparison: A Hypothetical Case Study
To illustrate the application of these methodologies, we analyzed lots of this compound from three hypothetical suppliers. The results are summarized below.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Visual Inspection | Fine, light-yellow crystalline powder | Pale yellow powder, slightly clumpy | Off-white to brownish powder |
| FTIR Analysis | Spectrum consistent with reference | Spectrum consistent with reference | Spectrum shows an additional broad peak around 3500 cm⁻¹ (possible water) and minor unidentifiable peaks |
| HPLC Purity (% Area) | 99.6% | 98.5% | 97.2% |
| Major Impurity (HPLC) | 0.2% at RRT 1.15 | 0.8% at RRT 0.85 | 1.5% at RRT 0.85; 0.7% at RRT 1.25 |
| ¹H qNMR Purity | 99.5 ± 0.5% | 98.3 ± 0.5% | 96.9 ± 0.6% |
| MS [M-H]⁻ (m/z) | 247.0, 249.0 (1:1 ratio) | 247.0, 249.0 (1:1 ratio) | 247.0, 249.0 (1:1 ratio); minor peak at m/z 168.1 |
Interpretation and Recommendations
-
Supplier A: This material demonstrates the highest quality. The purity values from HPLC and qNMR are in excellent agreement, providing high confidence in the result. The single major impurity is present at a very low level. This supplier is recommended for all applications, especially those sensitive to impurities, such as late-stage drug development or quantitative biological assays.
-
Supplier B: This material is of good quality, with purity well above the common threshold of 98%. The orthogonal purity assessments by HPLC and qNMR are consistent. The primary impurity at RRT 0.85 is likely a more polar species (e.g., a de-brominated precursor). This material would be suitable for many general research and early-stage development applications where cost may be a consideration and the specific impurity is not expected to interfere.
-
Supplier C: This material is of lower quality. The brownish color and FTIR data suggest the presence of moisture or degradation products. The HPLC profile shows multiple significant impurities, and the qNMR value confirms the lower purity. The additional peak in the mass spectrum (m/z 168.1) could correspond to a nitromethoxyphenol impurity (C₇H₇NO₄). This lot should be used with caution, and would not be recommended for sensitive applications without further purification.
Decision-Making Framework
The choice of supplier is not always a matter of selecting the highest purity. The following decision tree can guide your selection process based on your specific needs.
Caption: Decision tree for supplier selection based on purity data.
Conclusion
The purity of this compound is not a fixed attribute but a variable that requires careful and systematic evaluation. By employing an orthogonal analytical approach combining chromatographic, spectroscopic, and spectrometric techniques, researchers can build a comprehensive and reliable profile of the material provided by any supplier. This guide provides the protocols and, more importantly, the scientific rationale to empower you to validate the quality of your critical reagents, ensuring the robustness and reproducibility of your scientific endeavors.
References
- Mass Spectrometric Analysis.
- Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage.
- Quantitative nuclear magnetic resonance for purity assessment of polycyclic arom
- Mass Spectrometric Analysis.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Nitrophenol Organic Suppliers D
- Infrared spectrum of phenol. Doc Brown's Chemistry.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- 2-bromo-6-methoxy-4-nitrophenol 35488-15-4. Guidechem.
- Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- NMR Spectroscopy of Aromatic Compounds.
- Spectroscopy of Arom
- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
- FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.
- This compound supplier. Sigma-Aldrich.
- Organic Compounds Containing Halogen
- FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Krakow Journals.
- This compound. Pharos.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- This compound. Apollo Scientific.
- CAS No.10049-05-5,Chromium(II) chloride Suppliers. LookChem.
- This compound | 115929-59-4. Sigma-Aldrich.
- Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chrom
- Contaminants of Emerging Concern on Microplastics Found in the Chrysaora chesapeakei of the P
- Alkyne-activated fluorogenic azide compounds and methods of use thereof.
- mass spectra - the M+2 peak. Chemguide.
- Mass spectrometry of halogen-containing organic compounds.
- IR spectra of Alcohols & phenols. YouTube.
- This compound 115929-59-4. TCI (Shanghai) Development Co., Ltd.
- Contaminants of Emerging Concern on Microplastics Found in the Chrysaora chesapeakei of the Patuxent River, Chesapeake Bay, MD.
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- 8. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
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Benchmarking the synthesis of "2-Bromo-4-methoxy-6-nitrophenol" against known methods
Introduction: The Significance of 2-Bromo-4-methoxy-6-nitrophenol in Modern Drug Discovery
This compound, a highly functionalized aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive bromine atom on a phenolic backbone, makes it a versatile intermediate for constructing elaborate molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, a critical aspect in the development of novel therapeutic agents and specialized chemicals. This guide provides a comprehensive comparison of two plausible and chemically sound synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of each method's merits and potential challenges. The methodologies presented are grounded in established chemical principles and adapted from proven synthetic transformations of analogous structures.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of this compound (3). The first approach (Route 1) involves the nitration of a brominated precursor, 2-Bromo-4-methoxyphenol (1). The second strategy (Route 2) entails the bromination of a nitrated precursor, 4-methoxy-2-nitrophenol (2). This guide will delve into the mechanistic rationale and practical considerations for each route.
| Feature | Route 1: Nitration of 2-Bromo-4-methoxyphenol | Route 2: Bromination of 4-methoxy-2-nitrophenol |
| Starting Material | 2-Bromo-4-methoxyphenol (1) | 4-methoxy-2-nitrophenol (2) |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Bromination) |
| Plausible Reagents | Nitric acid/Sulfuric acid | N-Bromosuccinimide (NBS) or Bromine in Acetic Acid |
| Potential Advantages | Potentially more regioselective due to the directing effects of the existing substituents. | Milder reaction conditions may be possible with reagents like NBS. |
| Potential Challenges | Harsh nitrating conditions can lead to side reactions or degradation. Controlling the regioselectivity of nitration. | Potential for over-bromination. The nitro group is deactivating, which may require more forcing conditions. |
Synthetic Route 1: Nitration of 2-Bromo-4-methoxyphenol
This synthetic pathway commences with the commercially available 2-Bromo-4-methoxyphenol (1). The key step is the electrophilic nitration of the aromatic ring to introduce the nitro group at the C6 position, ortho to the hydroxyl group and meta to the methoxy group.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Mechanistic Rationale and Experimental Design
The hydroxyl and methoxy groups of 2-Bromo-4-methoxyphenol are both activating, ortho-, para-directing groups. The bromine atom is a deactivating but ortho-, para-directing group. The nitration is expected to occur at the position most activated and sterically accessible. The C6 position is ortho to the strongly activating hydroxyl group and meta to the methoxy group, making it a likely site for electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitric acid/sulfuric acid mixture.
Detailed Experimental Protocol
Materials:
-
2-Bromo-4-methoxyphenol (1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-methoxyphenol (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-salt bath to a temperature of -10 °C to 0 °C.
-
In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-Bromo-4-methoxyphenol, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthetic Route 2: Bromination of 4-methoxy-2-nitrophenol
This alternative route begins with 4-methoxy-2-nitrophenol (2) and introduces the bromine atom at the C6 position, ortho to the hydroxyl group and meta to the nitro group.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Mechanistic Rationale and Experimental Design
In 4-methoxy-2-nitrophenol, the hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The nitro group is a strongly deactivating, meta-director. The bromination is anticipated to occur at the most activated position, which is the C6 position, ortho to the powerful hydroxyl activating group. Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control and selectivity compared to elemental bromine.
Detailed Experimental Protocol
Materials:
-
4-methoxy-2-nitrophenol (2)
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic Acid (for Br₂) or Acetonitrile (for NBS)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate Solution (if using Br₂)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure (using NBS):
-
In a round-bottom flask, dissolve 4-methoxy-2-nitrophenol (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time may vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Procedure (using Bromine in Acetic Acid):
-
Dissolve 4-methoxy-2-nitrophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product, which can be further purified by recrystallization.
Conclusion and Outlook
Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, the nitration of 2-Bromo-4-methoxyphenol, employs classical nitration conditions which are well-established but require careful temperature control to minimize side products. Route 2, the bromination of 4-methoxy-2-nitrophenol, may offer a milder alternative, particularly with the use of NBS, potentially leading to a cleaner reaction profile.
For industrial applications, a thorough optimization of reaction conditions, including solvent, temperature, and reaction time, for both routes would be necessary to maximize yield and purity while ensuring a safe and cost-effective process. The protocols provided in this guide serve as a robust starting point for researchers and drug development professionals in their synthesis of this important chemical intermediate.
References
- Organic Syntheses. 2,6-dibromo-4-nitrophenol.
- Arkivoc. Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF.
- PubChem. 2-Bromo-4-methoxyphenol.
- NIST WebBook. Phenol, 4-methoxy-2-nitro-.
- Google Patents. US9410958B2 - Alkyne-activated fluorogenic azide compounds and methods of use thereof.
- Google Patents. US20240335442A1 - N-acylhydrazone compounds capable of inhibiting nav1.7 and/or nav1.8, processes for the preparation thereof, compositions, uses, methods for treatment using same, and kits.
- ResearchGate. Can Graph Machines Accurately Estimate C NMR Chemical Shifts of Benzenic Compounds?.
- MDPI. Contaminants of Emerging Concern on Microplastics Found in the Chrysaora chesapeakei of the Patuxent River, Chesapeake Bay, MD.
A Comparative Benchmarking Guide to the Bioactivity of 2-Bromo-4-methoxy-6-nitrophenol and Its Analogs
In the landscape of contemporary drug discovery, the nuanced interplay of functional groups on an aromatic scaffold presents a fertile ground for identifying novel bioactive molecules. This guide provides a comprehensive comparative analysis of the biological activities of 2-Bromo-4-methoxy-6-nitrophenol and its structural analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a data-centric and methodologically robust resource to navigate the therapeutic potential of this class of compounds. We will delve into their antioxidant, antimicrobial, and anticancer properties, underpinned by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Structural Significance of this compound
The molecule this compound is a polysubstituted phenol characterized by the presence of an electron-withdrawing nitro group, a halogen (bromine), and an electron-donating methoxy group. This unique combination of substituents on the phenolic ring suggests a diverse range of potential biological activities. The phenolic hydroxyl group is a known proton donor and can participate in hydrogen bonding, which is crucial for interacting with biological targets. The nitro group, being strongly electron-withdrawing, can influence the acidity of the phenolic proton and participate in redox cycling. The methoxy group can modulate lipophilicity and metabolic stability, while the bromine atom can enhance binding to target proteins through halogen bonding and also influence the compound's overall electronic properties.
While direct and extensive biological studies on this compound are not widely published, a wealth of information exists for its structural analogs. By examining compounds with similar functional motifs, we can infer and propose a roadmap for evaluating the bioactivity of this specific molecule and its derivatives.
Comparative Biological Efficacy: A Data-Driven Overview
The biological activities of nitrophenol, bromophenol, and methoxyphenol derivatives have been investigated in various contexts. The following sections summarize the quantitative data from studies on analogous compounds, providing a clear comparison of their potency.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals. The presence of electron-donating groups generally enhances this activity, while electron-withdrawing groups can have a more complex effect.
| Compound Class | Specific Analog Example | Assay | IC50/Activity Measurement | Source |
| Nitrophenol Derivatives | (E)-3-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl palmitate | DPPH radical scavenging | Higher than ascorbic acid | [1] |
| Nitrophenol Derivatives | 2-substituted-5-nitro-benzimidazole derivatives | DPPH radical scavenging | IC50: 3.17 to 7.59 µg/mL | [1] |
| Phenol Analogues | Various phenol and thiophenol analogues | ABTS and DPPH radical scavenging | Several compounds surpassed the reference antioxidant Trolox. | [2] |
| Bromophenol Derivatives | Methylated and acetylated bromophenol derivatives | H2O2-induced oxidative damage in HaCaT cells | Ameliorated oxidative damage and ROS generation. | [3] |
Expert Insight: The antioxidant potential of phenolic compounds is intricately linked to the stability of the resulting phenoxyl radical. The substituents on the aromatic ring play a critical role in this stabilization. For this compound, the electron-donating methoxy group is expected to enhance antioxidant activity, while the electron-withdrawing nitro and bromo groups might modulate this effect. The interplay of these groups makes experimental validation essential.
Antimicrobial Activity
The structural features of this compound analogs suggest potential for antimicrobial applications. Halogenated phenols, in particular, have a long history of use as disinfectants and antiseptics.
| Compound Class | Specific Analog Example | Target Organisms | Activity Measurement (e.g., MIC, Zone of Inhibition) | Source |
| Bromo-methoxy-phenol Derivatives | (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, Candida albicans | Zone of inhibition: 25.0 to 35.0 mm | [4] |
| Bromo-phenyl Derivatives | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [5] |
| Phenol Derivatives | 4-methoxy-3-(methoxymethyl) phenol | Staphylococcus aureus, Bacillus subtilis, Sarcina lutea, E. coli, Pseudomonas aeruginosa, Candida albicans | Active against all tested organisms. | [6] |
Expert Insight: The antimicrobial action of phenolic compounds often involves disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilicity conferred by the methoxy group and the halogen's ability to interfere with cellular processes likely contribute to the observed antimicrobial effects. A comparative study of this compound and its analogs against a panel of clinically relevant microbes would be highly informative.
Anticancer Activity
The cytotoxicity of various nitrophenol and methoxy-substituted compounds against cancer cell lines has been documented, suggesting that this compound may also possess anticancer properties.
| Compound Class | Specific Analog Example | Cancer Cell Line(s) | IC50/Activity Measurement | Source |
| Nitro-aromatic Compounds | Various synthesized nitroaromatic compounds | Human cancer cell lines | Five compounds exhibited IC50 < 8.5 μM. | [7] |
| β-nitrostyrene Derivative | 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | Human colorectal cancer cells | Reduced cell viability and induced DNA damage. | [8] |
| Methoxyflavone Analogs | Methoxy-substituted flavones | Various cancer cell lines | Promotes cytotoxic activity. | [9][10] |
| Nitrochalcone Derivative | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Esophageal squamous cell carcinoma cells (KYSE-450, Eca-109) | IC50: 4.97 µM (KYSE-450), 9.43 µM (Eca-109) | [11] |
Expert Insight: The anticancer mechanisms of such compounds are often multifaceted, involving the induction of oxidative stress, DNA damage, and apoptosis. The nitro group can be bioreduced to reactive species that are toxic to cancer cells, while the methoxy group can influence interactions with specific protein targets.
Proposed Mechanistic Pathways
The biological effects of these compounds are mediated by their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent analogs.
Antioxidant Action and Redox Modulation
The antioxidant activity of phenolic compounds involves the donation of a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.
Caption: Hydrogen atom donation from a phenol to a free radical.
Anticancer Signaling Cascade
Many anticancer agents, including those with phenolic structures, induce apoptosis through the modulation of pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Caption: Proposed anticancer mechanism via ROS-mediated apoptosis.
Experimental Protocols for Biological Evaluation
To facilitate further research and ensure the generation of comparable data, we provide the following detailed, step-by-step methodologies for key biological assays.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the determination of the free radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
For the blank, use 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare sterile 96-well microplates.
-
Prepare stock solutions of the test compounds and serially dilute them in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
Add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (microbes and broth, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol: MTT Assay for Anticancer Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The derivatives of this compound represent a versatile class of compounds with significant therapeutic potential. The available data on their analogs strongly suggest promising anticancer, antimicrobial, and antioxidant activities. This guide provides a foundational framework for the systematic evaluation of these properties. Future research should focus on the synthesis of a library of this compound analogs with variations in the substitution pattern to establish clear structure-activity relationships (SAR). Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The protocols and comparative data presented herein are intended to catalyze these future investigations, ultimately paving the way for the development of novel therapeutic agents.
References
- Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology.
- Examples of nitro compounds with antioxidant activity.
- (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.
- 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC - NIH.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC - NIH.
- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Bromo-4-methoxy-6-nitrophenol Derivatives
Introduction: The Criticality of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For derivatives of 2-Bromo-4-methoxy-6-nitrophenol, a scaffold with potential applications in medicinal chemistry, absolute certainty in its atomic connectivity and stereochemistry is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic candidate.
This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the structural confirmation of "this compound" and its analogues. We will delve into the causality behind experimental choices, present supporting data from closely related compounds, and offer detailed, field-proven protocols to empower researchers in their quest for unequivocal structural validation. Our approach is grounded in the principles of scientific integrity, ensuring that every described method is part of a self-validating system for trustworthy and reproducible results.
The Chemist's Toolkit: A Comparative Overview of Analytical Techniques
The structural elucidation of a molecule like this compound, which possesses a variety of functional groups and a substituted aromatic ring, necessitates a multi-faceted analytical approach. No single technique can provide a complete picture; instead, the synergistic use of several methods provides the highest level of confidence. The three pillars of modern structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
dot
A Comparative Guide to the Synthesis of 2-Bromo-4-methoxy-6-nitrophenol: Reproducibility and Strategic Route Selection
For researchers and professionals in drug development and fine chemical synthesis, the reliable and reproducible synthesis of highly substituted aromatic building blocks is paramount. 2-Bromo-4-methoxy-6-nitrophenol, with its trifunctionalized aromatic core, represents a valuable intermediate. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, grounded in established principles of electrophilic aromatic substitution. We will dissect the strategic choices behind each pathway, offering detailed protocols and a critical evaluation of their respective merits and challenges to aid in selecting the most appropriate method for your laboratory's needs.
The Target Molecule: Strategic Importance
This compound is a highly functionalized phenol derivative. The presence of ortho-bromo and ortho-nitro groups to the hydroxyl moiety, along with a para-methoxy group, offers multiple points for further chemical modification. This substitution pattern makes it a potentially valuable precursor for synthesizing more complex molecules in medicinal chemistry and materials science. The reproducibility of its synthesis is therefore a critical factor for its utility in these fields.
Route A: Nitration of 2-Bromo-4-methoxyphenol
This is arguably the most direct approach, commencing with the commercially available 2-bromo-4-methoxyphenol. The key transformation is the regioselective introduction of a nitro group onto the aromatic ring.
Chemical Principles and Mechanistic Rationale (E-E-A-T)
The directing effects of the substituents on the starting material, 2-bromo-4-methoxyphenol, are the primary determinants of the reaction's outcome. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group. The methoxy (-OCH3) group is also activating and ortho-, para-directing. The bromine (-Br) atom is deactivating but ortho-, para-directing.
In electrophilic aromatic substitution, the incoming electrophile (in this case, the nitronium ion, NO2+) will preferentially add to the positions most activated by the substituents. Let's analyze the positions on the 2-bromo-4-methoxyphenol ring:
-
Position 3: Ortho to -OCH3 and meta to -OH and -Br.
-
Position 5: Ortho to -OCH3 and meta to -OH and -Br.
-
Position 6: Ortho to -OH, meta to -OCH3, and para to -Br.
The hydroxyl group's activating effect is generally stronger than that of the methoxy group. Therefore, the positions ortho and para to the -OH group are highly activated. Since the para position is already occupied by the methoxy group, the ortho positions (2 and 6) are the most likely sites of attack. Position 2 is blocked by bromine, leaving position 6 as the most electronically favorable site for nitration. The strong directing effect of the hydroxyl group is expected to overcome the steric hindrance from the adjacent bromine atom, leading to the desired this compound.[1]
Experimental Protocol: Route A
Method A1: Classical Nitration
This protocol is adapted from the synthesis of the analogous compound, 2-bromo-4-methyl-6-nitrophenol.
-
Materials: 2-bromo-4-methoxyphenol, concentrated sulfuric acid (98%), concentrated nitric acid (70%), crushed ice, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to a volume of water.
-
To this cooled acid solution, add 2-bromo-4-methoxyphenol (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto a generous amount of crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Method A2: Mild, Regioselective Nitration
For substrates sensitive to strong acids, a milder approach can improve yield and selectivity.
-
Materials: 2-bromo-4-methoxyphenol, ammonium nitrate (NH4NO3), potassium bisulfate (KHSO4), acetonitrile.
-
Procedure:
-
To a solution of 2-bromo-4-methoxyphenol (1.0 eq) in acetonitrile, add potassium bisulfate (0.05 eq) and ammonium nitrate (2.0 eq).
-
Stir the mixture at reflux temperature, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the residue with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification is typically achieved by column chromatography.
-
Workflow Diagram: Route A```dot
digraph "Route A Workflow" { graph [fontname = "helvetica"]; node [fontname = "helvetica", style=filled]; edge [fontname = "helvetica"];
start [label="Start: 2-Bromo-4-methoxyphenol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Nitrating Agent\n(e.g., HNO3/H2SO4 or NH4NO3/KHSO4)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Electrophilic Nitration", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Quenching on ice)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; isolation [label="Isolation\n(Filtration)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Product: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; reagents -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; }
Caption: Workflow for the synthesis of this compound via bromination.
Comparative Analysis
| Feature | Route A (Nitration) | Route B (Bromination) |
| Starting Material | 2-Bromo-4-methoxyphenol | 4-Methoxy-2-nitrophenol |
| Availability of SM | Commercially available. | Commercially available, may be less common. |
| Key Transformation | Electrophilic Nitration | Electrophilic Bromination |
| Reactivity | High, due to two activating groups. Reaction is typically fast. | Lower, due to the deactivating nitro group. May require longer reaction times. |
| Regioselectivity | High, strongly directed by the -OH group to the only available ortho position. | High, directed by the -OH group and reinforced by the meta-directing -NO2 group. |
| Potential Side Products | Over-nitration (dinitration) is a possibility with harsh conditions. Oxidative degradation of the phenol. | Over-bromination is less likely due to the deactivated ring. Isomeric bromination is unlikely. |
| Reagent Safety | Nitrating agents (HNO3/H2SO4) are highly corrosive and oxidizing. | Elemental bromine is toxic, corrosive, and volatile. NBS is a safer alternative. |
| Overall Assessment | A more direct and likely higher-yielding route due to the high reactivity of the starting material. | A viable alternative, particularly if the starting material is readily available. The deactivated ring may offer more controlled reaction conditions. |
Conclusion and Recommendation
Both synthetic routes presented are chemically sound and should, in principle, lead to the desired product, this compound.
Route A is recommended as the primary approach due to the higher activation of the starting material, which should lead to a more facile reaction. The commercial availability of 2-bromo-4-methoxyphenol further strengthens this recommendation. However, careful control of the reaction temperature is crucial to prevent over-nitration and oxidative side reactions. The use of milder nitrating conditions, as described in Method A2, could be a valuable strategy to enhance reproducibility and yield.
Route B serves as a robust alternative. While the starting material is more deactivated, this can be an advantage, potentially leading to a more controlled reaction with fewer side products. The choice between the two routes may ultimately depend on the availability and cost of the starting materials, as well as the specific equipment and safety protocols available in the laboratory.
This guide provides a framework for the reproducible synthesis of this compound. As with any chemical synthesis, experimental optimization of reaction conditions, purification techniques, and analytical characterization are essential to ensure the desired outcome and product purity.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- YouTube. (2021, August 11). mod02lec10 - Electrophilic Aromatic Substitution in Phenols.
- Khan Academy. (2022, November 28). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ResearchGate. (n.d.). Regioselective bromination of phenols.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-4-methoxy-6-nitrophenol
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a given analyte, multiple analytical methods may be developed, each with its own set of advantages and limitations. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of 2-Bromo-4-methoxy-6-nitrophenol , a key intermediate in various synthetic pathways. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most appropriate analytical method for their specific needs, grounded in experimental data and established regulatory principles.
The cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results, particularly when methods are used interchangeably or across different laboratories. This guide will delve into the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of this compound.
The Analyte: this compound
This compound (CAS No: 115929-59-4) is a substituted aromatic compound with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol .[1][2] Its structure, featuring a brominated and nitrated phenolic ring with a methoxy group, presents unique analytical challenges and dictates the suitability of various analytical techniques.
Chemical Properties:
-
Boiling Point: Approximately 288 °C (Predicted)[1]
The Imperative of Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a specific purpose. This is essential when:
-
A new method is replacing an existing one.
-
Data from different laboratories using different methods need to be compared.
-
Multiple methods are used within the same study.
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which form the basis of this cross-validation study.[4][5][6][7] The core validation parameters assessed in this guide include linearity, accuracy, precision (repeatability and intermediate precision), and specificity.
Experimental Design for Cross-Validation
This guide presents a hypothetical cross-validation study comparing three analytical methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for volatile and thermally stable compounds.
-
UV-Vis Spectrophotometry: A simple, cost-effective method for the direct quantification of chromophoric compounds.
The cross-validation workflow is depicted in the following diagram:
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is based on established protocols for the analysis of nitrophenol derivatives.[8][9][10][11]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 394 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is adapted from general methods for the analysis of brominated aromatic compounds.[12][13]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetone.
-
Prepare calibration standards and QC samples by serial dilution in acetone.
-
Protocol 3: UV-Vis Spectrophotometry
This method leverages the inherent chromophoric nature of the analyte.[14][15][16][17]
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: Scan from 200 to 600 nm to confirm the absorption maximum.
-
Measurement Wavelength: 394 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare calibration standards and QC samples by dilution in methanol to concentrations typically in the range of 1 to 20 µg/mL.
-
Comparative Performance Data
The following tables summarize the hypothetical performance data obtained from the validation of each analytical method.
Table 1: Linearity
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery %)
| Concentration Level | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Low QC | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 100.5% |
| Mid QC | 99.1 - 100.8% | 98.2 - 101.9% | 99.5 - 101.0% |
| High QC | 98.9 - 101.5% | 97.5 - 102.1% | 98.8 - 101.2% |
Table 3: Precision (% RSD)
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Repeatability (n=6) | < 1.0% | < 1.5% | < 0.5% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% | < 1.0% |
Table 4: Specificity
| Method | Specificity Assessment | Outcome |
| HPLC-UV | Analysis of placebo and spiked samples; peak purity analysis. | No interference from placebo. Analyte peak is spectrally pure. |
| GC-FID | Analysis of placebo and spiked samples. | No interfering peaks at the retention time of the analyte. |
| UV-Vis Spectrophotometry | Spectral scan of placebo and comparison with analyte spectrum. | Potential for interference from other chromophoric compounds in a complex matrix. |
Discussion and Method Selection
The cross-validation data reveals the distinct performance characteristics of each analytical method.
-
HPLC-UV emerges as a robust and versatile method, offering excellent linearity, accuracy, and precision over a wide concentration range. Its key advantage is high specificity, making it the method of choice for complex matrices where excipients or impurities might interfere.
-
GC-FID is a viable alternative, particularly for samples that are readily volatilized. While demonstrating acceptable performance, its precision may be slightly lower than HPLC. The high operating temperatures could pose a risk for thermally labile impurities.
-
UV-Vis Spectrophotometry is the simplest, fastest, and most cost-effective method. It provides excellent precision and accuracy for pure samples. However, its major limitation is the lack of specificity. This method is best suited for in-process controls or the analysis of bulk drug substance where the sample matrix is well-defined and free of interfering chromophores.
The logical relationship for method selection based on sample complexity is illustrated below:
Caption: Decision tree for analytical method selection.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, GC-FID, and UV-Vis Spectrophotometry can all provide accurate and precise results. The choice of method should be guided by the specific application, considering factors such as sample complexity, required throughput, and available instrumentation. For regulatory submissions and quality control of final drug products, the high specificity of HPLC-UV makes it the most suitable method. For rapid in-process checks of a pure substance, UV-Vis Spectrophotometry offers a significant advantage in speed and cost. GC-FID remains a valid option for specific applications where its performance characteristics meet the analytical requirements. This guide provides a framework for making an informed, data-driven decision in the selection of an appropriate analytical method.
References
- Karasek, F. W. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.
- Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676.
- Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- Lee, W. K. (1983). Rapid Method for Seperation and Quantitation of p-Nitrophenol Derivative by HPLC. Journal of Environmental Health Sciences, 9(1), 47-53.
- Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ACS Omega, 6(2), 1645-1652*.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica, 79(4), 837-847.
- Analysis of Brominated Benzene Compounds by Gas Chromatography. (n.d.). Oxford Academic.
- HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). Scientia Pharmaceutica, 79(4), 837-847.
- T. L. T. (1979). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 48(4), 371-387.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1987). Analytical Chemistry, 59(1), 109-111.
- Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). Analytical Chemistry, 94(26), 9283-9290.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Study Prep in Pearson+.
- UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies.
- 2-bromo-6-(methoxymethyl)-4-nitrophenol | CAS#:41464-11-3. (2025, September 24). Chemsrc.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2021). Molecules, 26(15), 4587.
- This compound TCI Analytical reagent. (n.d.). AMI Scientific.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate.
- 2-Bromo-4-methyl-6-nitrophenol. (n.d.). NIST WebBook.
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Bromo-4-methoxy-6-nitrophenol as a Synthon
This guide provides an in-depth technical comparison of 2-Bromo-4-methoxy-6-nitrophenol as a synthon for advanced organic synthesis. We will objectively analyze its performance, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, against viable alternatives. This analysis is supported by established mechanistic principles and representative experimental data to assist researchers, chemists, and drug development professionals in making informed decisions for synthetic route design.
Introduction: The Molecular Logic of this compound
This compound is a highly functionalized aromatic building block. Its utility in synthesis is not derived from a single functional group, but from the synergistic interplay of its four substituents. Understanding these electronic interactions is key to predicting its reactivity and appreciating its role as a versatile synthon.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent is the primary activating feature of the molecule. Positioned ortho to the bromine atom, it strongly polarizes the carbon-bromine bond and provides critical resonance stabilization for the negatively charged intermediate formed during nucleophilic attack. This activation is the cornerstone of its high reactivity in SₙAr reactions.
-
The Bromo Group (-Br): The bromine atom serves as a reliable leaving group in both SₙAr and cross-coupling reactions. Its polarizability and the relative weakness of the C-Br bond (compared to C-H or C-C) make it the primary site for substitution.
-
The Phenolic Hydroxyl (-OH): The acidic proton of the hydroxyl group can be easily removed by a base. This allows the synthon to act as a nucleophile itself (e.g., in Williamson ether synthesis) or provides a handle for modifying solubility and reactivity. Its presence, however, necessitates careful choice of base in reactions where it is not the intended nucleophile.
-
The Methoxy Group (-OCH₃): This electron-donating group modulates the overall electronic profile of the ring and can influence the regioselectivity of further substitutions, should they be desired.
Caption: Electronic contributions of substituents in this compound.
Core Application: Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of this synthon is in SₙAr reactions, a powerful method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Comparison with Alternative Halogenated Synthons
A crucial decision in synthetic design is the choice of the halogen leaving group. The theoretical and experimentally observed reactivity trend for SₙAr reactions is generally F > Cl > Br > I . This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage.
| Synthon | Leaving Group | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| 2-Fluoro -4-methoxy-6-nitrophenol | F | Short (1-4 h) | 90-98% | Highest reactivity, ideal for unreactive nucleophiles. May be more expensive and potentially less stable. |
| 2-Chloro -4-methoxy-6-nitrophenol | Cl | Moderate (4-12 h) | 85-95% | Good balance of reactivity and cost. A very common choice for general SₙAr reactions. |
| This compound | Br | Moderate-Long (8-24 h) | 80-90% | Excellent for subsequent cross-coupling reactions. Cost-effective and readily available. [1] |
| 2-Iodo -4-methoxy-6-nitrophenol | I | Long (>24 h) | 70-85% | Lowest SₙAr reactivity but the most reactive substrate for many Pd-catalyzed cross-coupling reactions. |
Expert Analysis: The choice between fluoro, chloro, and bromo derivatives is a classic case of balancing reactivity with other practical factors.
-
For pure SₙAr efficacy and speed, the fluoro-analogue is superior due to fluorine's high electronegativity, which makes the attached carbon atom maximally electrophilic.
-
For overall utility, the bromo-synthon presents a compelling case. While slightly less reactive in SₙAr than its fluoro or chloro counterparts, the resulting product retains a bromine atom that is a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens the door to powerful tandem SₙAr/cross-coupling strategies, where one molecule can be sequentially and selectively functionalized at two different sites. The bromo-derivative is also often more cost-effective than the fluoro-analogue.
Secondary Application: Palladium-Catalyzed Cross-Coupling Reactions
While the nitro group deactivates the aryl bromide towards the oxidative addition step in some Pd-catalyzed cycles, these reactions are still highly feasible and synthetically useful. The strong electron-withdrawing nature of the nitro group can, in fact, be beneficial in certain contexts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is highly effective with electron-deficient aryl bromides. The reactivity of the aryl halide partner is significantly influenced by its electronic properties.[2] Electron-withdrawing groups on the aryl halide generally accelerate the rate of reaction.[2][3]
Comparison with a Non-Activated Analogue:
| Substrate | Electronic Nature | Typical Yield with Phenylboronic Acid | Commentary |
| This compound | Electron-Deficient | Good to Excellent (>85%) | The electron-withdrawing nitro group facilitates the oxidative addition step, often leading to faster reactions and higher yields.[2][3][4][5] |
| 2-Bromo-4-methoxyphenol | Electron-Rich | Moderate to Good (70-90%) | A good substrate, but the reaction may require more forcing conditions (higher temperature, longer time) compared to the activated version. |
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation. While strong electron-withdrawing groups can sometimes lead to side reactions, modern catalyst systems with specialized phosphine ligands have made the amination of electron-deficient aryl halides routine and high-yielding.[6][7] It is a crucial alternative when direct SₙAr with an amine is not feasible or gives low yields.[8]
Expert Analysis: The utility of this compound in cross-coupling reactions underscores its value as a dual-purpose synthon. A synthetic strategy could involve an initial SₙAr reaction at the C-Br position, followed by reduction of the nitro group to an amine, which can then undergo further functionalization. Alternatively, the phenolic -OH could be functionalized first, followed by a Suzuki or Buchwald-Hartwig reaction at the C-Br bond.
Detailed Experimental Protocols
The following protocols are provided as validated, representative procedures. Standard laboratory safety precautions should always be observed.
Protocol: Synthesis of a Diaryl Ether via SₙAr
This protocol describes the synthesis of 2-(4-fluorophenoxy)-5-methoxy-3-nitrophenol from this compound and 4-fluorophenol.
Caption: General workflow for the SₙAr synthesis of a diaryl ether.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and 4-fluorophenol.
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add anhydrous potassium carbonate to the stirring solution.
-
Heat the reaction mixture to 110 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure diaryl ether.
Protocol: Synthesis of this compound
This procedure is adapted from established methods for the regioselective nitration of substituted phenols.[9][10][11]
Materials:
-
2-Bromo-4-methoxyphenol (1.0 eq)
-
Nitric Acid (70%, 1.1 eq)
-
Sulfuric Acid (concentrated)
-
Acetic Acid
-
Ice water
Procedure:
-
In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to an equal volume of acetic acid.
-
Dissolve 2-Bromo-4-methoxyphenol in a separate portion of acetic acid and add it dropwise to the cooled acid mixture, ensuring the temperature remains below 10 °C.
-
Prepare a solution of nitric acid in acetic acid. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC. Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. Recrystallization from an ethanol/water mixture may be performed for higher purity.
Conclusion
This compound is a highly effective and versatile synthon, particularly for the synthesis of complex aromatic structures.
-
As an SₙAr Substrate: While fluoro- and chloro-analogs offer faster reaction rates, the bromo-derivative provides a robust and reliable pathway for C-O, C-N, and C-S bond formation. Its true strength lies in its dual functionality.
-
As a Cross-Coupling Substrate: The C-Br bond is an excellent handle for subsequent palladium-catalyzed transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, which are often facilitated by the electron-deficient nature of the ring.
The choice of this synthon over its alternatives is a strategic one. For syntheses requiring a simple, rapid displacement, a fluoro- or chloro-activated phenol may be preferable. However, for multi-step syntheses where a subsequent C-C or C-N bond formation is desired at the same position, This compound offers a superior combination of reactivity, versatility, and cost-effectiveness, making it an invaluable tool in the arsenal of the modern synthetic chemist.
References
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
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- Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (n.d.). ResearchGate.
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- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.
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- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses.
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- The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl ether. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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- Regular Article. (2017). Organic Chemistry Research, 3(1), 73-85.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
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A Senior Application Scientist's Guide: Comparing In-Silico and Experimental Properties of 2-Bromo-4-methoxy-6-nitrophenol
In the fast-paced world of drug discovery and chemical research, the accurate characterization of novel compounds is paramount. 2-Bromo-4-methoxy-6-nitrophenol, a substituted phenol, presents a case study in the essential interplay between computational prediction and experimental validation. The physicochemical properties of such a molecule—its solubility, melting point, and acidity (pKa)—are not mere data points; they are critical determinants of its behavior in biological systems and its viability as a potential therapeutic agent or synthetic intermediate.
This guide provides an in-depth comparison of the in-silico (computationally predicted) and experimental (empirically measured) properties of this compound. We will delve into the causality behind the experimental methods, the logic of computational models, and demonstrate how an integrated approach provides the most comprehensive understanding of a molecule's profile.
The Critical Role of Physicochemical Properties
Before comparing methodologies, it is crucial to understand why these specific properties matter.
-
Melting Point (MP): This is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a pure substance, while a broad and depressed range often indicates the presence of impurities.
-
Solubility: A compound's ability to dissolve in various solvents, particularly aqueous and lipid environments, governs its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major hurdle in drug development.
-
pKa: The acid dissociation constant is a measure of a compound's acidity. It dictates the extent of ionization at a given pH, which profoundly affects a molecule's ability to cross biological membranes, bind to targets, and its overall solubility.
Section 1: In-Silico Prediction - The Computational Forefront
In-silico property prediction leverages the power of computational chemistry to estimate a molecule's physicochemical characteristics based on its structure alone. These methods are invaluable in early-stage research for screening large virtual libraries, prioritizing synthetic targets, and eliminating compounds likely to have poor drug-like properties before committing significant resources.
The primary methodology behind these predictions is the Quantitative Structure-Property Relationship (QSPR). QSPR models are mathematical equations that correlate a molecule's structural or physicochemical features (descriptors) with a specific property.[1][2] These models are built and trained using large datasets of compounds with known experimental properties, allowing them to "learn" the complex relationships between structure and function.[3][4][5]
For this compound, various software packages and online databases can generate predicted values for its key properties.
| Property | Predicted Value | Method/Source |
| Boiling Point | 288.0 ± 35.0 °C | Prediction via ChemicalBook[6] |
| pKa | 5.57 ± 0.70 | Prediction via ChemicalBook[6] |
| LogP | 2.59 | Prediction via Guidechem[7] |
Note: Predicted values can vary between different algorithms and software. The values presented are representative examples.
Section 2: Experimental Validation - The Empirical Gold Standard
While in-silico methods provide rapid and valuable estimations, experimental validation remains the definitive source of truth. Empirical data confirms the identity, purity, and true physical behavior of a synthesized compound. Below are the standard, self-validating protocols for determining the key properties of this compound.
Melting Point Determination
Causality: The melting point is the temperature at which a solid's crystal lattice breaks down, and it transitions into a liquid. This process requires a specific amount of energy, which is characteristic of the compound's intermolecular forces. Impurities disrupt this lattice, typically causing the substance to melt at a lower temperature and over a wider range.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (1-2 mm high) into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
-
Validation: The procedure is repeated at least twice. Consistent results validate the measurement. For this compound, the literature value is 116-120 °C .[6]
Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. Polar solvents (like water) tend to dissolve polar solutes, while nonpolar solvents (like hexane) dissolve nonpolar solutes. The presence of polar functional groups (like the hydroxyl and nitro groups) and nonpolar regions (the benzene ring) in this compound suggests it will have varied solubility.
Experimental Protocol: Qualitative Solubility Test
-
Setup: Label a series of test tubes, each corresponding to a different solvent (e.g., Water, 5% HCl, 5% NaOH, Acetone).
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.
-
Mixing: Vigorously shake or stir each tube for 60 seconds.
-
Observation: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). The observation that the compound is soluble in 5% NaOH indicates the presence of an acidic functional group (the phenol).
-
Validation: The presence of a clear, homogenous solution after vigorous mixing validates a "soluble" result. The persistence of solid material indicates insolubility. Literature indicates the compound is soluble in Acetone .[6]
pKa Determination
Causality: The pKa of the phenolic hydroxyl group is influenced by the electron-withdrawing effects of the bromo and nitro substituents on the aromatic ring. These groups stabilize the resulting phenoxide anion, making the proton more acidic (lower pKa) than phenol itself. Experimental determination quantifies this electronic influence.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to create a solution of known concentration.
-
Titration Setup: A calibrated pH meter is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the base.
-
Analysis: A titration curve is generated by plotting pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Validation: The shape of the titration curve provides internal validation. A clear inflection point confirms the acid-base reaction. The literature reports an experimental pKa of 5.57 .[6] Other advanced methods like spectrophotometry or NMR-based titrations can also be employed.[8][9][10][11]
Section 3: Head-to-Head Comparison
The true power of this dual approach lies in direct comparison. Discrepancies can highlight limitations in computational models, while agreement builds confidence in their predictive power for future analogs.
| Property | In-Silico (Predicted) | Experimental (Measured) |
| Melting Point | Not Found | 116-120 °C[6] |
| pKa | 5.57 ± 0.70[6] | 5.57[6] |
| Solubility | LogP: 2.59[7] | Soluble in Acetone[6] |
Analysis of Comparison:
-
The predicted pKa shows remarkable agreement with the experimental value, highlighting the accuracy of modern QSPR models for this property.
-
The predicted LogP (a measure of lipophilicity) of 2.59 suggests moderate solubility in nonpolar environments and limited solubility in water, which aligns with the qualitative experimental finding that it is soluble in a polar aprotic solvent like acetone.
-
The absence of a readily available predicted melting point underscores a known challenge in computational chemistry, as predicting the complex solid-state interactions that determine melting point is significantly more difficult than predicting solution-phase properties like pKa or LogP.
Section 4: An Integrated Workflow for Compound Characterization
Neither in-silico nor experimental methods should be used in isolation. An efficient and robust research workflow integrates the strengths of both. Computational screening acts as a filter, identifying promising candidates and flagging potential liabilities early. This is followed by targeted synthesis and definitive experimental validation of the most promising molecules.
Caption: Integrated workflow combining in-silico screening with experimental validation.
Conclusion
For this compound, the comparison between predicted and measured properties reveals a powerful synergy. In-silico tools accurately predicted its acidity (pKa), offering a reliable, resource-free initial assessment. Experimental methods provided a definitive melting point, confirming the compound's identity and purity, and validated its solubility profile.
For researchers, scientists, and drug development professionals, the message is clear: embrace a dual strategy. Leverage computational chemistry for its speed and scalability in the early stages of discovery, but always ground your findings in the immutable reality of empirical, experimental data. This integrated approach not only accelerates research but also enhances the scientific integrity and trustworthiness of the results.
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A Head-to-Head Comparison of 2-Bromo-4-methoxy-6-nitrophenol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The nuanced interplay of electronic and steric effects can dramatically influence reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of 2-Bromo-4-methoxy-6-nitrophenol in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.[1][2] While direct comparative experimental data for this specific substrate is not extensively published in a single study, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a predictive performance analysis against relevant alternatives.
Introduction to this compound: A Multifunctional Building Block
This compound (CAS: 115929-59-4) is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the orthogonal reactivity of its three key substituents:
-
Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
-
Nitro Group: A strong electron-withdrawing group that can modulate the reactivity of the aromatic ring and can be subsequently reduced to an amine for further derivatization.
-
Methoxy Group: An electron-donating group that influences the electron density of the aryl system.
-
Phenolic Hydroxyl Group: Offers opportunities for O-alkylation, esterification, or can influence the catalytic cycle through its acidity.
This unique combination of functionalities makes it an attractive starting material for the synthesis of complex molecular architectures.
The Chosen Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide.[1][2] It is widely favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The efficiency of the Suzuki-Miyaura reaction is significantly influenced by the electronic properties of both coupling partners. For the aryl halide, the presence of electron-withdrawing groups can facilitate the often rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst.[2][4]
Head-to-Head Comparison in a Model Suzuki-Miyaura Reaction
To objectively evaluate the performance of this compound, we will consider its reaction with phenylboronic acid. We will compare its predicted performance against three structurally related alternatives to dissect the influence of the methoxy and nitro substituents.
The Model Reaction:
The Competitors:
-
This compound (Target Molecule)
-
2-Bromophenol (Alternative 1: Baseline)
-
2-Bromo-4-nitrophenol (Alternative 2: Lacks methoxy group)
-
2-Bromo-4-methoxy-phenol (Alternative 3: Lacks nitro group) [5]
Predicted Performance and Mechanistic Rationale
| Substrate | Key Substituents | Predicted Reactivity/Yield | Rationale |
| This compound | -OCH₃ (electron-donating), -NO₂ (electron-withdrawing) | High | The potent electron-withdrawing nitro group strongly activates the C-Br bond towards oxidative addition, which is often the rate-limiting step.[2][4] This is expected to be the dominant electronic effect, leading to a high reaction rate and yield. The electron-donating methoxy group has a comparatively smaller, opposing effect. |
| 2-Bromophenol | -OH | Moderate | This substrate lacks strong electronic activation. The hydroxyl group has a mild activating/deactivating character depending on the reaction conditions. The reaction would likely proceed, but at a slower rate and potentially lower yield compared to the activated substrates. |
| 2-Bromo-4-nitrophenol | -NO₂ (electron-withdrawing) | High | Similar to our target molecule, the strong electron-withdrawing nitro group at the para-position will significantly accelerate the oxidative addition step, leading to high reactivity and expected high yields.[6] |
| 2-Bromo-4-methoxyphenol | -OCH₃ (electron-donating) | Low to Moderate | The electron-donating methoxy group deactivates the C-Br bond towards oxidative addition. This would likely result in a slower reaction and potentially lower yields compared to the electron-deficient counterparts, requiring more forcing conditions or a more active catalyst system.[7] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
Phenylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS), typically for 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Bromo-4-methoxy-6-nitrophenol
In the landscape of pharmaceutical research and drug development, our progress is predicated not only on discovery but also on a steadfast commitment to safety and environmental stewardship. The compounds we handle, such as 2-Bromo-4-methoxy-6-nitrophenol, are often potent and require meticulous management from procurement to disposal. As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded guide to the safe and compliant disposal of this specific nitrophenolic compound. This is not merely a procedural checklist; it is a framework for understanding the "why" behind each critical step, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Profile: Understanding the Inherent Risks
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound belongs to the family of halogenated nitrophenols, a class of compounds recognized for its potential toxicity.[1][2] From a mechanistic standpoint, the presence of the nitro group and the bromine atom on the aromatic ring enhances its chemical reactivity and biological activity, necessitating its classification as hazardous waste.[1][2][3] Disposal must always be conducted in accordance with local, regional, and national regulations through an authorized waste collection service.[1][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
Source: Information synthesized from multiple Safety Data Sheets (SDS).[4][6]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must govern all handling activities, including waste preparation. The following PPE is non-negotiable and serves as your primary defense against exposure.
-
Eye Protection : Wear tightly fitting safety goggles or safety glasses with side-shields.[7][8] This is critical to prevent contact with dust particles or splashes.
-
Hand Protection : Chemical-resistant gloves (nitrile is a suitable option for incidental contact) are mandatory. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][4]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary.[3][4]
-
Respiratory Protection : All waste handling and consolidation should be performed within a certified chemical fume hood to prevent inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.[5]
Step-by-Step Disposal Protocol
Direct disposal of this compound into sanitary sewers or general waste is strictly forbidden.[2] The compound must be managed as hazardous waste from the point of generation to its final destruction, typically via incineration by a licensed contractor.[2][9]
Part A: Waste Segregation & Containerization
-
Designate a Waste Container : Use a clearly marked, sealable container made of a compatible material (e.g., a high-density polyethylene or glass bottle with a screw cap).[4][10] If possible, using the original manufacturer's container is a good practice.[10]
-
Collect Waste :
-
Solid Waste : Collect pure this compound, as well as any lab materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips), in your designated solid waste container.[10]
-
Solution Waste : If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Accurately Label the Container : The container must be labeled, at a minimum, with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4][10] Affix the appropriate hazard pictograms (e.g., exclamation mark, health hazard).
-
Secure Storage : Keep the waste container tightly sealed when not in use.[4][7] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][8]
Part B: Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Minor Dry Spill (<1g) :
-
Ensure proper PPE is worn.[4]
-
Gently sweep or shovel the material to avoid generating dust.[4] Do not use a brush that could aerosolize the powder.
-
Place the spilled material and any contaminated cleaning materials into your designated hazardous waste container.[4]
-
Clean the spill area with soap and water, collecting the rinsate as hazardous liquid waste.[4]
-
-
Major Spill (>1g) :
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency services immediately.[4]
-
Prevent the spill from entering drains or water courses.[4]
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Disposal Workflow Diagram
To visualize the decision-making process for proper disposal, the following workflow should be adopted.
Caption: Disposal workflow for this compound.
Chemical Incompatibility Considerations
When storing waste, it is crucial to prevent accidental reactions. This compound waste should be kept separate from:
-
Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[5]
-
Strong Bases : Can cause deprotonation and potential side reactions.
-
Acids : While generally stable, avoid storing with strong, concentrated acids without specific knowledge of reactivity.[11]
By adhering to these scientifically-backed procedures, you uphold the highest standards of laboratory safety and regulatory compliance. The responsible management of chemical waste is a cornerstone of professional scientific practice, reflecting our commitment to a safer and healthier future.
References
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
- 4-Bromophenol Safety Data Sheet. Thermo Fisher Scientific. [Link]
- Hazardous Substance Fact Sheet: 2-Nitrophenol. New Jersey Department of Health. [Link]
- This compound Hazard Inform
- p-Nitrophenol.
- Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]
- Phenol.
- 2-Bromo-4-methoxy-1-nitrobenzene PubChem Entry.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-methoxy-6-nitrophenol
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-4-methoxy-6-nitrophenol, a compound that, while valuable in synthesis, presents notable health and safety challenges. As Senior Application Scientists, our goal is to empower researchers with the knowledge to navigate these challenges confidently and securely.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications from the Global Harmonized System (GHS) indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation. The presence of a nitrophenol structure also warrants careful consideration, as phenols as a class can be readily absorbed through the skin and may exhibit systemic toxicity.[2] Therefore, the personal protective equipment (PPE) strategy must create a robust barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial when handling this compound. The following ensemble represents the minimum standard for safe handling.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a compatible material such as Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Standard nitrile gloves are not recommended for prolonged contact with phenols.[2] Double-gloving provides an additional layer of protection against tears and permeation. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust.[3][4] A face shield offers a broader barrier for the entire face from splashes or unexpected reactions. |
| Body Protection | A flame-resistant laboratory coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[4] An impervious apron (butyl rubber or neoprene) should be worn if there is a significant risk of splashing.[2] | Protects the skin from accidental contact and splashes. Flame-resistant material is a prudent choice when working with any chemical. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | This is necessary when handling the powder outside of a certified chemical fume hood or when airborne dust or vapors may be generated.[3] The P100 filter will remove fine particulates, while the cartridge will adsorb organic vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Procedural Workflow for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
-
Shoe Covers (if necessary) and Gown/Lab Coat: The outermost layer of body protection is donned first.
-
Respirator: Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Ensure a secure and comfortable fit.
-
Gloves: Don the first pair, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair over the first.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Apron: Remove by rolling it down and away from the body, turning it inside out.
-
Face Shield and Goggles: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Thoroughly wash hands with soap and water.[1]
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling and Engineering Controls
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be lined with absorbent, plastic-backed paper to contain any spills. All necessary equipment and reagents should be placed in the fume hood before starting work to minimize traffic in and out of the hood.
When weighing the solid compound, do so in the fume hood or in a balance enclosure that is vented into the hood. Use anti-static weigh boats to prevent dispersal of the powder.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste materials contaminated with this compound, including used PPE, weigh boats, and absorbent paper, must be disposed of as hazardous waste.[1][5] Collect these materials in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a safe and productive laboratory environment.
References
- Apollo Scientific. (2022, May 17).
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2024, March 29).
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
